Product packaging for (S)-4-Octanol(Cat. No.:CAS No. 90365-63-2)

(S)-4-Octanol

Cat. No.: B12682771
CAS No.: 90365-63-2
M. Wt: 130.23 g/mol
InChI Key: WOFPPJOZXUTRAU-QMMMGPOBSA-N
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Description

(S)-4-Octanol is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B12682771 (S)-4-Octanol CAS No. 90365-63-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90365-63-2

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

(4S)-octan-4-ol

InChI

InChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3/t8-/m0/s1

InChI Key

WOFPPJOZXUTRAU-QMMMGPOBSA-N

Isomeric SMILES

CCCC[C@H](CCC)O

Canonical SMILES

CCCCC(CCC)O

Origin of Product

United States

Foundational & Exploratory

(S)-4-Octanol chemical and physical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (S)-4-Octanol

Introduction

This compound is a chiral secondary alcohol, an enantiomer of 4-octanol. As a specific stereoisomer, it is of significant interest in fields requiring stereospecificity, such as pheromone synthesis, asymmetric synthesis, and the development of chiral pharmaceuticals. Its physical and chemical properties are fundamental to its application in research and drug development, influencing its behavior as a solvent, a reagent, or a synthetic target. This document provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols, and relevant logical and experimental workflows.

Chemical and Physical Properties

The properties of this compound are summarized below. Data for the racemic mixture (4-octanol) are also included for comparison where specific data for the (S)-enantiomer is not available.

Table 1: Chemical Identifiers and Descriptors for this compound
PropertyValueReference
IUPAC Name (4S)-octan-4-ol[1]
Molecular Formula C₈H₁₈O[1][2][3]
CAS Number 90365-63-2[1]
Molecular Weight 130.23 g/mol [1][4]
Canonical SMILES CCCCC--INVALID-LINK--O[1]
InChI Key WOFPPJOZXUTRAU-QMMMGPOBSA-N[1]
Hydrogen Bond Donor Count 1[1][5]
Hydrogen Bond Acceptor Count 1[1][5]
Rotatable Bond Count 5[1][5]
Complexity 52.5[1][5]
Table 2: Physical and Thermodynamic Properties of 4-Octanol

Data primarily for the racemic mixture unless specified for this compound.

PropertyValueReference
Appearance Colorless liquid[3][6]
Boiling Point 174-176 °C (at 760 mmHg)[3][7]
Melting Point -41 °C[3][5][6]
Density 0.818 g/mL at 20 °C[6]
Refractive Index n20/D 1.426[3]
Flash Point 65 °C (149 °F) - closed cup[7]
Vapor Pressure 0.284 mmHg at 25 °C[5][7]
Solubility Insoluble in water; soluble in ether, benzene, ethanol[6]
LogP (Octanol/Water) 2.7 (XLogP3)[1][5]

Logical and Experimental Workflow Visualizations

The following diagrams illustrate the relationships between molecular properties and a key experimental workflow relevant to the use of octanol isomers.

G Structure Molecular Structure (C8H18O, Chiral Center) MW Molecular Weight (130.23 g/mol) Structure->MW Interactions Intermolecular Forces (van der Waals, H-Bonding) Structure->Interactions Polarity Polarity (Hydroxyl Group) Structure->Polarity BP Boiling Point (174-176 °C) Interactions->BP Density Density (0.818 g/mL) Interactions->Density Solubility Solubility (LogP = 2.7) Polarity->Solubility

Caption: Logical relationship of this compound's molecular properties.

G start Crude Phage Lysate (High Endotoxin) add_octanol Add 1-Octanol (1:1 ratio) start->add_octanol vortex Vortex Vigorously (1-2 min) add_octanol->vortex centrifuge Centrifugation (e.g., 10,000 x g, 15 min) vortex->centrifuge separation Phase Separation centrifuge->separation aqueous_phase Aqueous Phase (Purified Phages) separation->aqueous_phase Collect organic_phase Organic Phase (Endotoxins & Lipids) separation->organic_phase Discard end Final Product (Low Endotoxin) aqueous_phase->end

Caption: Workflow for endotoxin removal using an octanol-based extraction.[8]

Experimental Protocols

Protocol for Asymmetric Synthesis of this compound

This protocol describes a representative method for synthesizing this compound via the asymmetric reduction of 4-octanone, a common and effective strategy for producing chiral alcohols.

Objective: To synthesize this compound with high enantiomeric excess.

Materials:

  • 4-Octanone

  • (R)-Corey-Bakshi-Shibata (CBS) catalyst

  • Borane-dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (for extraction)

  • Nitrogen gas supply

Procedure:

  • Reaction Setup: A 250 mL round-bottomed flask is oven-dried, equipped with a magnetic stir bar, and sealed with a rubber septum. The flask is purged with dry nitrogen.

  • Catalyst and Reagent: Anhydrous THF (50 mL) is added to the flask via syringe, followed by the (R)-CBS catalyst (e.g., 5 mol%). The solution is cooled to -20 °C in a cooling bath.

  • Borane Addition: Borane-dimethyl sulfide complex (BMS, 1.2 equivalents) is added dropwise to the stirred catalyst solution over 10 minutes, maintaining the temperature at -20 °C.

  • Substrate Addition: 4-Octanone (1.0 equivalent), dissolved in 20 mL of anhydrous THF, is added dropwise to the reaction mixture over 30 minutes. The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 1-2 hours), it is cautiously quenched by the slow, dropwise addition of methanol (10 mL) at -20 °C to decompose excess borane. The mixture is then allowed to warm to room temperature.

  • Workup: 1 M HCl (30 mL) is added, and the mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane.

  • Washing: The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound. The enantiomeric excess can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol for Boiling Point Determination

This protocol outlines the standard laboratory method for determining the boiling point of a liquid at atmospheric pressure.

Objective: To experimentally determine the boiling point of this compound.

Materials:

  • Purified this compound sample

  • Distillation apparatus (distilling flask, condenser, receiving flask)

  • Calibrated thermometer (-10 to 200 °C range)

  • Heating mantle

  • Boiling chips

Procedure:

  • Apparatus Assembly: The distillation apparatus is assembled securely in a fume hood. The distilling flask is charged with the this compound sample (filling it to about two-thirds capacity) and a few boiling chips.

  • Thermometer Placement: The thermometer is inserted through a stopper into the neck of the distilling flask. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.

  • Heating: The heating mantle is turned on, and the liquid is heated gently. The heating rate is adjusted to achieve a slow, steady distillation rate (approximately 1-2 drops per second from the condenser tip).

  • Temperature Reading: The temperature is recorded when it stabilizes as the vapor continuously bathes the thermometer bulb and condensate drips into the receiving flask. This stable temperature is the boiling point.

Safety and Handling

This compound, like other alcohols, presents certain hazards that require appropriate safety precautions.

  • Hazards: It is considered a combustible liquid.[9] Contact may cause irritation to the skin, and it can cause serious eye irritation or damage.[4][6][9] Inhalation of vapors may lead to respiratory system irritation.[6]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with soap and water. If inhaled and irritation occurs, move to fresh air. Seek medical attention if symptoms persist.[10]

This guide provides foundational technical information for professionals working with this compound, emphasizing its properties, synthesis, and safe handling in a research and development context.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (S)-4-Octanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of (S)-4-octanol, a chiral secondary alcohol. The document details methods for its preparation, chiral analysis, and the definitive determination of its absolute stereochemistry, making it a valuable resource for professionals in research, chemical synthesis, and drug development where enantiomeric purity is critical.

Core Concepts in the Stereochemistry of 4-Octanol

4-Octanol possesses a single stereocenter at the carbon atom bearing the hydroxyl group (C4). Consequently, it exists as a pair of enantiomers: this compound and (R)-4-octanol. These stereoisomers are non-superimposable mirror images of each other and exhibit identical physical properties in an achiral environment, with the notable exception of their interaction with plane-polarized light. The Cahn-Ingold-Prelog priority rules are used to assign the absolute configuration as either (R) or (S) based on the spatial arrangement of the substituents around the chiral center.

Quantitative Data Summary

The following table summarizes key quantitative data pertinent to the stereochemistry of 4-octanol.

PropertyThis compound(R)-4-OctanolRacemic (±)-4-OctanolReference
Molecular Formula C₈H₁₈OC₈H₁₈OC₈H₁₈OGeneral Chemical Knowledge
Molecular Weight 130.23 g/mol 130.23 g/mol 130.23 g/mol General Chemical Knowledge
CAS Number 90365-63-261559-29-3589-62-8[General Chemical Databases]
Specific Optical Rotation ([α]D²⁵) +6.5° (c 1.0, CHCl₃)-6.5° (c 1.0, CHCl₃)[1]

Experimental Protocols

Detailed methodologies for the preparation and stereochemical analysis of this compound are presented below. These protocols are based on established techniques for chiral secondary alcohols.

Enantioselective Preparation: Lipase-Catalyzed Kinetic Resolution of (±)-4-Octanol

This protocol describes a widely used method for obtaining enantiomerically enriched this compound through the kinetic resolution of a racemic mixture using a lipase.

Principle: Lipases are enzymes that can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be separated.

Materials:

  • Racemic (±)-4-octanol

  • Immobilized Lipase (e.g., Candida antarctica lipase B, CALB)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Buffer solution (for work-up)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • To a solution of racemic (±)-4-octanol (1.0 equiv.) in anhydrous hexane, add immobilized lipase (e.g., 20-50 mg per mmol of substrate).

  • Add vinyl acetate (1.5-2.0 equiv.) to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral GC or HPLC.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, filter off the immobilized enzyme and wash it with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue, containing this compound and (R)-4-octanyl acetate, is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the more polar alcohol from the less polar ester.

  • Collect the fractions containing this compound and concentrate them under reduced pressure to yield the enantiomerically enriched alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Chiral Gas Chromatography (GC) Analysis of 4-Octanol Enantiomers

This protocol outlines a general procedure for the determination of the enantiomeric purity of a 4-octanol sample.

Principle: The enantiomers of 4-octanol are separated on a GC column containing a chiral stationary phase (CSP). The differential interaction of each enantiomer with the CSP leads to different retention times, allowing for their separation and quantification. Derivatization to a less polar ester can sometimes improve separation.

Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., based on modified cyclodextrins like CP Chirasil-DEX CB).

  • Carrier gas (e.g., hydrogen or helium).

  • Sample of 4-octanol (dissolved in a suitable solvent like hexane).

  • (Optional) Derivatizing agent (e.g., acetic anhydride) and catalyst.

Procedure:

  • (Optional Derivatization) If analyzing the acetate derivative, react the 4-octanol sample with acetic anhydride in the presence of a catalyst. Work up the reaction to obtain the 4-octanyl acetate.

  • Dissolve a small amount of the 4-octanol or its derivative in a volatile solvent (e.g., hexane) to prepare a dilute solution for GC analysis.

  • Set up the GC instrument with the chiral column and appropriate temperature program for the oven, injector, and detector. A typical starting point could be an oven temperature of 70-100°C with a slow ramp.

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Record the chromatogram. The two enantiomers should appear as two separate peaks with different retention times.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Determination of Absolute Configuration by Mosher's Ester Analysis (¹H NMR)

This protocol describes the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to determine the absolute configuration of a chiral alcohol like 4-octanol.

Principle: The chiral alcohol is converted into two diastereomeric esters by reacting it with both (R)- and (S)-MTPA chloride. The ¹H NMR spectra of these diastereomers are then compared. The anisotropic effect of the phenyl group in the MTPA moiety causes different chemical shifts for the protons on either side of the stereocenter in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be determined.

Materials:

  • Enantiomerically enriched 4-octanol of unknown absolute configuration.

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).

  • Anhydrous pyridine or another suitable base.

  • Anhydrous solvent (e.g., dichloromethane).

  • NMR tubes and deuterated solvent (e.g., CDCl₃).

Procedure:

  • Preparation of the (S)-MTPA ester: In a clean, dry NMR tube or small reaction vial, dissolve the 4-octanol sample in anhydrous deuterated chloroform. Add a slight excess of (S)-MTPA-Cl and a small amount of anhydrous pyridine. Allow the reaction to proceed to completion.

  • Preparation of the (R)-MTPA ester: In a separate container, repeat the procedure from step 1 using (R)-MTPA-Cl.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA ester reaction mixtures.

  • Data Analysis:

    • Assign the proton signals for the groups on either side of the original carbinol carbon (the propyl and butyl chains in the case of 4-octanol).

    • Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shift in the (R)-MTPA ester spectrum from that in the (S)-MTPA ester spectrum (Δδ = δS - δR).

    • A consistent positive Δδ for protons on one side of the molecule and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the stereochemical analysis of this compound.

experimental_workflow cluster_synthesis Enantioselective Preparation cluster_analysis Stereochemical Analysis racemic Racemic (±)-4-Octanol resolution Lipase-Catalyzed Kinetic Resolution racemic->resolution ester (R)-4-Octanyl Acetate resolution->ester alcohol This compound resolution->alcohol chiral_gc Chiral GC/HPLC Analysis alcohol->chiral_gc mosher Mosher's Ester Analysis (NMR) alcohol->mosher ee_determination Enantiomeric Excess (ee%) Determination chiral_gc->ee_determination abs_config Absolute Configuration Assignment mosher->abs_config

Overall workflow for the preparation and stereochemical analysis of this compound.

mosher_method_logic cluster_reaction Esterification cluster_products Diastereomeric Esters cluster_analysis NMR Analysis cluster_conclusion Conclusion start Chiral Alcohol (Unknown Configuration) r_mtpa (R)-MTPA-Cl start->r_mtpa React with s_mtpa (S)-MTPA-Cl start->s_mtpa React with r_ester (R)-MTPA Ester r_mtpa->r_ester s_ester (S)-MTPA Ester s_mtpa->s_ester nmr ¹H NMR Spectra r_ester->nmr s_ester->nmr delta_calc Calculate Δδ = δS - δR nmr->delta_calc assign_config Assign Absolute Configuration delta_calc->assign_config

Logical flow of Mosher's method for determining absolute configuration.

kinetic_resolution_pathway cluster_reaction Enzymatic Reaction racemate Racemic (±)-4-Octanol [(R)-4-Octanol + this compound] lipase Lipase + Acyl Donor (e.g., Vinyl Acetate) racemate->lipase s_alcohol This compound (Slow reacting) lipase->s_alcohol k_slow r_alcohol (R)-4-Octanol (Fast reacting) lipase->r_alcohol k_fast separation Chromatographic Separation s_alcohol->separation r_ester (R)-4-Octanyl Acetate r_alcohol->r_ester Acylation r_ester->separation final_s Enantiopure this compound separation->final_s final_r_ester Enantiopure (R)-Ester separation->final_r_ester

Signaling pathway for lipase-catalyzed kinetic resolution of 4-octanol.

References

Technical Guide to Enantiopure (S)-4-Octanol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Enantiopure (S)-4-Octanol (CAS: 90365-63-2) is a chiral secondary alcohol of interest to researchers in drug development, materials science, and chemical ecology. Its specific stereochemistry can lead to unique biological activities and physical properties, making access to the pure enantiomer crucial for accurate and reproducible research. This guide provides a comprehensive overview of the commercial availability, key properties, and essential quality control protocols for this compound.

While many suppliers offer racemic 4-octanol, the enantiopure (S)-isomer is a specialty chemical that is not as widely stocked and may require inquiry for custom synthesis or purchase from specialized suppliers.

Key Properties and Supplier Information

Below is a summary of the key chemical and physical properties of this compound. Following this is a table of commercial suppliers who list the racemic mixture of 4-octanol, which can be a starting point for inquiries into the availability of the enantiopure (S)-isomer or for custom synthesis requests.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 90365-63-2[1]
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [1]
IUPAC Name (4S)-octan-4-ol[1]
Synonyms (S)-(+)-4-Octanol[1]

Table 2: Representative Commercial Suppliers of Racemic 4-Octanol (CAS: 589-62-8)

SupplierProduct NamePurity
Sigma-Aldrich 4-Octanol≥97.0% (GC)[2][3]
TCI America 4-Octanol>97.0% (GC)
Santa Cruz Biotechnology 4-OctanolNot specified

Synthesis and Procurement Workflow

For researchers requiring enantiopure this compound, the process typically involves either direct sourcing from a specialized supplier or in-house/custom synthesis followed by rigorous quality control. The following diagram illustrates a typical workflow.

procurement_workflow cluster_sourcing Sourcing cluster_synthesis Synthesis (if required) cluster_qc Quality Control Identify Suppliers Identify Suppliers Request Quotes/Availability Request Quotes/Availability Identify Suppliers->Request Quotes/Availability Select Supplier Select Supplier Request Quotes/Availability->Select Supplier Receive Material Receive Material Select Supplier->Receive Material Asymmetric Synthesis Asymmetric Synthesis Purification Purification Asymmetric Synthesis->Purification Kinetic Resolution Kinetic Resolution Kinetic Resolution->Purification Purification->Receive Material Purity Analysis (GC) Purity Analysis (GC) Enantiomeric Excess (Chiral GC) Enantiomeric Excess (Chiral GC) Purity Analysis (GC)->Enantiomeric Excess (Chiral GC) Structure Verification (NMR, MS) Structure Verification (NMR, MS) Enantiomeric Excess (Chiral GC)->Structure Verification (NMR, MS) Material Approved for Research Material Approved for Research Structure Verification (NMR, MS)->Material Approved for Research Receive Material->Purity Analysis (GC)

Caption: Workflow for Sourcing and Quality Control of this compound.

Experimental Protocols

Synthesis of Enantiopure this compound
  • Asymmetric Reduction of 4-Octanone: This involves the use of a chiral reducing agent or a catalyst to stereoselectively reduce the prochiral ketone, 4-octanone. Common reagents include those derived from chiral boranes or transition metal complexes with chiral ligands.

  • Kinetic Resolution of Racemic 4-Octanol: This method involves the selective reaction of one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases are frequently used for the enantioselective acylation of one of the alcohol enantiomers.

Quality Control: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

A crucial step in verifying the quality of enantiopure this compound is the determination of its enantiomeric excess (e.e.). Chiral gas chromatography is a highly effective technique for this purpose. Often, derivatization of the alcohol to an ester is performed to improve the separation of the enantiomers on the chiral column.

Objective: To determine the enantiomeric excess of a sample of this compound.

Materials:

  • This compound sample

  • Acetic anhydride

  • Pyridine (catalyst)

  • Ethyl acetate (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column like CP Chirasil-DEX CB)

Methodology:

  • Derivatization to 4-Octyl Acetate:

    • In a small vial, dissolve a small amount (e.g., 10 mg) of the this compound sample in a minimal amount of pyridine.

    • Add a slight excess of acetic anhydride.

    • Allow the reaction to proceed at room temperature for 30 minutes, or gently warm if the reaction is slow.

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Extract the 4-octyl acetate into ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • The resulting solution containing the derivatized product can be directly analyzed by chiral GC.

  • Chiral GC Analysis:

    • Column: CP Chirasil-DEX CB (or equivalent chiral column).

    • Carrier Gas: Hydrogen or Helium.

    • Injector Temperature: 230 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Start at a temperature appropriate for the elution of the derivative (e.g., 80-100 °C), hold for 1-2 minutes, then ramp at a rate of 2-5 °C/min to a final temperature of around 150-180 °C. The exact parameters may need to be optimized for the specific column and instrument.

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared solution.

  • Data Analysis:

    • Two peaks corresponding to the (R)- and (S)-4-octyl acetate enantiomers should be observed.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area of major peak - Area of minor peak) / (Area of major peak + Area of minor peak) ] x 100

This technical guide provides a foundational understanding for researchers seeking to procure and utilize enantiopure this compound. Due to its specialized nature, direct communication with chemical suppliers regarding custom synthesis and thorough in-house quality control are recommended to ensure the material's suitability for research applications.

References

(S)-4-Octanol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Octanol is a chiral secondary alcohol that has garnered interest in various fields, particularly in the study of insect chemical ecology where it and structurally similar compounds function as pheromones. Its specific stereochemistry plays a crucial role in its biological activity, making enantioselective synthesis and analysis paramount for research and potential applications. This technical guide provides a comprehensive overview of the key chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Core Data

Molecular Formula: C₈H₁₈O[1][2]

CAS Number: 90365-63-2[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its racemic mixture, 4-Octanol, is presented in Table 1.

PropertyThis compound4-Octanol (Racemic Mixture)
Molecular Weight 130.23 g/mol [1]130.2279 g/mol [2][3]
Boiling Point Not specified174-176 °C
Density Not specified0.818 g/mL at 20 °C
Refractive Index Not specifiedn20/D 1.426
Melting Point Not specified-41 °C[4]
LogP (Octanol/Water Partition Coefficient) 2.7 (Computed)[1]Not specified
Vapor Pressure Not specified0.284 mmHg @ 25 °C (estimated)
Spectroscopic and Chromatographic Data

Analytical data is crucial for the identification and characterization of this compound. Table 2 summarizes key analytical parameters.

Analytical MethodData for 4-Octanol (Racemic Mixture)
¹H NMR Spectrum available[5]
¹³C NMR Spectrum available
Mass Spectrometry (GC-MS) Mass spectrum available[6]
Infrared (IR) Spectroscopy Spectrum available[3][7]
Gas Chromatography (GC) Retention time data available[3]

Experimental Protocols

Enantioselective Synthesis of this compound

The following is a representative experimental protocol for the enantioselective synthesis of a chiral alcohol, which can be adapted for this compound. This procedure is based on the synthesis of a structurally similar pheromone, (S)-3-Methyl-4-octanol[8].

Step 1: Preparation of (S)-4-Methyl-3-heptanone

  • To a solution of the appropriate acid chloride in anhydrous tetrahydrofuran (THF) at -80°C, add n-butyl lithium.

  • Stir the reaction mixture at this temperature for a specified duration.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography on silica gel.

Step 2: Stereoselective Reduction to (S)-3-Methyl-4-octanol

  • Perform the reduction of the ketone using a stereoselective reducing agent, such as Baker's yeast (Saccharomyces cerevisiae).

  • Incubate the ketone with a suspension of Baker's yeast in a suitable medium (e.g., a glucose solution) at a controlled temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, extract the product with an organic solvent.

  • Dry the organic phase, concentrate, and purify the resulting alcohol by column chromatography.

Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess (ee) of the this compound using chiral gas chromatography or by derivatization with a chiral resolving agent followed by NMR or HPLC analysis.

Analytical Method: Gas Chromatography (GC)

GC is a primary method for the analysis of volatile compounds like this compound.

  • Column: A nonpolar capillary column, such as a DB-5 (15 m x 0.25 mm x 0.25 µm), is suitable[9].

  • Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID)[10].

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An initial oven temperature of 70°C, held for 1.5 minutes, followed by a ramp of 30°C/min to 100°C, and held for 0.5 minutes has been used for similar compounds[9]. The program should be optimized for the specific instrument and column.

  • Internal Standard: An internal standard, such as nonane or decane, can be used for quantitative analysis[10].

  • Sample Preparation: Dissolve the sample in a suitable solvent like isooctane or ethanol[10].

Signaling Pathway and Mechanism of Action

This compound and related chiral alcohols often function as insect pheromones, mediating chemical communication for behaviors such as aggregation and mating[11]. The perception of these volatile chemical cues occurs in the insect's olfactory system.

The binding of a pheromone molecule like this compound to a specific Odorant Receptor (OR) on the dendritic membrane of an Olfactory Receptor Neuron (ORN) is the initial step in the signaling cascade[12][13]. Insect ORs are ligand-gated ion channels, typically forming a heterodimeric complex with a conserved co-receptor called Orco [14].

Upon ligand binding, the OR-Orco complex undergoes a conformational change, leading to the opening of the ion channel. This allows for an influx of cations, resulting in the depolarization of the ORN membrane and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the insect brain for processing, ultimately leading to a behavioral response[15]. The specificity of the response is determined by which ORs are activated and the pattern of neuronal firing.

Visualizations

Enantioselective Synthetic Workflow for a Chiral Alcohol

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reduction Reagents cluster_product Final Product Acid Chloride Acid Chloride Ketone Ketone Acid Chloride->Ketone Grignard-like Reaction (-80°C, THF) n-Butyl Lithium n-Butyl Lithium n-Butyl Lithium->Ketone S4O This compound Ketone->S4O Stereoselective Reduction Baker's Yeast Baker's Yeast Baker's Yeast->S4O G cluster_ligand Ligand cluster_receptor Receptor Complex cluster_neuron Olfactory Receptor Neuron cluster_brain Brain S4O This compound OR Odorant Receptor (OR) S4O->OR Binding Depolarization Membrane Depolarization OR->Depolarization Ion Channel Opening Orco Orco Co-receptor Orco->Depolarization AP Action Potential Depolarization->AP Signal Generation AL Antennal Lobe Processing AP->AL Signal Transmission

References

Route 1: Chemoenzymatic Synthesis from Chiral Pool Precursor (D-Mannitol)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of (S)-4-Octanol for Researchers, Scientists, and Drug Development Professionals.

This compound is a chiral secondary alcohol with applications in chemical synthesis and as a component in flavor and fragrance chemistry. Its specific stereochemistry necessitates enantioselective synthesis routes to produce the pure (S)-enantiomer, which is critical for its biological and sensory properties. This document provides a detailed review of key synthesis strategies for obtaining this compound, focusing on chemoenzymatic and biocatalytic methods that offer high stereoselectivity and environmentally benign reaction conditions.

This strategy employs a "chiral pool" approach, starting with an inexpensive, enantiomerically pure natural product, D-mannitol. Through a multi-step chemical transformation, the inherent chirality of the starting material is transferred to the final product. While the following detailed protocol is for the analogous compound (S)-2-methyl-4-octanol, the synthetic logic and sequence of reactions are directly applicable for the synthesis of this compound by selecting appropriate reagents.[1][2] The key intermediate derived from D-mannitol is (R)-glyceraldehyde acetonide.[1]

G cluster_0 Preparation of Chiral Aldehyde cluster_1 Carbon Chain Elongation & Modification cluster_2 Final Conversion to this compound D-Mannitol D-Mannitol Diol Intermediate Diol Intermediate D-Mannitol->Diol Intermediate Acetonide Protection (R)-Glyceraldehyde Acetonide (R)-Glyceraldehyde Acetonide Diol Intermediate->(R)-Glyceraldehyde Acetonide NaIO4 Oxidative Cleavage Alkene Intermediate Alkene Intermediate (R)-Glyceraldehyde Acetonide->Alkene Intermediate Wittig Reaction (Propyl-TPPBr) Saturated Acetonide Saturated Acetonide Alkene Intermediate->Saturated Acetonide Hydrogenation (Pd/C) Diol Diol Saturated Acetonide->Diol Hydrolysis (Acidic Resin) Monotosylate Monotosylate Diol->Monotosylate Tosylation (TsCl, Pyridine) This compound This compound Monotosylate->this compound Reduction (LiAlH4)

Caption: Chemoenzymatic synthesis pathway of this compound from D-Mannitol.

Quantitative Data Summary
StepProductYieldReference
Oxidative Cleavage(R)-Glyceraldehyde Acetonide33.5%[1]
Wittig ReactionAlkene Intermediate88%[1]
HydrogenationSaturated Acetonide81%[1]
HydrolysisDiol79%[1]
Monotosylation & Reduction (two steps)(S)-2-methyl-4-octanol (analog)~61%[2]
Overall Yield ~14% [1]
Enantiomeric Excess 99.5% [1]
Experimental Protocols

1. Preparation of (R)-Glyceraldehyde Acetonide (4) from Diol (3) [1] An emulsion of 1,2:5,6-di-O-isopropylidene-D-mannitol (3) (19.8 g, 75.6 mmol) in CH₂Cl₂ (350 mL) is heated until dissolution, then cooled to room temperature. Celite (5.0 g) is added, and the suspension is filtered. A saturated solution of NaHCO₃ (10 mL) is added to the filtrate, followed by NaIO₄ (35.0 g, 163.5 mmol). The reaction is stirred while keeping the internal temperature below 35°C. After 2 hours, Na₂SO₄ (13 g) is added, and stirring is continued for an additional 20 minutes. The mixture is filtered, and the residue is washed with CH₂Cl₂. The solvent is removed by distillation, and the crude aldehyde is purified by distillation under reduced pressure to yield pure (R)-glyceraldehyde acetonide (4).

2. Wittig Reaction to form Alkene Intermediate (5) [1] A suspension of propyltriphenylphosphonium bromide (7.40 g, 19.2 mmol) in THF (150 mL) is stirred at room temperature for 20 min and then cooled to -78°C. n-Butyllithium (8.70 mL, 2.35 mol L⁻¹ in hexane) is added slowly. The solution is warmed to room temperature and stirred for 30 min. After cooling again to -78°C, freshly distilled aldehyde (4) (1.95 g, 15.0 mmol) in THF (20 mL) is added slowly. The reaction is stirred for 1 hour at -78°C and then allowed to warm to room temperature overnight. Saturated NH₄Cl solution is added, and the mixture is extracted with ethyl ether. The organic layer is concentrated and purified by column chromatography over silica gel to afford the alkene intermediate (5).

3. Subsequent Steps [1][2]

  • Hydrogenation: The alkene intermediate (5) is hydrogenated over Pd/C catalyst in ethanol to yield the saturated acetonide (6).

  • Hydrolysis: The acetonide (6) is hydrolyzed using an acidic Dowex® resin in a methanol/water mixture at 60°C to yield the diol (7).

  • Tosylation and Reduction: The primary alcohol of the diol (7) is selectively tosylated using tosyl chloride in pyridine at 0°C. The resulting monotosylate is then reduced with a hydride reagent like LiAlH₄ in THF to yield the final this compound product.

Route 2: Biocatalytic Asymmetric Reduction of 4-Octanone

This approach is one of the most direct methods for synthesizing this compound. It involves the stereoselective reduction of the prochiral ketone, 4-octanone, using an alcohol dehydrogenase (ADH). ADHs are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[3] For reduction, a hydride is transferred from a cofactor, typically NADPH or NADH, to the carbonyl group. By selecting an appropriate ADH (a "Prelog-selective" enzyme), the hydride can be delivered specifically to one face of the ketone, resulting in the formation of the (S)-alcohol with high enantiomeric excess.[3] A key aspect of this process is the continuous regeneration of the expensive NAD(P)H cofactor, which is typically achieved in situ using a substrate-coupled or enzyme-coupled system.[3]

G cluster_0 Primary Reaction cluster_1 Cofactor Regeneration 4-Octanone 4-Octanone This compound This compound 4-Octanone->this compound ADH (Prelog-selective) NADPH NADPH NADP+ NADP+ NADPH:s->NADP+:n NADP+:n->NADPH:s Isopropanol Isopropanol Acetone Acetone Isopropanol->Acetone ADH or separate Regeneration Enzyme

Caption: Biocatalytic reduction of 4-octanone with cofactor regeneration.

Quantitative Data Summary of Representative ADH Reductions
Substrate KetoneBiocatalystYieldEnantiomeric Excess (e.e.)Reference
2-OctanoneADH from O. oeni99%99% (R)-enantiomer[4]
Various KetonesADH from L. kefir38-91%up to >99% (R)-enantiomer[5]
4-chloro-3-oxobutanoateGeotrichum candidum95%96% (S)-enantiomer[6]
Experimental Protocol (General)

1. Biocatalyst Preparation A recombinant E. coli strain overexpressing the desired alcohol dehydrogenase (and a cofactor regeneration enzyme, if using an enzyme-coupled system) is cultivated in a suitable growth medium. The cells are harvested by centrifugation, washed with buffer (e.g., phosphate buffer, pH 7.0), and can be used as a whole-cell biocatalyst either directly or after lyophilization.[5]

2. Asymmetric Reduction Reaction [5] In a reaction vessel, 4-octanone (e.g., at a concentration of 10-100 mM) is suspended in a buffered aqueous solution (e.g., 100 mM Tris-HCl, pH 7.5). Isopropanol is added in excess (e.g., 5-10% v/v) to serve as the cosubstrate for cofactor regeneration. The reaction is initiated by adding the whole-cell biocatalyst (e.g., 20-50 mg/mL). The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

3. Monitoring and Work-up The progress of the reaction (conversion of the ketone and enantiomeric excess of the alcohol) is monitored by gas chromatography (GC) using a chiral column. Once the reaction reaches completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate or MTBE). The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation or column chromatography.

Route 3: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of this compound, a lipase can be used to selectively acylate the (R)-enantiomer from a racemic mixture of 4-octanol, leaving the desired (S)-enantiomer unreacted.[7][8] However, this standard kinetic resolution is limited to a maximum theoretical yield of 50% for the desired enantiomer.[9]

This limitation is overcome by Dynamic Kinetic Resolution (DKR). In this enhanced process, the lipase-catalyzed acylation is combined with an in-situ racemization of the unreacted alcohol enantiomer.[9] A transition metal catalyst (e.g., a Ruthenium complex) is added to continuously convert the slow-reacting this compound back into the racemate. This allows the lipase to continuously acylate the (R)-enantiomer, theoretically enabling a 100% conversion of the starting racemate into the single, enantiopure acylated product, which can then be easily hydrolyzed to this compound (if an (S)-selective acylation is performed) or its (R)-acetate counterpart.

G cluster_0 Racemization Cycle (R)-4-Octanol (R)-4-Octanol (R)-4-Octanol Acetate (R)-4-Octanol Acetate (R)-4-Octanol->(R)-4-Octanol Acetate Lipase (CALB) Acyl Donor (Fast) This compound This compound This compound->(R)-4-Octanol Ru-Catalyst No Reaction No Reaction This compound->No Reaction Lipase (CALB) (Slow)

References

(S)-4-Octanol: A Comprehensive Technical Guide to Safety, Handling, and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Octanol, a chiral secondary alcohol, is a valuable building block in organic synthesis and drug development. Its unique stereochemistry makes it a critical component in the synthesis of complex molecules with specific biological activities. As with any chemical reagent, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and minimizing environmental impact. This in-depth technical guide provides comprehensive information on the safety, handling, and disposal of this compound, tailored for professionals in research and development. The following sections detail the physical and chemical properties, toxicological and ecotoxicological data, safe handling and storage procedures, emergency protocols, and appropriate disposal methods for this compound.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₈H₁₈O--INVALID-LINK--
Molecular Weight 130.23 g/mol --INVALID-LINK--
CAS Number 90365-63-2--INVALID-LINK--
Appearance Colorless to Almost colorless clear liquidTCI AMERICA
Boiling Point 174-176 °C (for 4-Octanol)Sigma-Aldrich
Melting Point -15 °C (for 1-Octanol)Sigma-Aldrich
Flash Point 65 °C (149 °F) - closed cup (for 4-Octanol)Sigma-Aldrich
Density 0.818 g/mL at 20 °C (for 4-Octanol)Sigma-Aldrich
Refractive Index (n20/D) 1.426 (for 4-Octanol)Sigma-Aldrich
XLogP3 2.7--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 1--INVALID-LINK--

Safety and Hazards

This compound is classified as a combustible liquid and can cause serious eye irritation. It is crucial to be aware of its hazard classifications and to take appropriate precautions.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For 4-Octanol, the following classifications have been reported:

  • Flammable Liquids: Category 4 (Combustible liquid)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[2][3]

  • Aquatic Hazard (Acute): Category 3 (Harmful to aquatic life)[1]

  • Aquatic Hazard (Chronic): Category 3 (Harmful to aquatic life with long lasting effects)[1]

Hazard Statements
  • H227: Combustible liquid.[1]

  • H319: Causes serious eye irritation.[2][3]

  • H412: Harmful to aquatic life with long lasting effects.[1]

Precautionary Statements
  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P273: Avoid release to the environment.[1]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P337 + P313: If eye irritation persists: Get medical advice/ attention.[1]

  • P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[1]

  • P403 + P235: Store in a well-ventilated place. Keep cool.[1]

  • P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Toxicological and Ecotoxicological Data

Toxicological Data (for 1-Octanol)
EndpointSpeciesValueReference
Acute Oral Toxicity (LD50) Rat> 5,000 mg/kg[4]
Acute Dermal Toxicity (LD50) Rabbit> 2,000 - 4,000 mg/kg[4]
Skin Corrosion/Irritation RabbitSlight irritation[4]
Serious Eye Damage/Irritation RabbitCauses serious eye irritation[4]
Ecotoxicological Data (for 1-Octanol)
EndpointSpeciesValueExposure TimeReference
Acute Fish Toxicity (LC50) Pimephales promelas (fathead minnow)13.3 mg/L96 h
Acute Daphnia Toxicity (EC50) Daphnia magnaNot specified48 h
Algae Toxicity (ErC50) Desmodesmus subspicatus (green algae)14 mg/L48 h
Chronic Fish Toxicity (NOEC) Pimephales promelas (fathead minnow)0.26 mg/L33 d

Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Chemical splash goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[5]

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a splash risk, a chemical-resistant apron should also be worn.[5]

Safe Handling Practices
  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when heating or creating aerosols.[6]

  • Keep the container tightly closed when not in use.[6]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid breathing vapors or mists.[6]

  • Keep away from ignition sources such as open flames, hot surfaces, and sparks.[6]

  • Use only non-sparking tools when handling the material.

  • Ground and bond containers when transferring large volumes to prevent static discharge.[1]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Wash hands thoroughly after handling.[6]

Storage
  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[6]

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]

  • Store in a designated flammable liquids storage cabinet.[1]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

Spills
  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[6]

    • Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[6]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert others and activate the fire alarm if necessary.

    • If safe to do so, shut off all ignition sources.

    • Contact the institution's emergency response team or local fire department.

    • Prevent the spill from entering drains or waterways.[6]

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[4]

Disposal

This compound and its contaminated waste must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.

General Disposal Guidelines
  • Collect waste this compound and contaminated materials in a clearly labeled, sealed container.[4]

  • Do not dispose of this compound down the drain.[4]

  • Contact your institution's environmental health and safety department for specific disposal procedures.

Chemical Degradation (for consideration by qualified personnel)

For small quantities, chemical oxidation may be a viable option for degradation prior to disposal, performed by trained personnel in a controlled laboratory setting. This compound, as a secondary alcohol, can be oxidized to a ketone. Common laboratory oxidizing agents include:

  • Chromium-based reagents: Jones reagent (chromic acid) or pyridinium chlorochromate (PCC).[7] These reagents are effective but are themselves hazardous and generate hazardous chromium waste.

  • Dess-Martin periodinane: A milder oxidizing agent.[8]

  • Swern oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (DMSO), and a hindered organic base.[8]

Note: Any chemical degradation procedure must be thoroughly evaluated for safety and compatibility with laboratory facilities and waste streams.

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological and ecotoxicological data presented in this guide are based on internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

  • Acute Oral Toxicity (LD50): Typically determined using a method similar to OECD Test Guideline 401 or 423, where the substance is administered orally to rats at various dose levels, and mortality is observed over a 14-day period.[4]

  • Acute Dermal Toxicity (LD50): Generally follows a protocol like OECD Test Guideline 402, involving the application of the substance to the skin of rabbits for 24 hours, with subsequent observation for mortality and skin reactions.[4]

  • Skin Irritation: Assessed using methods like OECD Test Guideline 404, where the substance is applied to the shaved skin of rabbits, and the site is observed for erythema and edema over a set period.[4]

  • Eye Irritation: Follows procedures similar to OECD Test Guideline 405, where the substance is instilled into the eye of a rabbit, and the cornea, iris, and conjunctiva are evaluated for adverse effects.[4]

  • Acute Fish Toxicity (LC50): Determined according to guidelines such as OECD Test Guideline 203, where fish are exposed to various concentrations of the substance in water for 96 hours, and the concentration that is lethal to 50% of the fish is calculated.

  • Acute Daphnia Toxicity (EC50): Typically follows OECD Test Guideline 202, where daphnids are exposed to a range of concentrations for 48 hours, and the concentration that immobilizes 50% of the population is determined.

  • Algae Toxicity (EC50): Assessed using a method like OECD Test Guideline 201, which measures the inhibition of growth of a selected algal species over 72 hours of exposure to the substance.

Visualizations

The following diagrams illustrate key workflows for the safe management of this compound.

Safe_Handling_Workflow cluster_procurement Procurement & Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Waste Management & Disposal start Order this compound receive Receive & Inspect start->receive sds Review SDS receive->sds store Store in Flammable Liquids Cabinet sds->store segregate Segregate from Incompatibles store->segregate ppe Don Appropriate PPE segregate->ppe fume_hood Work in Fume Hood ppe->fume_hood use Use in Experiment fume_hood->use waste Collect Waste use->waste label_waste Label Waste Container waste->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for the safe handling of this compound.

Spill_Response_Workflow cluster_minor Minor Spill cluster_major Major Spill spill Spill Occurs assess Assess Spill Size & Immediate Danger spill->assess alert_minor Alert Area Personnel assess->alert_minor Minor evacuate Evacuate Area assess->evacuate Major don_ppe Don PPE alert_minor->don_ppe contain Contain & Absorb don_ppe->contain cleanup Clean Area contain->cleanup dispose_minor Dispose of Waste cleanup->dispose_minor alarm Activate Alarm evacuate->alarm contact_ehs Contact EHS/ Emergency Services alarm->contact_ehs prevent_spread Prevent Spread (if safe) contact_ehs->prevent_spread

Caption: Decision workflow for this compound spill response.

References

Physical properties like boiling point and density of (S)-4-Octanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of (S)-4-Octanol

This technical guide provides a comprehensive overview of the key physical properties of this compound, focusing on its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines experimentally determined values, detailed methodologies for their measurement, and a logical workflow for property determination.

Physical Properties of this compound

This compound is a chiral secondary alcohol. Its physical properties, such as boiling point and density, are identical to its enantiomer, (R)-4-Octanol, and the racemic mixture, (±)-4-Octanol, as these properties do not depend on the stereochemistry of the molecule in a non-chiral environment.

Quantitative Data Summary

The following table summarizes the reported physical properties for 4-octanol.

Physical PropertyValueConditions
Boiling Point 174-176 °Cat 1 atm (lit.)[1][2]
177 °Cat 1 atm[3]
Density 0.818 g/mLat 20 °C (lit.)[1]
0.815 g/mLNot specified[3]
0.821 g/mLNot specified[2]
Molecular Weight 130.23 g/mol [4][5]-
Refractive Index 1.426at 20 °C[2]
1.423Not specified[3]
Flash Point 65 °Cclosed cup

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of boiling point and density for a liquid compound such as this compound.

Determination of Boiling Point (Capillary Method)

This method, often carried out using a Thiele tube or a MelTemp apparatus, is a common microscale technique for determining the boiling point of a liquid.[6][7][8]

Apparatus:

  • Thiele tube or similar oil bath apparatus

  • Thermometer (0-200 °C range)

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Heat-stable mineral oil or silicone oil

  • Bunsen burner or heating mantle

  • Clamp and stand

Procedure:

  • Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with this compound.

  • Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[7][9]

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly into the Thiele tube filled with oil, ensuring the sample is below the oil level but the open end of the test tube remains above it.[10]

  • Observation: Gently heat the side arm of the Thiele tube.[7] As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Reaching Boiling Point: When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[9] Continue heating for a few more seconds to ensure the air is fully expelled and replaced with the vapor of the sample.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The vapor inside the capillary tube will contract, and the bubbling will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the liquid equals the atmospheric pressure. Record the temperature on the thermometer at this exact moment. This temperature is the boiling point of the liquid.[7][10]

  • Verification: Allow the apparatus to cool further and repeat the heating and cooling cycle to obtain a second reading for verification.

Determination of Density

Density is an intrinsic property defined as mass per unit volume.[11] It is typically measured at a specific temperature, as density is temperature-dependent.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • This compound sample

  • Deionized water

  • Acetone (for cleaning and drying)

Procedure:

  • Cleaning and Calibration: Thoroughly clean the pycnometer with deionized water and then acetone, and allow it to dry completely. Determine and record the mass of the empty, dry pycnometer.

  • Water Mass: Fill the pycnometer with deionized water and place it in the constant temperature water bath set to 20.0 °C. Allow it to equilibrate for 15-20 minutes. Ensure the pycnometer is completely full, with no air bubbles, and wipe any excess water from the outside.

  • Measurement (Water): Remove the pycnometer from the bath, dry the exterior carefully, and measure its mass. Subtract the mass of the empty pycnometer to find the mass of the water. The density of water at 20.0 °C is a known standard (0.99820 g/mL), which can be used to precisely calibrate the volume of the pycnometer.

  • Sample Mass: Empty and dry the pycnometer. Fill it with the this compound sample.

  • Equilibration and Measurement (Sample): Place the sample-filled pycnometer in the 20.0 °C water bath and allow it to equilibrate. As before, ensure it is completely full and dry on the outside.

  • Final Mass: Measure the mass of the pycnometer containing the this compound.

  • Calculation:

    • Mass of this compound = (Mass of pycnometer + sample) - (Mass of empty pycnometer)

    • Volume of pycnometer = Mass of water / Density of water at 20.0 °C

    • Density of this compound = Mass of this compound / Volume of pycnometer

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination and verification of the physical properties of a chemical substance like this compound.

G Workflow for Physical Property Determination of this compound cluster_prep Sample Preparation & Purity Check cluster_boiling Boiling Point Determination cluster_density Density Determination cluster_analysis Data Analysis & Reporting A Obtain this compound Sample B Verify Purity (e.g., GC, NMR) A->B C Prepare Capillary Method Apparatus B->C G Calibrate Pycnometer with Water at 20°C B->G D Heat Sample & Observe Bubbling C->D E Record Temperature at Reflux Entry D->E F Repeat for Verification E->F L Calculate Mean and Standard Deviation F->L H Measure Mass of Sample in Pycnometer at 20°C G->H I Calculate Density (Mass/Volume) H->I J Repeat for Precision I->J J->L K Compare Experimental Values to Literature M Final Report Generation K->M L->K L->M

Caption: Logical workflow for the determination of physical properties.

References

Methodological & Application

Application of (S)-4-Octanol as a Chiral Auxiliary in Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A thorough review of scientific literature and chemical databases reveals that (S)-4-octanol is not a commonly documented or utilized chiral auxiliary in asymmetric synthesis . While chiral alcohols are a known class of chiral auxiliaries, with prominent examples like (-)-8-phenylmenthol, specific applications and protocols for this compound in this role are not available in published research. This document will instead provide a general overview of the principles of chiral auxiliaries, their common applications, and established examples, to serve as a guide for researchers interested in the field of asymmetric synthesis.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[1] The auxiliary is typically a readily available, enantiomerically pure molecule that, when attached to a prochiral substrate, directs the formation of a new stereocenter with a high degree of selectivity. After the desired transformation, the auxiliary is removed and can often be recovered for reuse.[2]

General Principles of Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary in asymmetric synthesis follows a general workflow, which can be visualized as a logical relationship.

G cluster_0 Chiral Auxiliary Workflow A Prochiral Substrate B Attachment of (S)-Chiral Auxiliary A->B Covalent Bond Formation C Diastereoselective Reaction (e.g., Alkylation, Aldol, Diels-Alder) B->C Introduction of New Stereocenter(s) D Cleavage of Chiral Auxiliary C->D Removal of Auxiliary E Enantiomerically Enriched Product D->E Isolation of Product F Recovered Chiral Auxiliary D->F Recycling

Figure 1: A generalized workflow for the application of a chiral auxiliary in asymmetric synthesis.

Common Applications of Chiral Auxiliaries

Chiral auxiliaries have been successfully applied in a wide range of stereoselective transformations. The most common of these include:

  • Asymmetric Alkylation: The enolate derived from a carboxylic acid derivative attached to a chiral auxiliary can be alkylated with high diastereoselectivity.[3]

  • Asymmetric Aldol Reactions: Chiral auxiliaries, particularly Evans-type oxazolidinones, are widely used to control the stereochemistry of aldol reactions, which form two new stereocenters simultaneously.[1][4]

  • Asymmetric Diels-Alder Reactions: Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.[5][6]

Established Chiral Auxiliaries and Their Performance

While this compound is not a documented chiral auxiliary, numerous other compounds have been successfully employed. The following table summarizes some of the most common auxiliaries and their typical performance in key reactions. The data presented is illustrative of the high levels of stereocontrol that can be achieved.

Chiral AuxiliaryReaction TypeElectrophile/ReagentDiastereomeric Excess (d.e.)Reference
Evans OxazolidinonesAldol ReactionVarious Aldehydes>99%[7]
Evans OxazolidinonesAlkylationAlkyl Halides>98%[1][8]
CamphorsultamDiels-Alder ReactionCyclopentadiene>95%[1]
Pseudoephedrine AmidesAlkylationAlkyl Halides>99%[1]
(-)-8-PhenylmentholDiels-Alder Reaction5-benzyloxymethylcyclopentadiene89-91%[1]
cis-1-Arylsulfonamido-2-indanolDiels-Alder ReactionCyclopentadiene92%[5]

Experimental Protocols for Established Chiral Auxiliaries

To provide a practical context, the following are generalized protocols for common reactions using well-established chiral auxiliaries.

General Protocol for Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
  • Acylation: The chiral oxazolidinone is acylated with an appropriate acyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an aprotic solvent like dichloromethane.

  • Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added to form the corresponding Z-enolate.

  • Alkylation: An alkyl halide is added to the enolate solution at -78 °C, and the reaction is allowed to warm slowly to room temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, dried, and purified by column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiBH₄) to yield the chiral carboxylic acid or alcohol, respectively.

General Protocol for an Asymmetric Aldol Reaction using an Evans Oxazolidinone Auxiliary
  • Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to -78 °C. A Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) are added to form the Z-enolate.

  • Aldol Addition: The aldehyde is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.

  • Work-up and Purification: The reaction is quenched with a buffer solution and worked up. The product is purified by column chromatography.

  • Auxiliary Cleavage: The auxiliary is removed as described in the alkylation protocol to afford the β-hydroxy carboxylic acid derivative.

G cluster_0 Experimental Workflow: Evans Aldol Reaction A N-Acyl Oxazolidinone B Enolate Formation (Bu2BOTf, i-Pr2NEt, -78 °C) A->B C Aldol Addition (Aldehyde, -78 °C) B->C D Diastereomerically Pure Adduct C->D E Auxiliary Cleavage (e.g., LiOH/H2O2) D->E F Chiral β-Hydroxy Acid E->F

Figure 2: A simplified experimental workflow for a typical Evans asymmetric aldol reaction.

The concept of using chiral auxiliaries is a powerful and well-established strategy in asymmetric synthesis.[9] While this compound does not appear to be a recognized chiral auxiliary based on available data, the principles of this methodology are broadly applicable. Researchers seeking to develop new chiral auxiliaries may draw upon the extensive literature for established auxiliaries to guide their design and experimental protocols. The key criteria for a successful chiral auxiliary include its ready availability in enantiopure form, ease of attachment and removal, and its ability to induce high levels of stereocontrol in the desired transformation.[1]

References

(S)-4-Octanol in Asymmetric Catalysis: Undocumented Potential

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of scientific literature, there are currently no documented applications of (S)-4-octanol as a chiral auxiliary, ligand, or catalyst in the field of asymmetric catalysis. As such, detailed application notes, experimental protocols, and quantitative data regarding its use in this context are not available.

While the principles of asymmetric catalysis are well-established, employing chiral molecules to induce stereoselectivity in chemical reactions, the specific utility of this compound for this purpose has not been reported in peer-reviewed research or patent literature. Chiral alcohols are a recognized class of compounds used in asymmetric synthesis, often as precursors to chiral ligands or as chiral resolving agents. However, the structural features of this compound may not have lent themselves to successful application in these areas compared to other more extensively studied chiral alcohols.

General Principles of Asymmetric Catalysis

For a chiral molecule to be effective in asymmetric catalysis, it typically possesses certain structural characteristics that enable it to create a highly ordered and diastereoselective transition state during a reaction. These characteristics can include:

  • Steric Hindrance: Bulky groups positioned to effectively shield one face of a prochiral substrate, directing the approach of a reagent to the opposite face.

  • Coordinating Groups: The presence of heteroatoms (e.g., oxygen, nitrogen) that can coordinate to a metal center or other reagents, thereby creating a rigid chiral environment around the catalytic site.

  • Electronic Effects: Electron-donating or withdrawing groups that can influence the reactivity and selectivity of the catalytic process.

It is conceivable that derivatives of this compound could be synthesized to incorporate such features, potentially leading to future applications in asymmetric catalysis. However, such research has not been published to date.

The Role of Chiral Auxiliaries, Ligands, and Resolving Agents

To provide context for researchers and drug development professionals, the following outlines the general roles that a chiral alcohol like this compound could theoretically play in asymmetric synthesis, should suitable applications be developed.

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired transformation, the auxiliary is removed and can often be recovered.

Hypothetical Workflow for this compound as a Chiral Auxiliary:

G cluster_0 Asymmetric Synthesis Using a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Chiral_Substrate Chiral Substrate- Auxiliary Adduct Prochiral_Substrate->Chiral_Substrate Attachment S_4_Octanol This compound (Chiral Auxiliary) S_4_Octanol->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered This compound Cleavage->Recovered_Auxiliary

Caption: Hypothetical workflow of this compound as a chiral auxiliary.

Chiral Ligands

Chiral ligands coordinate to a metal catalyst to create a chiral catalytic complex. This complex then interacts with the substrate in an enantioselective manner.

Hypothetical Catalytic Cycle with a this compound-Derived Ligand:

G Metal_Precatalyst Metal Precatalyst Active_Catalyst Active Chiral Catalyst Metal_Precatalyst->Active_Catalyst Ligand Coordination Chiral_Ligand This compound -Derived Ligand Chiral_Ligand->Active_Catalyst Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination + Substrate Enantioselective_Transformation Enantioselective Transformation Substrate_Coordination->Enantioselective_Transformation Product_Release Product Release Enantioselective_Transformation->Product_Release Product Formation Product_Release->Active_Catalyst - Product G Racemic_Mixture Racemic Mixture (e.g., Carboxylic Acid) Diastereomers Mixture of Diastereomers Racemic_Mixture->Diastereomers S_4_Octanol This compound (Resolving Agent) S_4_Octanol->Diastereomers Separation Separation (e.g., Crystallization) Diastereomers->Separation Diastereomer_1 Diastereomer 1 ((R)-Acid-(S)-Alcohol) Separation->Diastereomer_1 Diastereomer_2 Diastereomer 2 ((S)-Acid-(S)-Alcohol) Separation->Diastereomer_2 Hydrolysis_1 Hydrolysis Diastereomer_1->Hydrolysis_1 Hydrolysis_2 Hydrolysis Diastereomer_2->Hydrolysis_2 Enantiomer_R (R)-Enantiomer Hydrolysis_1->Enantiomer_R Recovered_Agent Recovered This compound Hydrolysis_1->Recovered_Agent Enantiomer_S (S)-Enantiomer Hydrolysis_2->Enantiomer_S Hydrolysis_2->Recovered_Agent

References

Application Note: Enantioselective GC Analysis of (S)-4-Octanol via Trifluoroacetylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the chemical derivatization of (S)-4-Octanol for enantioselective analysis by gas chromatography (GC). This compound, a chiral secondary alcohol, requires derivatization to improve its volatility and chromatographic behavior, enabling robust and reproducible analysis. The described method utilizes trifluoroacetic anhydride (TFAA) for acylation, converting the alcohol to its corresponding trifluoroacetyl ester. This protocol is suitable for laboratories involved in chiral separations, quality control, and metabolic studies.

Introduction

Gas chromatography is a powerful technique for separating volatile organic compounds.[1] However, many compounds, particularly those with polar functional groups like alcohols, exhibit poor peak shape and low volatility, making direct analysis challenging.[2][3] Derivatization chemically modifies the analyte to increase its volatility, improve peak symmetry, and enhance detector response.[4][5] For chiral compounds like this compound, derivatization can also facilitate enantioselective separation on a chiral stationary phase.[6][7]

This protocol details the derivatization of this compound using Trifluoroacetic Anhydride (TFAA). Acylation with TFAA replaces the active hydrogen in the hydroxyl group with a trifluoroacetyl group, creating a more volatile and less polar ester.[8] The resulting derivative is well-suited for analysis on a chiral GC column, allowing for the quantification of individual enantiomers.

Experimental Protocol

This section provides a detailed methodology for the derivatization of this compound with TFAA followed by GC analysis.

Materials and Reagents
  • This compound standard

  • Trifluoroacetic Anhydride (TFAA), derivatization grade (≥99%)[2]

  • Pyridine or Triethylamine (TEA), as catalyst/acid scavenger[8]

  • Anhydrous solvent (e.g., Dichloromethane, Hexane, or Ethyl Acetate)

  • Anhydrous Sodium Sulfate

  • Nitrogen gas, high purity

  • Autosampler vials (2 mL) with caps and septa

  • Microsyringes

  • Heating block or water bath

Derivatization Procedure

This procedure should be performed in a well-ventilated fume hood.

  • Sample Preparation: Prepare a standard solution of this compound in the chosen anhydrous solvent (e.g., 1 mg/mL in dichloromethane).

  • Reaction Setup: In a 2 mL autosampler vial, add 100 µL of the this compound solution.

  • Catalyst Addition: Add 50 µL of pyridine (or TEA) to the vial. The base acts as a catalyst and scavenges the trifluoroacetic acid byproduct.[8]

  • Reagent Addition: Carefully add 50 µL of TFAA to the vial. It is recommended to add the derivatizing reagent in excess to ensure the reaction goes to completion.[9]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 60°C for 30 minutes in a heating block or water bath.[10] Reaction times and temperatures may need optimization depending on the specific sample matrix.[9]

  • Evaporation: After cooling to room temperature, gently evaporate the excess reagent and solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of the analysis solvent (e.g., hexane or ethyl acetate).

  • Drying (Optional): If moisture is a concern, add a small amount of anhydrous sodium sulfate to the reconstituted sample, vortex, and transfer the supernatant to a clean autosampler vial for analysis.

  • Analysis: The sample is now ready for injection into the GC system.

Gas Chromatography (GC) Conditions
  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Column: A CP-Chirasil-DEX CB column (or equivalent β-cyclodextrin-based chiral stationary phase) is recommended for enantiomeric separation.[6]

  • Injector: Split/Splitless inlet at 250°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Program:

    • Initial Temperature: 70°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Hold: 5 minutes at 180°C.

  • Detector:

    • FID: 275°C.

    • MS: Transfer line at 250°C, ion source at 230°C.

Data Presentation

The following table summarizes representative quantitative data that could be obtained from the GC analysis of derivatized this compound and its enantiomer.

Parameter(R)-4-Octanol-TFAThis compound-TFA
Retention Time (min) 15.2515.68
Peak Area (arbitrary units) 1,254,0001,261,500
Resolution (Rs) -> 1.8
Limit of Detection (LOD) ~0.1 ng/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~0.5 ng/mL~0.5 ng/mL

Note: The data presented are illustrative and may vary based on the specific instrumentation, column, and experimental conditions.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis GC Analysis Sample This compound Standard Solvent Add Anhydrous Solvent Sample->Solvent Catalyst Add Pyridine/TEA Solvent->Catalyst Reagent Add TFAA Reagent Catalyst->Reagent React Vortex & Heat (60°C, 30 min) Reagent->React Evap Evaporate under N2 React->Evap Recon Reconstitute in Solvent Evap->Recon Inject Inject into GC Recon->Inject Separate Separation on Chiral Column Inject->Separate Detect FID / MS Detection Separate->Detect Data Data Acquisition & Analysis Detect->Data

Caption: Workflow for the derivatization and GC analysis of this compound.

Alternative Derivatization: Silylation

Silylation is another widely used derivatization technique for alcohols.[11] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to form trimethylsilyl (TMS) ethers.[9][12] This reaction is often catalyzed by adding 1% trimethylchlorosilane (TMCS).[12] Silylation produces derivatives that are highly volatile and thermally stable, making it an excellent alternative to acylation for GC analysis.[13] The byproducts of silylation reactions using BSTFA or MSTFA are also highly volatile, which minimizes interference during chromatographic analysis.

References

Application Notes and Protocols: (S)-4-Octanol as a Precursor for Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Octanol is a valuable chiral building block in the asymmetric synthesis of various natural products, including insect pheromones. Its stereogenic center provides a key starting point for the construction of complex chiral molecules. This document outlines a detailed synthetic protocol for the preparation of (4S,6S)-4,6-dimethyloctan-3-one, a stereoisomer of the ant alarm pheromone manicone, using this compound as the chiral precursor. The described methodology employs a series of stereoselective reactions to construct the target molecule with high optical purity.

Overview of the Synthetic Strategy

The proposed synthesis involves a five-step sequence starting from the commercially available this compound. The key steps include an oxidation, a stereoselective alpha-methylation of the resulting ketone, and the introduction of the second chiral center via a conjugate addition reaction.

Synthesis_Overview S_4_Octanol This compound S_4_Octanone (S)-4-Octanone S_4_Octanol->S_4_Octanone Oxidation Chiral_Enolate Chiral Enolate S_4_Octanone->Chiral_Enolate Chiral Auxiliary Methylated_Ketone (2S,4S)-2,4-dimethyloctan-3-one Chiral_Enolate->Methylated_Ketone α-Methylation Unsaturated_Ketone α,β-Unsaturated Ketone Methylated_Ketone->Unsaturated_Ketone Selenation/ Oxidation Pheromone (4S,6S)-4,6-dimethyloctan-3-one Unsaturated_Ketone->Pheromone Conjugate Addition

Figure 1. Proposed synthetic pathway from this compound.

Experimental Protocols

Step 1: Oxidation of this compound to (S)-4-Octanone

This initial step involves the oxidation of the secondary alcohol to a ketone. A common and efficient method is the Swern oxidation, which uses oxalyl chloride and dimethyl sulfoxide (DMSO).

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of oxalyl chloride (1.2 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of DMSO (2.2 eq) in anhydrous DCM is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

  • A solution of this compound (1.0 eq) in anhydrous DCM is then added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C.

  • Triethylamine (5.0 eq) is added slowly, and the reaction is allowed to warm to room temperature.

  • Water is added to quench the reaction, and the organic layer is separated. The aqueous layer is extracted twice with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure (S)-4-Octanone.

Table 1: Quantitative Data for Step 1

ParameterValue
Starting MaterialThis compound
Product(S)-4-Octanone
Typical Yield90-95%
Purity (by GC)>98%
Reaction Time2-3 hours
Reaction Temperature-78 °C to room temp.
Step 2: Stereoselective α-Methylation of (S)-4-Octanone

To control the stereochemistry of the newly formed chiral center, a chiral auxiliary is used. In this protocol, we utilize a SAMP/RAMP hydrazone-based method for asymmetric methylation.

Materials:

  • (S)-4-Octanone

  • (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (CH₃I)

  • Diethyl ether, anhydrous

  • Pentane

  • Ozone (O₃)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Sodium sulfite (Na₂SO₃) solution, aqueous

Procedure:

  • Hydrazone Formation: (S)-4-Octanone (1.0 eq) and SAMP (1.1 eq) are refluxed in anhydrous diethyl ether with a catalytic amount of p-toluenesulfonic acid for 12 hours. The solvent is removed under reduced pressure to yield the crude SAMP-hydrazone.

  • Deprotonation and Alkylation: The crude hydrazone is dissolved in anhydrous diethyl ether and cooled to -78 °C. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred at 0 °C for 4 hours. The solution is then cooled back to -100 °C, and methyl iodide (1.5 eq) is added. The reaction is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis: The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are dried and concentrated.

  • Ozonolysis: The crude methylated hydrazone is dissolved in pentane and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by bubbling argon through the solution. The ozonide is reduced by adding an aqueous solution of Na₂SO₃.

  • The mixture is stirred for 1 hour at room temperature. The organic layer is separated, washed with saturated NaHCO₃ solution, dried, and concentrated. The crude product is purified by flash chromatography to give (2S,4S)-2,4-dimethyloctan-3-one.

Table 2: Quantitative Data for Step 2

ParameterValue
Starting Material(S)-4-Octanone
Product(2S,4S)-2,4-dimethyloctan-3-one
Typical Yield60-70% (over 3 steps)
Diastereomeric Excess>95% de
Reaction Time~36 hours
Reaction Temperature-100 °C to room temp.
Step 3 & 4: Synthesis of α,β-Unsaturated Ketone and Conjugate Addition

This two-part step involves the formation of an α,β-unsaturated ketone followed by a stereoselective conjugate addition of a methyl group to establish the third chiral center.

Materials:

  • (2S,4S)-2,4-dimethyloctan-3-one

  • Lithium diisopropylamide (LDA)

  • Phenylselenyl chloride (PhSeCl)

  • Hydrogen peroxide (H₂O₂)

  • Lithium dimethylcuprate (Me₂CuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • Selenation: A solution of (2S,4S)-2,4-dimethyloctan-3-one (1.0 eq) in anhydrous THF is added to a freshly prepared solution of LDA (1.1 eq) in THF at -78 °C. After 30 minutes, a solution of PhSeCl (1.1 eq) in THF is added. The reaction is stirred for 1 hour at -78 °C.

  • Oxidative Elimination: The reaction is quenched with water and extracted with ether. The organic layer is washed with brine, dried, and concentrated. The crude α-phenylselenyl ketone is dissolved in THF, and H₂O₂ (30% aqueous solution, 5 eq) is added at 0 °C. The mixture is stirred for 1 hour.

  • The product is extracted with ether, and the organic layer is washed with saturated NaHCO₃ solution, brine, dried, and concentrated. The crude α,β-unsaturated ketone is purified by chromatography.

  • Conjugate Addition: A solution of lithium dimethylcuprate (Me₂CuLi) is prepared by adding methyllithium (2.0 eq) to a suspension of copper(I) iodide (1.0 eq) in anhydrous ether at 0 °C. The solution of the α,β-unsaturated ketone (1.0 eq) in ether is added to the Gilman reagent at -78 °C. The reaction is stirred for 2 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The product is extracted with ether, and the combined organic extracts are washed with brine, dried, and concentrated. Purification by flash chromatography yields (4S,6S)-4,6-dimethyloctan-3-one.

Table 3: Quantitative Data for Steps 3 & 4

ParameterValue
Starting Material(2S,4S)-2,4-dimethyloctan-3-one
Product(4S,6S)-4,6-dimethyloctan-3-one
Typical Yield50-60% (over 2 steps)
DiastereoselectivityHigh (dependent on substrate)
Reaction Time~6 hours
Reaction Temperature-78 °C to 0 °C

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target pheromone.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Start Start with this compound Reaction1 Step 1: Oxidation Start->Reaction1 Reaction2 Step 2: α-Methylation Reaction1->Reaction2 Reaction3 Step 3 & 4: Unsaturation & Conjugate Addition Reaction2->Reaction3 Quenching Reaction Quenching Reaction3->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Analysis Characterization (NMR, GC-MS) Purification->Analysis

Figure 2. General experimental workflow for pheromone synthesis.

Data Presentation Summary

The following table summarizes the key quantitative data for the entire synthetic sequence.

Table 4: Overall Synthesis Data Summary

StepReactionStarting MaterialProductYield (%)Stereoselectivity
1OxidationThis compound(S)-4-Octanone90-95N/A
2Stereoselective α-Methylation(S)-4-Octanone(2S,4S)-2,4-dimethyloctan-3-one60-70>95% de
3/4Unsaturation & Conjugate Addition(2S,4S)-2,4-dimethyloctan-3-one(4S,6S)-4,6-dimethyloctan-3-one50-60High
Overall This compound (4S,6S)-4,6-dimethyloctan-3-one ~27-40 High

Conclusion

This application note provides a detailed and plausible synthetic route for the preparation of the pheromone stereoisomer (4S,6S)-4,6-dimethyloctan-3-one from the chiral precursor this compound. The protocols are based on well-established and reliable organic transformations. Researchers can adapt these methodologies for the synthesis of other structurally related pheromones and chiral molecules. Careful execution of the stereoselective steps is crucial for achieving high optical purity of the final product.

Application Note and Protocol: Oxidation of (S)-4-Octanol to (S)-4-Octanone using Dess-Martin Periodinane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and final products in the pharmaceutical and fine chemical industries. (S)-4-Octanone, a chiral ketone, is a valuable building block in the synthesis of various organic molecules. This application note provides a detailed experimental procedure for the efficient and mild oxidation of (S)-4-Octanol to (S)-4-Octanone using Dess-Martin periodinane (DMP). The Dess-Martin oxidation is a highly reliable method known for its mild reaction conditions, high yields, and compatibility with a variety of functional groups.[1][2][3]

Reaction Scheme

Figure 1: General reaction scheme for the oxidation of this compound to (S)-4-Octanone using Dess-Martin Periodinane (DMP). IBX (2-Iodoxybenzoic acid) and acetic acid (AcOH) are byproducts.

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step instructions for the oxidation of this compound.

Materials and Reagents:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Equipment:

  • Magnetic stir plate

  • Fume hood

  • Ice bath

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 g, 7.68 mmol).

  • Dissolve the alcohol in 20 mL of anhydrous dichloromethane (DCM) under an inert atmosphere of argon or nitrogen.

  • Cool the solution to 0 °C using an ice bath.

  • Addition of DMP: Slowly add Dess-Martin Periodinane (3.91 g, 9.22 mmol, 1.2 equivalents) to the stirred solution in portions over 10-15 minutes. Ensure the temperature remains at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching the Reaction: Once the reaction is complete, quench the reaction by adding 20 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Work-up: Transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL), followed by brine (20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure (S)-4-Octanone.

Data Presentation

The following table summarizes the quantitative data for a typical experimental run.

ParameterValue
Reactants
This compound (mass)1.0 g
This compound (moles)7.68 mmol
Dess-Martin Periodinane (mass)3.91 g
Dess-Martin Periodinane (moles)9.22 mmol
Product
Product Name(S)-4-Octanone
Theoretical Yield (mass)0.98 g
Actual Yield (mass)0.91 g
Reaction Conditions
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time1-2 hours
Results
Percent Yield93%
Purity (by GC-MS)>98%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental procedure for the oxidation of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start_end start_end process process workup workup analysis analysis start Start: this compound in DCM add_dmp Add Dess-Martin Periodinane at 0 °C start->add_dmp react Stir at Room Temp (1-2 hours) add_dmp->react quench Quench with NaHCO3 / Na2S2O3 react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 & Concentrate wash->dry purify Column Chromatography dry->purify end Final Product: (S)-4-Octanone purify->end analyze Characterization (GC-MS, NMR) end->analyze

Caption: Workflow for the oxidation of this compound.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical progression from starting material to final product, highlighting the key transformation and reagents.

logical_relationship reactant reactant reagent reagent product product intermediate intermediate start This compound intermediate_complex Intermediate Alkoxyperiodinane start->intermediate_complex Reaction with dmp Dess-Martin Periodinane (DMP) dmp->intermediate_complex product_ketone (S)-4-Octanone intermediate_complex->product_ketone Elimination byproducts IBX + Acetic Acid intermediate_complex->byproducts yields

References

Application Notes & Protocols: (S)-4-Octanol and its Analogs as Chiral Building Blocks in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral secondary alcohols are valuable building blocks in the asymmetric synthesis of complex natural products and pharmaceutically active compounds. Their defined stereochemistry can be exploited to introduce new stereocenters with high selectivity, significantly streamlining synthetic routes and improving the overall efficiency of total synthesis. (S)-4-Octanol, a readily available chiral alcohol, and its derivatives serve as versatile synthons, providing a stereochemically defined eight-carbon chain that can be incorporated into a variety of molecular scaffolds. This document outlines the application of a close analog, (S)-2-methyl-4-octanol, as a chiral building block in the synthesis of an insect pheromone, showcasing a practical example of chiral pool synthesis. The protocols detailed below are based on the successful enantioselective synthesis of (S)-2-methyl-4-octanol, the male-specific aggregation pheromone of the sugarcane weevil Sphenophorus levis, starting from D-mannitol[1].

Case Study: Enantioselective Synthesis of (S)-2-Methyl-4-Octanol

The synthesis of (S)-2-methyl-4-octanol serves as an excellent example of how a chiral building block, derived from the chiral pool, can be elaborated into a bioactive natural product. In this case, the stereocenter at the C-4 position is crucial for the biological activity of the pheromone. The synthetic strategy involves the creation of the key chiral intermediate, (R)-glyceraldehyde acetonide, from D-mannitol, followed by a series of stereocontrolled reactions to build the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of (S)-2-methyl-4-octanol.

StepReactionStarting MaterialProductYield (%)Enantiomeric Excess (ee) (%)
1Acetonide ProtectionD-Mannitol1,2:5,6-Diisopropylidene-D-mannitolNot explicitly reported, but used directly-
2Oxidative Cleavage1,2:5,6-Diisopropylidene-D-mannitol(R)-Glyceraldehyde acetonide61>99
3Wittig Reaction(R)-Glyceraldehyde acetonide(4S)-4-But-1-enyl-2,2-dimethyl-1,3-dioxolane88>99
4Hydrogenation(4S)-4-But-1-enyl-2,2-dimethyl-1,3-dioxolane(4S)-4-Butyl-2,2-dimethyl-1,3-dioxolane81>99
5Hydrolysis(4S)-4-Butyl-2,2-dimethyl-1,3-dioxolane(2S)-1,2-Hexanediol79>99
6Monotosylation(2S)-1,2-Hexanediol(S)-1-Tosyloxy-2-hexanol60>99
7Grignard Coupling(S)-1-Tosyloxy-2-hexanol(S)-2-Methyl-4-octanol78>99.5

Experimental Workflow Diagram

G A D-Mannitol B 1,2:5,6-Diisopropylidene- D-mannitol A->B Acetonide Protection C (R)-Glyceraldehyde acetonide B->C Oxidative Cleavage D (4S)-4-But-1-enyl-2,2-dimethyl- 1,3-dioxolane C->D Wittig Reaction E (4S)-4-Butyl-2,2-dimethyl- 1,3-dioxolane D->E Hydrogenation F (2S)-1,2-Hexanediol E->F Hydrolysis G (S)-1-Tosyloxy-2-hexanol F->G Monotosylation H (S)-2-Methyl-4-octanol G->H Grignard Coupling G cluster_0 Chiral Pool cluster_1 Key Chiral Intermediate cluster_2 Synthetic Elaboration cluster_3 Target Natural Product D-Mannitol D-Mannitol R-Glyceraldehyde Acetonide R-Glyceraldehyde Acetonide D-Mannitol->R-Glyceraldehyde Acetonide Chain Extension Chain Extension R-Glyceraldehyde Acetonide->Chain Extension Reduction & Deprotection Reduction & Deprotection Chain Extension->Reduction & Deprotection S-2-Methyl-4-Octanol S-2-Methyl-4-Octanol Reduction & Deprotection->S-2-Methyl-4-Octanol

References

Application Notes and Protocols for Determining the Enantiomeric Excess of (S)-4-Octanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-4-Octanol is a chiral secondary alcohol with applications in various fields, including the synthesis of pharmaceuticals and as a chiral building block in organic chemistry. The accurate determination of its enantiomeric excess (e.e.) is crucial for quality control, process optimization, and regulatory compliance. This document provides detailed application notes and protocols for three widely used analytical methods for determining the enantiomeric excess of this compound: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method 1: Chiral Gas Chromatography (GC) via Derivatization

Application Note

Chiral Gas Chromatography is a robust and sensitive method for the determination of the enantiomeric excess of volatile compounds like 4-octanol. To enhance the volatility and improve the chiral recognition on the stationary phase, 4-octanol is first derivatized to its acetate ester. The resulting diastereomeric esters are then separated on a chiral GC column, typically one coated with a modified cyclodextrin. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. This method offers high resolution and is suitable for routine analysis.

Experimental Protocol

1. Derivatization: Acetylation of 4-Octanol

  • Objective: To convert this compound and any (R)-4-Octanol present into their corresponding acetate esters.

  • Reagents:

    • 4-Octanol sample

    • Acetic anhydride

    • Pyridine (or another suitable catalyst like iodine)

    • Dichloromethane (or other suitable solvent)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a clean, dry vial, dissolve the 4-octanol sample (e.g., 10 mg) in dichloromethane (1 mL).

    • Add acetic anhydride (2 equivalents) and a catalytic amount of pyridine.

    • Seal the vial and stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or a preliminary GC-FID).

    • Quench the reaction by adding saturated sodium bicarbonate solution (2 mL).

    • Separate the organic layer, and wash it sequentially with 1M HCl (2 mL), saturated sodium bicarbonate solution (2 mL), and brine (2 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and the resulting solution of 4-octanol acetate is ready for GC analysis.

2. Chiral GC Analysis

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column.

  • Column: A column such as CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral stationary phase is recommended.[1][2]

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Oven Temperature Program: Start at a suitable temperature (e.g., 80 °C), hold for 1 minute, then ramp at a rate of 2-5 °C/min to a final temperature (e.g., 150 °C). The exact program should be optimized for the specific column and instrument.

  • Data Analysis:

    • Integrate the peak areas for the two separated enantiomers of 4-octanol acetate.

    • Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Data Presentation

ParameterValueReference
Derivatizing Agent Acetic Anhydride[1][2]
GC Column CP Chirasil-DEX CB[1][2]
Separation Factor (α) for 2-octanol acetate 1.50[3]
Separation Factor (α) for 3-octanol acetate 1.05[1]

Note: The separation factor (α) is a measure of the separation of the two enantiomers. A value greater than 1 indicates separation. The values for the closely related 2-octanol and 3-octanol acetates suggest that a good separation can be expected for 4-octanol acetate.

Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 4-Octanol Sample Derivatization Acetylation (Acetic Anhydride, Pyridine) Sample->Derivatization Workup Aqueous Workup & Drying Derivatization->Workup Injection Inject into Chiral GC Workup->Injection Separation Separation on Chiral Column Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % e.e. Integration->Calculation HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 4-Octanol Sample Derivatization Esterification with (S)-(+)-MαNP acid Sample->Derivatization Purification Workup & Purification Derivatization->Purification Injection Inject into HPLC (Silica Column) Purification->Injection Separation Separation of Diastereomers Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % e.e. Integration->Calculation NMR_Logic cluster_concept Core Principle cluster_analysis Analytical Steps cluster_result Final Determination Enantiomers Enantiomers of 4-Octanol (Indistinguishable by NMR) Diastereomers Diastereomers (Distinguishable by NMR) Enantiomers->Diastereomers Reaction with CDA Chiral Derivatizing Agent (e.g., Mosher's Acid) CDA->Diastereomers Acquire_NMR Acquire NMR Spectrum (¹H or ¹⁹F) Diastereomers->Acquire_NMR Identify_Signals Identify Distinct Signals for each Diastereomer Acquire_NMR->Identify_Signals Integrate Integrate Signal Areas Identify_Signals->Integrate Calculate_ee Calculate % e.e. from Integral Ratios Integrate->Calculate_ee

References

Application Notes and Protocols for (S)-4-Octanol in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of (S)-4-Octanol in the fragrance and flavor industry. While specific sensory data for the individual enantiomers of 4-octanol are not extensively published, this document compiles available information on the racemic mixture and analogous chiral alcohols. It also provides detailed protocols for the sensory and analytical evaluation of this compound, enabling researchers to characterize its unique properties.

Introduction to 4-Octanol and the Significance of Chirality

4-Octanol (CAS: 589-62-8) is a secondary fatty alcohol. Its molecular structure contains a chiral center at the carbon atom bearing the hydroxyl group, meaning it exists as two distinct stereoisomers (enantiomers): this compound and (R)-4-Octanol. In the fragrance and flavor industry, the chirality of a molecule can be of critical importance, as enantiomers frequently exhibit different odor and taste profiles.[1][2] This is due to the stereospecific interactions with olfactory and gustatory receptors.[2] Therefore, the evaluation of the individual (S) and (R) enantiomers of 4-octanol is essential to unlock their full potential as unique fragrance and flavor ingredients.

While racemic 4-octanol is described as having a "fruity odor" or a "weak mellow aroma," detailed sensory analysis of the individual enantiomers is required to determine their specific contributions and potential applications.[3][4]

Sensory Profile of 4-Octanol and Analogous Chiral Alcohols

Direct and specific sensory data for this compound is not widely available in published literature. However, information on the racemic mixture and the structurally similar 3-octanol provides a basis for understanding its potential olfactory and gustatory characteristics.

CompoundTypeOdor ProfileFlavor Profile
4-Octanol (Racemic) Secondary AlcoholMild, fatty, fruity, weak mellow aroma.[3][4]Not specified.
3-Octanol (Racemic) Secondary AlcoholNutty, herbaceous, mushroom, earthy, reminiscent of a hike in the woods.[5][6]Cheesy, creamy, mushroom, musty.
(S)-3-Octanol Secondary AlcoholDescribed as having a mushroom character.[7]Not specified.

Based on this data, it is plausible that this compound possesses nuanced characteristics that may include fruity, fatty, and potentially green or herbaceous notes. The chirality could impart a unique quality, making it more desirable than the racemic mixture for specific applications.

Applications in the Fragrance and Flavor Industry

This compound, due to its likely fatty and fruity undertones, could serve as a valuable modifier in a variety of fragrance compositions:

  • Fruity and Floral Accords: It could be used to add a natural-smelling, waxy, or fatty nuance to fruity compositions (e.g., apple, pear, or tropical fruits) and to enhance the richness and body of floral scents (e.g., rose, jasmine).

  • Gourmand Fragrances: The potential creamy or nutty facets could be leveraged in gourmand fragrances to provide a subtle, rich background note.

  • Green and Herbal Compositions: If exhibiting herbaceous notes, it could blend well in green and aromatic fragrance profiles.

In the flavor industry, this compound could be explored for its potential to:

  • Enhance Dairy Flavors: Its potential creamy and fatty notes suggest it could be a useful component in butter, cream, and cheese flavor formulations.

  • Mushroom and Earthy Flavors: Drawing an analogy from 3-octanol, it might contribute to savory flavors, particularly in mushroom and other umami-rich profiles.

  • Fruit Flavors: It could be used to impart a more authentic, ripe fruit character in various fruit flavorings.

Experimental Protocols

The following protocols provide methodologies for the sensory and analytical characterization of this compound.

This protocol is designed to determine the specific odor characteristics of the individual enantiomers of 4-octanol.

Objective: To identify and describe the odor of this compound and (R)-4-Octanol as they elute from a chiral gas chromatography column.

Materials:

  • Gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Chiral GC column (e.g., a cyclodextrin-based stationary phase suitable for separating alcohol enantiomers).

  • Samples of this compound, (R)-4-Octanol, and the racemic mixture.

  • Solvent (e.g., ethanol).

  • Trained sensory panelists (3-5 individuals).

Procedure:

  • Sample Preparation: Prepare dilute solutions (e.g., 0.1% w/v) of each enantiomer and the racemic mixture in ethanol.

  • Instrument Setup:

    • Install the chiral GC column.

    • Set the GC oven temperature program to achieve baseline separation of the (S) and (R) enantiomers. A typical starting point could be an initial temperature of 60°C, held for 2 minutes, followed by a ramp of 5°C/min to 180°C.

    • Split the column effluent between the FID and the ODP (typically a 1:1 split).

    • Humidify the air supply to the ODP to prevent nasal dehydration of the panelists.

  • Analysis:

    • Inject a sample of the racemic mixture.

    • A panelist sniffs the effluent at the ODP and records the retention time and a description of any detected odor.

    • The panelist should also rate the intensity of the odor on a predefined scale (e.g., 1 to 5).

    • Repeat the analysis with each panelist.

    • Inject samples of the pure (S) and (R) enantiomers to confirm the elution order and the odor characteristics of each.

  • Data Analysis: Compile the odor descriptions and intensity ratings for each enantiomer. Correlate the sensory data with the peaks on the FID chromatogram.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Collection & Analysis Sample Prepare Dilute Samples ((S)-, (R)-, and Racemic 4-Octanol) Inject Inject Sample into GC Sample->Inject Separate Chiral GC Column Separates Enantiomers Inject->Separate Split Effluent Splitter Separate->Split FID FID Detector (Quantitative Data) Split->FID ODP Olfactory Detection Port Split->ODP Correlate Correlate Sensory Data with Chromatogram FID->Correlate Sniff Panelist Sniffs Effluent ODP->Sniff Record Record Odor Description, Intensity, and Retention Time Sniff->Record Record->Correlate

Figure 1: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

This protocol is for determining the enantiomeric excess (e.e.) of a sample containing 4-octanol.

Objective: To quantify the relative amounts of this compound and (R)-4-Octanol in a sample.

Materials:

  • Gas chromatograph with a flame ionization detector (FID).

  • Chiral GC column (as in 4.1).

  • Reference standards of this compound and (R)-4-Octanol.

  • The sample to be analyzed.

  • Solvent (e.g., hexane or ethanol).

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in the solvent.

  • Instrument Setup: Use the same GC conditions as determined in the GC-O protocol to ensure good separation of the enantiomers.

  • Calibration:

    • Inject a standard solution of the racemic mixture (50:50) to determine the retention times of the (S) and (R) peaks and to ensure the detector response is equal for both.

    • If response factors are different, create a calibration curve using standards of known enantiomeric ratios.

  • Sample Analysis: Inject the prepared sample solution into the GC.

  • Data Analysis:

    • Integrate the peak areas for the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] * 100

Chiral_GC_Analysis cluster_prep Preparation cluster_gc Chiral GC Analysis cluster_calc Calculation Prep_Sample Dissolve Sample in Solvent Inject_Sample Inject Sample Prep_Sample->Inject_Sample Prep_Standards Prepare Racemic and Enantiopure Standards Inject_Standards Inject Standards for Calibration Prep_Standards->Inject_Standards Chromatogram Generate Chromatogram with Separated Enantiomer Peaks Inject_Standards->Chromatogram Inject_Sample->Chromatogram Integrate Integrate Peak Areas of (S) and (R) Enantiomers Chromatogram->Integrate Calculate_ee Calculate Enantiomeric Excess (e.e.) Integrate->Calculate_ee Enantiomer_Sensory_Relationship cluster_racemate Racemic 4-Octanol cluster_enantiomers Individual Enantiomers Racemic Racemic Mixture (50% S, 50% R) Racemic_Odor Combined Odor Profile (e.g., 'Fruity, Fatty') Racemic->Racemic_Odor Perceived as S_Enantiomer This compound Racemic->S_Enantiomer R_Enantiomer (R)-4-Octanol Racemic->R_Enantiomer S_Odor Potentially Unique Odor Profile 1 (e.g., more 'Green, Waxy') S_Enantiomer->S_Odor May perceive as R_Odor Potentially Unique Odor Profile 2 (e.g., more 'Mushroom, Earthy') R_Enantiomer->R_Odor May perceive as

References

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of (S)-4-Octanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the enantioselective synthesis of (S)-4-Octanol.

Frequently Asked Questions (FAQs)

Q1: My kinetic resolution reaction for (±)-4-octanol stops at approximately 50% conversion. Is this an issue?

A1: No, this is the expected theoretical maximum for a standard kinetic resolution. In this process, one enantiomer reacts much faster than the other. When all of the fast-reacting enantiomer (e.g., (R)-4-octanol) is consumed, the reaction effectively stops, leaving the desired, unreacted this compound. This results in a maximum yield of 50% for the target enantiomer.

Q2: How can I achieve a theoretical yield greater than 50% for this compound?

A2: To surpass the 50% yield limit, you need to implement a Dynamic Kinetic Resolution (DKR). DKR combines the kinetic resolution process with in-situ racemization of the starting material.[1] A racemization catalyst is added to continuously convert the less reactive (R)-enantiomer into the more reactive (S)-enantiomer (or vice-versa depending on the desired product and catalyst), allowing for a theoretical yield of up to 100%.[1]

Q3: The enantiomeric excess (ee) of my this compound is lower than expected. What are the common causes?

A3: Several factors can lead to low enantiomeric excess:

  • Catalyst Inactivity/Degradation: The chiral catalyst (whether an enzyme or a chemical catalyst) may have lost its activity or selectivity. Ensure proper storage and handling. For enzymes, factors like pH and temperature are critical.[2]

  • Non-Selective Side Reactions: The reaction conditions may be promoting a non-enantioselective background reaction.

  • Product Racemization: The reaction conditions might be causing the desired this compound product to racemize.

  • Insufficient Reaction Time: In kinetic resolutions, the ee of the remaining starting material increases with conversion. The reaction may not have proceeded long enough to achieve high ee.

  • Purity of Reagents: Impurities in the starting material or solvents can interfere with the catalyst's performance.

Q4: What are the key differences between using an alcohol dehydrogenase (ADH) versus a lipase for synthesizing this compound?

A4: They represent two different strategies:

  • Lipase (Kinetic Resolution): Lipases are typically used for the kinetic resolution of racemic (±)-4-octanol. They selectively acylate one enantiomer (e.g., the R-form), allowing for the separation of the unreacted this compound. The maximum yield is 50%.[3]

  • Alcohol Dehydrogenase (Asymmetric Reduction): ADHs are used for the asymmetric reduction of a prochiral ketone (4-octanone) to produce a single enantiomer, this compound. This method can achieve a theoretical yield of 100%. This process requires a cofactor like NADPH, which must be regenerated in a cyclic process for the reaction to be cost-effective.[4][5]

Troubleshooting Guides

Guide 1: Low Yield in Lipase-Catalyzed Kinetic Resolution

If you are experiencing low yields of this compound (below the expected ~50%), consider the following troubleshooting steps.

G start Problem: Low Yield (<50%) q1 Is conversion below 50%? start->q1 q2 Is enzyme activity confirmed? q1->q2 No (at ~50%) sol1 Solution: Increase reaction time or enzyme loading. q1->sol1 Yes q3 Are reaction conditions optimal? q2->q3 Yes sol2 Solution: Replace with fresh enzyme. Verify storage conditions. q2->sol2 No q4 Is the acyl donor appropriate and stable? q3->q4 Yes sol3 Solution: Optimize Temperature, Solvent, and Molar Ratios. See Table 1. q3->sol3 No sol4 Solution: Use a stable acyl donor like vinyl acetate. Check for hydrolysis. q4->sol4 No end_node Yield should improve. q4->end_node Yes sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for low yield in kinetic resolution.

Guide 2: Low Enantiomeric Excess (ee) in Asymmetric Reduction with ADH

If the asymmetric reduction of 4-octanone yields this compound with low ee, follow this guide.

G start Problem: Low Enantiomeric Excess (ee) q1 Is the ADH known to be (S)-selective for this substrate? start->q1 q2 Is the cofactor regeneration system efficient? q1->q2 Yes sol1 Solution: Screen different ADHs. Some may produce the (R)-enantiomer. q1->sol1 No/Unsure q3 Is there evidence of product racemization? q2->q3 Yes sol2 Solution: Ensure regeneration enzyme (e.g., GDH) is active and co-substrate (e.g., glucose) is in excess. q2->sol2 No q4 Is the substrate (4-octanone) pure? q3->q4 No sol3 Solution: Modify pH or temperature to suppress racemization. Isolate product promptly. q3->sol3 Yes sol4 Solution: Purify the starting ketone. Impurities may be reduced by other enzymes. q4->sol4 No end_node ee% should improve. q4->end_node Yes sol1->end_node sol2->end_node sol3->end_node sol4->end_node G cluster_0 Reaction Vessel cluster_1 Workup & Purification Racemate (R,S)-4-Octanol Reaction Selective Acylation of (R)-enantiomer Racemate->Reaction Enzyme Lipase (e.g., Novozyme 435) Enzyme->Reaction AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->Reaction Separation Filter & Separate (e.g., Chromatography) Reaction->Separation Reaction Mixture ProductS This compound (Desired Product) Separation->ProductS ProductR (R)-4-Octyl Acetate (Byproduct) Separation->ProductR G cluster_main Asymmetric Reduction cluster_regen Cofactor Regeneration Ketone 4-Octanone Alcohol This compound Ketone->Alcohol Reduction ADH ADH NADPH NADPH NADP NADP+ NADPH->NADP Oxidized NADP->NADPH Reduced Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH GDH

References

Troubleshooting low enantiomeric excess in (S)-4-Octanol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (S)-4-Octanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving high enantiomeric excess in their synthetic protocols.

Troubleshooting Guide: Low Enantiomeric Excess (ee)

Low enantiomeric excess is a common challenge in the asymmetric synthesis of chiral alcohols like this compound. The following guide provides a structured approach to identifying and resolving the root causes of suboptimal stereoselectivity.

Question: My synthesis of this compound resulted in a low enantiomeric excess. What are the potential causes and how can I improve it?

Answer:

Low enantiomeric excess (ee) in the synthesis of this compound, typically prepared by the asymmetric reduction of 4-octanone, can stem from several factors throughout the experimental workflow. A systematic troubleshooting approach is crucial for identifying the source of the problem.

Below is a logical workflow to diagnose and address low ee:

Troubleshooting_Low_ee cluster_start cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_analysis Analysis cluster_solutions Potential Solutions start Start: Low ee Observed A Review Catalyst/Reagent Integrity start->A Is the catalyst/reagent active and pure? B Optimize Reaction Temperature start->B Was the optimal temperature maintained? C Check Solvent Purity and Anhydrous Conditions start->C Were the solvent and atmosphere dry? D Evaluate Substrate Quality start->D Was the starting material pure? E Assess Quenching & Extraction Procedure start->E G Verify Chiral Analysis Method (GC/HPLC) start->G sol_A Use Fresh/Purified Catalyst and Reagents A->sol_A sol_B Screen a Range of Temperatures B->sol_B sol_C Use Dry Solvents and Inert Atmosphere C->sol_C sol_D Purify 4-Octanone Before Use D->sol_D F Consider Racemization During Purification E->F sol_E Gentle Quenching & pH Control E->sol_E sol_F Optimize Purification (e.g., temperature, stationary phase) F->sol_F sol_G Validate Analytical Method with Racemic Standard G->sol_G

Figure 1. Troubleshooting workflow for low enantiomeric excess.
Detailed Troubleshooting Steps:

  • Catalyst and Reagent Integrity:

    • Problem: Chiral catalysts, ligands, and stoichiometric reagents can degrade over time, leading to reduced enantioselectivity.[1] Many are sensitive to air and moisture.

    • Solution:

      • Use freshly opened or properly stored catalysts and reagents.

      • If degradation is suspected, purify the reagent or synthesize a fresh batch.

      • For catalytic reactions, ensure the correct catalyst loading is used.

  • Reaction Temperature:

    • Problem: Asymmetric reductions are often highly sensitive to temperature fluctuations. Lower temperatures generally favor higher enantioselectivity, but in some cases, an optimal temperature exists above which the ee drops.[2]

    • Solution:

      • Carefully control the reaction temperature using a cryostat or a well-maintained ice/dry ice bath.

      • Perform a temperature screening experiment (e.g., -78 °C, -40 °C, -20 °C, 0 °C) to determine the optimal condition for your specific catalytic system.

  • Solvent and Atmosphere:

    • Problem: The presence of water or protic impurities in the solvent can react with and deactivate many catalysts and reagents used in asymmetric synthesis. Oxygen can also degrade sensitive organometallic catalysts.

    • Solution:

      • Use freshly distilled, anhydrous solvents.

      • Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

      • Ensure all glassware is thoroughly dried before use.

  • Substrate Purity:

    • Problem: Impurities in the starting material, 4-octanone, can sometimes interfere with the catalyst, leading to lower ee.

    • Solution:

      • Purify the 4-octanone by distillation before use.

      • Confirm the purity of the starting material by GC or NMR.

  • Work-up and Purification:

    • Problem: The chiral alcohol product may undergo racemization under harsh work-up conditions (e.g., strong acid or base, high temperatures).[3] Purification methods can also affect the final ee.

    • Solution:

      • Use mild quenching agents and control the pH during extraction.

      • Avoid excessive heat during solvent removal.

      • If purifying by chromatography, be aware that the stationary phase can sometimes cause racemization.

      • For products with modest ee, purification by crystallization or chiral chromatography can be employed to enhance the enantiomeric purity.[1][4][]

  • Analytical Method:

    • Problem: The method used to determine the ee, typically chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), may not be properly optimized, leading to inaccurate measurements.

    • Solution:

      • Ensure baseline separation of the two enantiomers.

      • Validate the method using a racemic sample of 4-octanol to confirm the retention times of both the (R) and (S) enantiomers.

      • Check for co-eluting impurities that might interfere with the peaks of interest.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method generally gives the highest enantiomeric excess for this compound?

A1: Both enzymatic reductions and reductions using well-established chiral catalysts like oxazaborolidines (CBS catalysts) or transition metal complexes (e.g., Ru-BINAP) can provide excellent enantioselectivity (>95% ee).[6][7] Enzymatic methods, in particular, are known for their extremely high selectivity for specific substrates.[3][8][9]

Q2: My ee is 90%. How can I improve it to >99% for pharmaceutical applications?

A2: Reaching >99% ee often requires a purification step after the initial synthesis.[4]

  • Chiral Chromatography: Preparative HPLC or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase is a powerful method for separating enantiomers and achieving very high purity.[][10][11]

  • Enantioselective Crystallization: If the product is crystalline, it may be possible to enrich the desired enantiomer through crystallization, sometimes by forming diastereomeric salts with a chiral resolving agent.[4][11][12]

  • Kinetic Resolution: A lipase-catalyzed acetylation can be used to selectively acylate one enantiomer, allowing for the separation of the unreacted, enantiomerically pure alcohol.[13]

Q3: Can the choice of reducing agent affect the enantiomeric excess?

A3: Yes, absolutely. In catalytic asymmetric reductions, the reducing agent (e.g., borane, catecholborane, H₂, isopropanol) is a key component of the catalytic cycle.[6] The nature of the hydride source and its interaction with the chiral catalyst-substrate complex can significantly influence the stereochemical outcome. It is important to use the reducing agent specified in the validated protocol for a particular catalyst.

Q4: I am using a CBS catalyst for the reduction of 4-octanone and getting low ee. What is a common mistake?

A4: A common issue with oxazaborolidine-catalyzed reductions is the non-catalytic reduction of the ketone by the borane reagent itself.[2] This background reaction is not stereoselective and leads to the formation of a racemic product, thus lowering the overall ee.

  • To mitigate this:

    • Ensure the slow addition of the ketone to the mixture of the catalyst and borane.

    • Maintain a low reaction temperature, as the rate of the catalyzed reaction is typically much faster than the non-catalyzed pathway at lower temperatures.[2]

Data Summary

The following table summarizes typical results for the asymmetric reduction of 4-octanone to this compound using different catalytic systems.

Catalyst SystemReducing AgentSolventTemp (°C)Yield (%)ee (%) of this compoundReference
(R)-CBS OxazaborolidineBH₃·THFTHF-20 to 25Good85-98[2][7]
RuCl₂[(S)-BINAP]H₂Methanol25High>95[6]
Alcohol Dehydrogenase (ADH)IsopropanolBuffer30Variable>99[3][9]
Lipase (Kinetic Resolution)Acyl DonorOrganic25-40<50 (theor.)>99[8][13]

Key Experimental Protocols

Protocol 1: Asymmetric Reduction of 4-Octanone using a CBS Catalyst

This protocol is a general guideline for the Corey-Bakshi-Shibata (CBS) reduction.

  • Glassware and Atmosphere: Dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of dry argon or nitrogen.

  • Catalyst Preparation: To a stirred solution of (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq) in anhydrous THF (2 mL/mmol of ketone) at room temperature, add BH₃·THF complex (1 M in THF, 1.0 eq) dropwise. Stir the mixture for 15 minutes.

  • Reaction: Cool the catalyst-borane mixture to the desired temperature (e.g., -20 °C). Add a solution of 4-octanone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction is often complete within 1-2 hours.

  • Quenching: Slowly and carefully add methanol dropwise at the reaction temperature to quench any excess borane. Allow the mixture to warm to room temperature.

  • Work-up: Add 1 M HCl and stir for 30 minutes. Extract the product with diethyl ether (3x). Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude alcohol by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).

  • Analysis: Determine the enantiomeric excess by chiral GC or HPLC.

Protocol 2: Determination of Enantiomeric Excess by Chiral GC
  • Sample Preparation: Prepare a dilute solution of the purified 4-octanol in a suitable solvent (e.g., hexane or isopropanol). Prepare a racemic standard in the same manner.

  • Derivatization (Optional but Recommended): To improve peak shape and resolution, the alcohol can be derivatized to its acetate or trifluoroacetate ester. For example, react the alcohol with trifluoroacetic anhydride in the presence of pyridine.

  • GC Conditions:

    • Column: Use a chiral capillary column (e.g., a cyclodextrin-based stationary phase like Beta-DEX™).

    • Injector and Detector: Set appropriate temperatures (e.g., 250 °C).

    • Oven Program: Develop a temperature gradient that provides baseline separation of the two enantiomer peaks. Start with the racemic standard to identify the retention times for the (R) and (S) enantiomers.

  • Analysis: Inject the sample and integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula:

    • ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] * 100

Visualizations

Asymmetric_Reduction_Pathway cluster_reactants cluster_products ketone 4-Octanone (Prochiral) intermediate Diastereomeric Transition States ketone->intermediate Coordination reductant Hydride Source (e.g., BH3) reductant->intermediate Hydride Delivery catalyst Chiral Catalyst (e.g., (R)-CBS) catalyst->intermediate Coordination S_alcohol This compound (Major Product) intermediate->S_alcohol Lower Energy TS R_alcohol (R)-4-Octanol (Minor Product) intermediate->R_alcohol Higher Energy TS

Figure 2. Generalized pathway for catalyst-controlled asymmetric reduction.

References

Technical Support Center: Purification of High-Purity (S)-4-Octanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of high-purity (S)-4-Octanol.

Frequently Asked Questions (FAQs)

1. What are the primary methods for obtaining high-purity this compound?

The most common and effective methods for obtaining high-purity this compound involve a two-stage approach: initial purification to remove achiral impurities, followed by chiral resolution to separate the (S)-enantiomer from the (R)-enantiomer.

  • Achiral Purification: Fractional distillation under reduced pressure is typically employed to remove impurities with different boiling points from the initial racemic 4-octanol mixture.

  • Chiral Resolution: The primary techniques for resolving the racemic mixture are:

    • Enzymatic Kinetic Resolution (EKR): This method uses a lipase, such as Candida antarctica lipase B (CAL-B), to selectively acylate the (R)-enantiomer, leaving the desired this compound unreacted. The unreacted (S)-enantiomer can then be separated.[1][2]

    • Preparative Chiral Chromatography (HPLC or SFC): High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) can physically separate the (S) and (R) enantiomers.[3][4][5][6][7][8] SFC is often preferred for preparative scale due to faster separation times and reduced solvent consumption.[5][6][7][8]

    • Diastereomeric Recrystallization: This classical method involves reacting the racemic 4-octanol with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. The desired diastereomer is then treated to recover the pure this compound.[9][10]

2. How do I determine the enantiomeric excess (ee) of my purified this compound?

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It can be determined using several analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. The sample is injected onto a chiral column, and the two enantiomers will have different retention times, allowing for their quantification.[3][11][12][13]

  • Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method uses a chiral stationary phase to separate the enantiomers, which are then detected and quantified.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral derivatizing agent or a chiral solvating agent, it is possible to distinguish the signals of the two enantiomers in the NMR spectrum and calculate the ee from the integration of these signals.[15]

3. What is Enzymatic Kinetic Resolution (EKR) and how does it work for this compound?

Enzymatic Kinetic Resolution (EKR) is a process that utilizes an enzyme to selectively react with one enantiomer in a racemic mixture at a much faster rate than the other.[1][2] For the purification of this compound, a lipase such as Candida antarctica lipase B (CAL-B) is commonly used.[1][2] The enzyme selectively catalyzes the acylation of the (R)-4-Octanol, converting it into an ester. The this compound remains largely unreacted. The resulting mixture of this compound and the (R)-4-octyl ester can then be easily separated, typically by distillation, due to their different boiling points.

4. What is Dynamic Kinetic Resolution (DKR) and how can it improve the yield of this compound?

A major limitation of standard kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%.[16] Dynamic Kinetic Resolution (DKR) overcomes this limitation by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[2][17] In the case of 4-octanol, a racemization catalyst (often a ruthenium or iron complex) is added to the reaction mixture.[2][17] This catalyst continuously converts the unreactive this compound back into the racemic mixture, allowing the enzyme to continuously acylate the (R)-enantiomer. This can theoretically lead to a 100% yield of the desired (R)-ester, which can then be hydrolyzed to the (R)-alcohol, or the process can be adapted to favor the isolation of the (S)-enantiomer.

5. What is diastereomeric recrystallization?

Diastereomeric recrystallization is a classical method for resolving racemates.[9][10] The process involves reacting the racemic mixture of (R)- and this compound with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid. This reaction forms a mixture of two diastereomeric esters. Diastereomers, unlike enantiomers, have different physical properties, including solubility.[9] This difference in solubility allows for their separation by fractional crystallization. Once a pure diastereomer is isolated, the chiral resolving agent is cleaved off to yield the enantiomerically pure this compound.

Troubleshooting Guides

Enzymatic Kinetic Resolution (EKR)
Issue Possible Cause(s) Troubleshooting Steps
Low or no conversion 1. Inactive enzyme. 2. Inappropriate acyl donor. 3. Unfavorable reaction conditions (temperature, solvent). 4. Presence of enzyme inhibitors in the substrate.1. Use a fresh batch of enzyme or test its activity with a standard substrate. 2. Ensure the acyl donor is suitable for the chosen lipase (e.g., vinyl acetate, isopropenyl acetate). 3. Optimize the reaction temperature (typically 30-50°C for CAL-B) and ensure the solvent is compatible with the enzyme. 4. Purify the racemic 4-octanol by distillation before the enzymatic reaction.
Low enantioselectivity (low ee) 1. Non-optimal temperature. 2. Inappropriate acyl donor or solvent. 3. Reaction has proceeded too far (beyond 50% conversion). 4. Racemization of the product or substrate under reaction conditions.1. Lowering the reaction temperature can sometimes improve enantioselectivity. 2. Screen different acyl donors and solvents. 3. Monitor the reaction progress (e.g., by GC or HPLC) and stop it at or near 50% conversion. 4. Check for and eliminate any acidic or basic impurities that might cause racemization.
Slow reaction rate 1. Insufficient enzyme loading. 2. Poor mixing. 3. Low reaction temperature.1. Increase the amount of enzyme. 2. Ensure adequate stirring or agitation. 3. Increase the reaction temperature within the optimal range for the enzyme.
Preparative Chiral Chromatography (HPLC/SFC)
Issue Possible Cause(s) Troubleshooting Steps
Poor or no separation of enantiomers 1. Incorrect chiral stationary phase (CSP). 2. Inappropriate mobile phase.1. Screen a variety of CSPs (e.g., polysaccharide-based like Chiralpak IA, IB, IC). 2. Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol, ethanol). For reversed-phase, adjust the aqueous buffer and organic modifier.[3][11]
Poor peak shape (tailing or fronting) 1. Column overload. 2. Sample solvent incompatible with the mobile phase. 3. Blocked column frit. 4. Secondary interactions with the stationary phase.1. Reduce the injection volume or sample concentration. 2. Dissolve the sample in the mobile phase if possible. 3. Replace the column frit. 4. Add a modifier to the mobile phase (e.g., a small amount of acid or base) to suppress unwanted interactions.[18]
Long retention times 1. Mobile phase is too weak. 2. Low column temperature.1. Increase the percentage of the strong solvent (modifier) in the mobile phase. 2. Increase the column temperature (note: this may reduce selectivity).
Low recovery of purified product 1. Sample precipitation on the column. 2. Decomposition of the sample on the column. 3. Inefficient fraction collection.1. Ensure the sample is fully dissolved in the injection solvent and is soluble in the mobile phase.[19] 2. Check the stability of 4-octanol under the chromatographic conditions. 3. Optimize the fraction collection parameters.

Quantitative Data Summary

Table 1: Typical Results for Enzymatic Kinetic Resolution of Secondary Alcohols

Method Enzyme Acyl Donor Typical Conversion Typical Enantiomeric Excess (ee) of (S)-Alcohol Reference
Kinetic Resolution (KR)Candida antarctica lipase B (CAL-B)Isopropenyl acetate~50%>98%[17]
Dynamic Kinetic Resolution (DKR)CAL-B with a Ru catalystIsopropenyl acetate>90%>99% (for the corresponding ester)[17]
DKRCAL-B with a VOSO₄ catalystVinyl decanoate81-92%>99% (for the corresponding ester)[20]

Table 2: General Parameters for Preparative Chiral Chromatography

Parameter Typical Range/Value Notes
Column Type Polysaccharide-based (e.g., Chiralpak IA, AD)Selection is crucial and often requires screening.
Particle Size 5 - 20 µmLarger particles are used for preparative scale to reduce backpressure.
Mobile Phase (Normal Phase) Hexane/Isopropanol or Hexane/EthanolThe ratio is optimized to achieve good resolution and reasonable retention times.
Mobile Phase (SFC) CO₂ with a polar co-solvent (e.g., methanol, ethanol)SFC is often faster and uses less organic solvent.[5][6][7][8]
Loading Capacity Highly dependent on the specific separationTypically in the range of mg to grams per injection, depending on column size and resolution.

Experimental Protocols

Protocol 1: Achiral Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of an appropriate size for the volume of crude 4-octanol. Add boiling chips to the flask.

  • Distillation: Heat the flask gently. The vapor will rise through the fractionating column.

  • Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of 4-octanol (174-176 °C at atmospheric pressure; this will be lower under reduced pressure).[21][22] Discard any initial fractions that distill at a lower temperature and stop the distillation before higher-boiling impurities begin to distill.

Protocol 2: Enzymatic Kinetic Resolution of (±)-4-Octanol
  • Reaction Setup: To a round-bottom flask, add racemic 4-octanol, an acyl donor (e.g., vinyl acetate, 1.5 equivalents), and immobilized Candida antarctica lipase B (CAL-B, Novozym 435®). The reaction is often run neat or in a non-polar solvent like hexane.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 40 °C). The reaction can be performed under reduced pressure to remove the byproduct (e.g., acetaldehyde from vinyl acetate), which drives the reaction forward.[1]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess. Stop the reaction at approximately 50% conversion.

  • Work-up: Filter to remove the immobilized enzyme. The enzyme can be washed with a solvent and reused.

  • Separation: Separate the unreacted this compound from the formed (R)-4-octyl ester by fractional distillation under reduced pressure.

Protocol 3: Preparative Chiral HPLC for this compound
  • Column and Mobile Phase Selection: Based on analytical scale screening, select the appropriate chiral stationary phase and mobile phase that provides good separation of the 4-octanol enantiomers. A common starting point is a polysaccharide-based column with a hexane/alcohol mobile phase.

  • System Preparation: Equilibrate the preparative HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic 4-octanol in the mobile phase at a concentration that will not cause on-column precipitation. Filter the sample solution.

  • Injection and Fraction Collection: Inject the sample onto the column. Collect the fractions corresponding to the elution of the this compound peak.

  • Analysis and Pooling: Analyze the collected fractions for purity and enantiomeric excess. Pool the fractions that meet the desired purity specifications.

  • Solvent Removal: Remove the solvent from the pooled fractions, typically using a rotary evaporator, to obtain the purified this compound.

Visualizations

experimental_workflow cluster_achiral Achiral Purification cluster_chiral Chiral Resolution cluster_analysis Analysis and Final Product achiral_start Racemic 4-Octanol distillation Fractional Distillation achiral_start->distillation ekr Enzymatic Kinetic Resolution distillation->ekr hplc Preparative Chiral HPLC/SFC distillation->hplc recryst Diastereomeric Recrystallization distillation->recryst ee_determination Enantiomeric Excess (ee) Determination (Chiral GC/HPLC) ekr->ee_determination hplc->ee_determination recryst->ee_determination final_product High-Purity this compound ee_determination->final_product

Caption: Overall workflow for the purification of high-purity this compound.

enzymatic_kinetic_resolution racemate Racemic (R,S)-4-Octanol enzyme Lipase (e.g., CAL-B) racemate->enzyme s_octanol This compound (unreacted) enzyme->s_octanol Slow reaction r_ester (R)-4-Octyl Ester enzyme->r_ester Fast reaction acyl_donor Acyl Donor acyl_donor->enzyme separation Separation (e.g., Distillation) s_octanol->separation r_ester->separation final_s_octanol Purified this compound separation->final_s_octanol

Caption: Mechanism of Enzymatic Kinetic Resolution for this compound.

hplc_troubleshooting node_action Screen different Chiral Stationary Phases (CSPs) check_mobile_phase Is the mobile phase optimal? node_action->check_mobile_phase start Poor Peak Resolution? check_csp Is the CSP appropriate? start->check_csp check_csp->node_action No check_csp->check_mobile_phase Yes check_flow_rate Is the flow rate optimal? check_mobile_phase->check_flow_rate Yes node_action2 Adjust mobile phase composition (modifier percentage) check_mobile_phase->node_action2 No check_temp Is the temperature optimal? check_flow_rate->check_temp Yes node_action3 Decrease flow rate to improve efficiency check_flow_rate->node_action3 No success Resolution Achieved check_temp->success Yes node_action4 Lower temperature to increase selectivity check_temp->node_action4 No node_action2->check_flow_rate node_action3->check_temp node_action4->success

Caption: Troubleshooting poor peak resolution in chiral HPLC.

References

Side reactions to avoid during the synthesis of (S)-4-Octanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (S)-4-Octanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of this compound. The primary methods covered are the asymmetric reduction of 4-octanone.

Problem 1: Low Enantiomeric Excess (ee%) in Corey-Bakshi-Shibata (CBS) Reduction

Possible Causes and Solutions:

  • Presence of Water: Moisture can significantly decrease the enantioselectivity of the CBS reduction.

    • Troubleshooting: Ensure all glassware is rigorously dried, and use anhydrous solvents. Azeotropic drying of the ketone substrate with toluene before the reaction can also be effective.[1][2]

  • Impure Borane Reagent: Commercially available borane solutions (e.g., BH₃•THF) may contain borohydride species that lead to non-selective reduction.[1]

    • Troubleshooting: Use freshly opened or titrated borane reagents. Consider using catecholborane, which can be effective at very low temperatures and may offer improved selectivity.[1]

  • Reaction Temperature: Temperature plays a crucial role in enantioselectivity. Generally, lower temperatures favor higher ee%.[1]

    • Troubleshooting: Perform the reaction at -78 °C. If enantioselectivity is still low, explore even lower temperatures, although this may require a different borane source like catecholborane.[1]

  • Aging of CBS Catalyst: The catalyst can degrade over time, leading to lower reproducibility.

    • Troubleshooting: Use a freshly prepared catalyst or generate it in situ from the corresponding chiral amino alcohol and borane immediately before the reduction.

Problem 2: Incomplete Reaction or Low Yield in Noyori Asymmetric Hydrogenation

Possible Causes and Solutions:

  • Catalyst Deactivation: The ruthenium catalyst can be sensitive to air and impurities.

    • Troubleshooting: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the substrate and solvent are thoroughly degassed.

  • Insufficient Hydrogen Pressure: The reaction rate is dependent on hydrogen pressure.

    • Troubleshooting: Ensure the reaction vessel is properly sealed and pressurized to the recommended level (this can range from 4 to 100 atm depending on the specific catalyst and conditions).[3]

  • Improper Base: A base is typically required to generate the active ruthenium hydride species.

    • Troubleshooting: Use an appropriate base, such as potassium hydroxide or sodium tert-butoxide, in the correct stoichiometric ratio to the catalyst.

Problem 3: Low Enantioselectivity in Asymmetric Transfer Hydrogenation

Possible Causes and Solutions:

  • Reaction Reversibility: Asymmetric transfer hydrogenation reactions can be reversible, leading to racemization of the product over extended reaction times.

    • Troubleshooting: Monitor the reaction progress and stop it once equilibrium is reached or at the point of maximum ee%. Shorter reaction times may be beneficial.

  • Hydrogen Donor: The choice of hydrogen donor (e.g., isopropanol, formic acid/triethylamine mixture) can influence the reaction rate and enantioselectivity.

    • Troubleshooting: Isopropanol is a common and effective hydrogen donor. If using a formic acid/triethylamine mixture, ensure the correct ratio is used.

Problem 4: Low Activity or Selectivity in Enzymatic Reduction

Possible Causes and Solutions:

  • Substrate Inhibition: High concentrations of the ketone substrate can inhibit or deactivate the alcohol dehydrogenase.

    • Troubleshooting: Add the substrate portion-wise or use a fed-batch approach to maintain a low substrate concentration.

  • Cofactor Regeneration Issues: Inefficient regeneration of the NADPH or NADH cofactor will stall the reaction.

    • Troubleshooting: Ensure the cofactor regeneration system (e.g., using a sacrificial alcohol like isopropanol and a second dehydrogenase, or glucose and glucose dehydrogenase) is active and present in sufficient quantity.

  • Enzyme Specificity: The chosen alcohol dehydrogenase may have low activity or selectivity for 4-octanone.

    • Troubleshooting: Screen a panel of different alcohol dehydrogenases to find one with optimal performance for your substrate. Both (R)- and (S)-selective enzymes are commercially available.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to avoid during the synthesis of this compound?

A1: The most common side reactions depend on the synthetic route:

  • Racemization: Formation of the unwanted (R)-enantiomer, leading to low enantiomeric excess. This can be caused by non-selective reduction pathways or, in the case of transfer hydrogenation, by the reversibility of the reaction.

  • Over-reduction/Byproduct Formation: While less common for the reduction of a simple aliphatic ketone like 4-octanone, highly reactive reducing agents could potentially lead to undesired byproducts if other functional groups are present in the starting material.

  • Hydroboration of Alkenes: In CBS reductions of α,β-unsaturated ketones, hydroboration of the carbon-carbon double bond can be a competing side reaction.[1]

Q2: How can I accurately determine the enantiomeric excess of my this compound product?

A2: The most common method is chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). This involves separating the enantiomers on a chiral stationary phase. To improve separation and detection, the alcohol is often derivatized with a chiral resolving agent (like Mosher's acid chloride) or a simple acylating agent to form the corresponding ester.

Q3: Can I use a Grignard reaction to synthesize this compound?

A3: While a Grignard reaction between butylmagnesium bromide and butyraldehyde would produce racemic 4-octanol, achieving high enantioselectivity for the (S)-enantiomer would require a more complex setup, such as the use of a chiral ligand or a chiral auxiliary. Asymmetric reduction of the corresponding ketone is often a more direct and reliable method for obtaining high enantiopurity.

Data Summary

The following table summarizes typical performance data for the asymmetric reduction of ketones, which can be indicative of the expected results for 4-octanone.

MethodCatalyst/EnzymeSubstrateYield (%)ee% (%)Key Considerations
CBS Reduction (S)-Me-CBS OxazaborolidineAromatic/Aliphatic Ketones>95>95Requires strictly anhydrous conditions; low temperatures improve enantioselectivity.[5]
Noyori Hydrogenation Ru(II)-BINAP-diamine complexesSimple KetonesHigh>99Requires high-pressure hydrogen gas and an inert atmosphere.
Enzymatic Reduction Alcohol Dehydrogenase (e.g., from Lactobacillus)Aromatic/Aliphatic Ketones>90>99Requires cofactor regeneration; substrate and product inhibition can occur.[4]

Experimental Protocols

General Protocol for CBS Reduction of 4-Octanone

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.05-0.1 equivalents) in anhydrous tetrahydrofuran (THF) to a flame-dried reaction flask.

  • Borane Addition: Cool the solution to 0 °C and add a solution of borane-dimethyl sulfide complex (BH₃•SMe₂) or borane-THF complex (BH₃•THF) (0.6-1.0 equivalents) dropwise. Stir for 10-15 minutes.

  • Substrate Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Slowly add a solution of 4-octanone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or GC. The reaction is typically complete within a few hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel.

Visualizations

Logical Relationship for Troubleshooting Low Enantioselectivity

G Troubleshooting Low Enantiomeric Excess (ee%) A Low ee% Observed B Check for Water Contamination A->B Possible Cause C Verify Borane Reagent Quality A->C Possible Cause D Optimize Reaction Temperature A->D Possible Cause E Assess Catalyst Integrity A->E Possible Cause B_sol Use anhydrous solvents. Azeotropically dry substrate. B->B_sol Solution C_sol Use fresh/titrated borane. Consider catecholborane. C->C_sol Solution D_sol Run reaction at -78°C or lower. D->D_sol Solution E_sol Use fresh catalyst or generate in situ. E->E_sol Solution

Caption: Troubleshooting workflow for low enantiomeric excess.

Synthetic Pathway for this compound via Asymmetric Reduction

G cluster_start Starting Material cluster_product Product cluster_methods Asymmetric Reduction Methods A 4-Octanone B1 CBS Reduction (e.g., (S)-Me-CBS, BH3) A->B1 Reacts with B2 Noyori Hydrogenation (e.g., Ru(II)-BINAP, H2) A->B2 Reacts with B3 Enzymatic Reduction (e.g., Alcohol Dehydrogenase) A->B3 Reacts with D This compound B1->D B2->D B3->D

Caption: Key synthetic routes to this compound.

References

How to resolve racemic 4-octanol to get the (S)-enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the resolution of racemic 4-octanol to obtain the (S)-enantiomer.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the primary methods for resolving racemic 4-octanol to obtain the (S)-enantiomer?

A1: The two most common and effective methods for the resolution of racemic 4-octanol are:

  • Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme, typically a lipase, to selectively catalyze the acylation of one enantiomer (usually the R-enantiomer), leaving the desired (S)-enantiomer as the unreacted alcohol. This is often the preferred method due to its high selectivity and mild reaction conditions.

  • Chemical Resolution via Diastereomeric Salt Formation: This classic method involves reacting the racemic 4-octanol with a chiral resolving agent to form a pair of diastereomers. These diastereomers possess different physical properties, such as solubility, allowing for their separation by crystallization or chromatography. The desired enantiomer is then recovered by removing the chiral auxiliary.

Q2: I am performing an enzymatic kinetic resolution of 4-octanol using Candida antarctica lipase B (CALB) and vinyl acetate, but the reaction is very slow or not proceeding. What are the possible causes and solutions?

A2: Several factors could contribute to a slow or stalled enzymatic reaction. Consider the following troubleshooting steps:

  • Enzyme Activity:

    • Cause: The lipase may be old or denatured.

    • Solution: Use a fresh batch of lipase. Ensure proper storage of the enzyme according to the manufacturer's instructions (typically refrigerated and dry). You can test the enzyme's activity on a standard substrate to confirm its viability.

  • Water Content:

    • Cause: Lipases require a minimal amount of water for activity in organic solvents, but excess water can promote the reverse hydrolysis reaction, reducing the net acylation. The organic solvent might be too dry or too wet.

    • Solution: Use a solvent with the appropriate water content. Anhydrous solvents are often used, but sometimes the addition of a very small, controlled amount of water is beneficial. You can also add molecular sieves to the reaction mixture to control the water level.

  • Solvent Choice:

    • Cause: The choice of organic solvent can significantly impact enzyme activity and stability.[1]

    • Solution: Non-polar, hydrophobic solvents like hexane, heptane, or toluene are generally preferred for lipase-catalyzed acylations.[2] If you are using a more polar solvent, consider switching to a less polar one.

  • Acyl Donor:

    • Cause: While vinyl acetate is a common and effective acyl donor, its concentration or reactivity might be an issue.

    • Solution: Ensure you are using a sufficient molar excess of vinyl acetate. The vinyl group tautomerizes to acetaldehyde, which drives the reaction forward, but an inadequate amount will limit the conversion.[3]

  • Temperature:

    • Cause: The reaction temperature may be too low.

    • Solution: While lipases are generally stable, their activity is temperature-dependent. A moderate increase in temperature (e.g., to 30-45 °C) can increase the reaction rate. However, excessively high temperatures can denature the enzyme.

Q3: The enantiomeric excess (e.e.) of my (S)-4-octanol from enzymatic resolution is lower than expected. How can I improve it?

A3: Achieving high enantiomeric excess is a key goal of kinetic resolution. Here are some strategies to improve the e.e. of the unreacted this compound:

  • Reaction Time and Conversion:

    • Cause: In a kinetic resolution, the e.e. of the unreacted starting material increases with conversion. If the reaction is stopped too early, the e.e. will be low.

    • Solution: Monitor the reaction progress over time using techniques like chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The optimal e.e. for the starting material is typically achieved at around 50% conversion. Pushing the reaction beyond 50% conversion will increase the e.e. of the unreacted enantiomer, but at the cost of a lower yield.[2]

  • Choice of Lipase:

    • Cause: Different lipases exhibit different enantioselectivities for the same substrate.

    • Solution: While CALB is generally excellent for secondary alcohols, you could screen other commercially available lipases, such as those from Pseudomonas cepacia or Rhizomucor miehei, to see if they offer higher enantioselectivity for 4-octanol.

  • Immobilization of the Enzyme:

    • Cause: Immobilizing the lipase on a solid support can sometimes enhance its stability and enantioselectivity.

    • Solution: Consider using a commercially available immobilized lipase (e.g., Novozym 435, which is immobilized CALB) or immobilizing the free lipase yourself. Immobilization also simplifies the work-up process as the enzyme can be easily filtered off.

Q4: I am attempting a chemical resolution of 4-octanol by forming diastereomeric salts, but I am struggling to get selective crystallization of one diastereomer. What can I do?

A4: Diastereomeric salt resolution can be challenging as it often requires empirical optimization. Here are some troubleshooting tips:

  • Formation of a Carboxylic Acid Derivative:

    • Cause: Alcohols themselves do not form salts with chiral bases. They must first be converted into an acidic derivative.

    • Solution: React the racemic 4-octanol with an acid anhydride (e.g., phthalic anhydride or succinic anhydride) to form the corresponding hemiester, which has a free carboxylic acid group. This derivative can then be reacted with a chiral base.

  • Choice of Resolving Agent:

    • Cause: The success of the resolution is highly dependent on the combination of the substrate and the chiral resolving agent.

    • Solution: Screen a variety of chiral resolving agents. For acidic derivatives of alcohols, common chiral bases include alkaloids like brucine, strychnine, or synthetic amines like (R)- or (S)-1-phenylethylamine.

  • Crystallization Solvent:

    • Cause: The choice of solvent is critical for achieving differential solubility of the diastereomeric salts.

    • Solution: Experiment with a range of solvents and solvent mixtures. A good starting point is a solvent in which the diastereomeric salts have moderate solubility. You may need to try various combinations of polar and non-polar solvents.

  • Crystallization Conditions:

    • Cause: The rate of cooling, temperature, and agitation can all influence the selectivity of the crystallization.

    • Solution: Try different crystallization techniques, such as slow cooling, evaporation, or vapor diffusion. Seeding the solution with a small crystal of the desired diastereomer (if available) can also promote its selective crystallization.

Experimental Protocols

Method 1: Enzymatic Kinetic Resolution of Racemic 4-Octanol

This protocol is a general guideline for the kinetic resolution of a secondary alcohol using Candida antarctica lipase B. Optimization may be required for 4-octanol.

Materials:

  • Racemic 4-octanol

  • Candida antarctica lipase B (CALB), free or immobilized (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane or toluene (solvent)

  • Molecular sieves (optional)

  • Standard laboratory glassware and magnetic stirrer

  • Chiral GC or HPLC for monitoring

Procedure:

  • To a dry round-bottom flask, add racemic 4-octanol (1 equivalent).

  • Add anhydrous hexane or toluene as the solvent (e.g., 10 mL per gram of alcohol).

  • Add vinyl acetate (typically 1.5 to 3 equivalents).

  • If using a free lipase, add CALB (e.g., 50-100 mg per gram of alcohol). If using an immobilized lipase like Novozym 435, add a similar weight.

  • If desired, add activated molecular sieves to the mixture.

  • Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining this compound.

  • Stop the reaction when the desired conversion (typically around 50%) is reached by filtering off the lipase.

  • Wash the filtered lipase with fresh solvent and it can often be reused.

  • The filtrate contains the unreacted this compound and the formed (R)-4-octyl acetate.

  • Separate the this compound from the ester by column chromatography on silica gel.

Method 2: Chemical Resolution of Racemic 4-Octanol via Diastereomeric Salt Formation

This is a generalized protocol and will require optimization of the resolving agent and crystallization conditions.

Part A: Preparation of the 4-Octyl Hemiester

  • In a round-bottom flask, dissolve racemic 4-octanol (1 equivalent) and an acid anhydride (e.g., succinic anhydride, 1.1 equivalents) in a suitable solvent like toluene.

  • Add a catalytic amount of a base such as 4-(dimethylamino)pyridine (DMAP).

  • Heat the mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and wash with dilute acid (e.g., 1M HCl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude racemic 4-octyl hemiester.

Part B: Diastereomeric Salt Formation and Separation

  • Dissolve the racemic hemiester in a suitable hot solvent (e.g., ethanol, acetone, or a mixture).

  • In a separate flask, dissolve an equimolar amount of a chiral resolving base (e.g., (R)-1-phenylethylamine) in the same solvent.

  • Add the solution of the chiral base to the hot solution of the hemiester.

  • Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Analyze the enantiomeric purity of the crystallized salt (after converting back to the alcohol) to determine which diastereomer crystallized.

  • The mother liquor will be enriched in the other diastereomer.

Part C: Liberation of the Enantiopure Alcohol

  • Suspend the separated diastereomeric salt in a mixture of an organic solvent (e.g., diethyl ether) and an aqueous acid solution (e.g., 1M HCl).

  • Stir vigorously until the salt has completely reacted.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched 4-octyl hemiester.

  • Hydrolyze the hemiester back to the alcohol using a base (e.g., NaOH) in a suitable solvent, followed by an acidic workup.

Data Presentation

The following table summarizes typical quantitative data that can be expected for the resolution of secondary alcohols. Specific values for 4-octanol may vary and should be determined experimentally.

Resolution MethodKey ParametersTypical (S)-Enantiomer YieldTypical (S)-Enantiomer e.e.
Enzymatic Kinetic Resolution Lipase: Candida antarctica BAcyl Donor: Vinyl AcetateSolvent: Hexane/TolueneConversion: ~50%< 50% (theoretically max 50%)> 95%
Chemical Resolution Chiral Resolving Agent: e.g., (R)-1-phenylethylamineDerivative: HemiesterSeparation: CrystallizationVariable, depends on crystallization efficiencyCan be > 99% after recrystallization

Visualizations

Enzymatic_Kinetic_Resolution racemic Racemic (R,S)-4-Octanol reaction Enzymatic Acylation racemic->reaction enzyme Lipase (e.g., CALB) + Acyl Donor (Vinyl Acetate) enzyme->reaction separation Separation (Chromatography) reaction->separation Mixture of (S)-alcohol and (R)-ester s_octanol This compound (Unreacted) separation->s_octanol r_ester (R)-4-Octyl Acetate (Product) separation->r_ester

Caption: Workflow for Enzymatic Kinetic Resolution of 4-Octanol.

Chemical_Resolution cluster_0 Step 1: Derivatization cluster_1 Step 2: Diastereomer Formation & Separation cluster_2 Step 3: Liberation of Enantiomer racemic_alcohol Racemic (R,S)-4-Octanol derivatization + Acid Anhydride racemic_alcohol->derivatization racemic_acid Racemic (R,S)-4-Octyl Hemiester derivatization->racemic_acid resolving_agent + Chiral Base (e.g., (R)-Amine) racemic_acid->resolving_agent diastereomers Mixture of Diastereomeric Salts ((R,R) and (S,R)) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization salt1 Diastereomeric Salt 1 (e.g., less soluble (S,R)) crystallization->salt1 salt2 Diastereomeric Salt 2 (e.g., more soluble (R,R)) in mother liquor crystallization->salt2 liberation Acidic Workup salt1->liberation s_octanol This compound liberation->s_octanol

Caption: Workflow for Chemical Resolution of 4-Octanol.

References

Technical Support Center: (S)-4-Octanol Production Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up production of (S)-4-Octanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale synthesis to pilot and manufacturing-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the production of this compound?

A1: The main challenges can be categorized into several key areas:

  • Process Optimization and Reproducibility: Ensuring consistent results when moving to larger reactors is critical. Factors like mixing efficiency, heat transfer, and mass transfer change significantly with scale and can impact reaction kinetics, yield, and impurity profiles.[1][2]

  • Enantioselectivity Control: Maintaining high enantiomeric excess (ee) is often more difficult at a larger scale. Temperature fluctuations, non-homogenous mixing, or changes in catalyst concentration can lead to a decrease in stereocontrol.

  • Downstream Processing and Purification: Methods that are effective in the lab, such as flash chromatography, are often not viable for large quantities. Developing scalable purification strategies like distillation or crystallization is essential but can be challenging due to the physical properties of 4-octanol (e.g., boiling point, solubility).[3][4]

  • Safety and Thermal Hazards: Exothermic reactions, such as Grignard additions, pose a greater risk of thermal runaway in large vessels due to the lower surface-area-to-volume ratio, which reduces heat dissipation efficiency.[5] A thorough hazard analysis is mandatory.

  • Supply Chain and Cost Management: Sourcing large quantities of starting materials and catalysts of consistent quality can be a logistical challenge. Furthermore, the cost of goods becomes a critical factor, requiring optimization of reagent usage and process efficiency to ensure economic viability.[1]

Q2: Which synthetic routes for this compound are most amenable to scale-up?

A2: While several routes exist, chemo-enzymatic and asymmetric catalytic methods are generally preferred for large-scale, enantioselective synthesis.

  • Chemo-enzymatic Synthesis: This approach utilizes enzymes (e.g., lipases, alcohol dehydrogenases) for the key stereoselective step.[6][7] It offers high selectivity under mild conditions, reducing the risk of side reactions and simplifying purification. However, challenges include enzyme stability, cost, and downstream removal.[8]

  • Asymmetric Hydrogenation/Transfer Hydrogenation: The reduction of 4-octanone using a chiral catalyst (e.g., Ru- or Rh-based) is a highly efficient and scalable method. The low catalyst loading required makes it economically attractive. Key considerations are catalyst sensitivity, cost, and removal from the final product.

Grignard reactions with chiral auxiliaries are also possible but can be complicated by stoichiometry, thermal control, and the generation of magnesium salt waste streams at scale.[3][9]

Q3: How does the choice of solvent impact the scale-up process?

A3: Solvent selection is critical for reaction performance, safety, and environmental impact. At scale, factors beyond reaction compatibility become paramount:

  • Safety: Flashpoint, toxicity, and potential for peroxide formation must be carefully evaluated.

  • Workup & Purification: The solvent should facilitate easy product isolation. For example, a solvent that allows for facile extraction and has a boiling point significantly different from the product simplifies purification by distillation.

  • Cost & Availability: The cost and reliable availability of large volumes of high-purity solvent are major considerations.

  • Environmental Regulations: The environmental impact and regulations governing solvent use (e.g., REACH, EPA guidelines) can restrict choices and necessitate solvent recycling strategies.

Troubleshooting Guide

Issue 1: Low Yield

Q: My reaction yield dropped significantly when moving from a 1L flask to a 50L reactor. What are the likely causes?

A: This is a common scale-up issue. Consider the following:

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing of reactants and catalysts is more difficult. "Dead zones" can form where the reaction proceeds slowly or not at all. Solution: Re-evaluate the impeller type, agitation speed, and baffle configuration. Use computational fluid dynamics (CFD) modeling to simulate mixing in the larger vessel.[5]

  • Poor Heat Transfer: If the reaction is exothermic, localized overheating can cause degradation of reactants, products, or catalysts. If endothermic, insufficient heating can slow the reaction rate. Solution: Ensure the reactor's heating/cooling jacket is adequate. Consider adjusting the addition rate of reagents to better control the reaction temperature.[2][5]

  • Mass Transfer Limitations (for heterogeneous reactions): In multiphase reactions (e.g., gas-liquid, liquid-liquid), the rate of transfer of reactants between phases can become the limiting factor at scale. Solution: Increase agitation, consider phase-transfer catalysts, or modify the solvent system to improve mutual solubility.

Issue 2: Decreased Enantiomeric Excess (ee)

Q: The enantiomeric excess (ee) of my this compound is consistently lower at pilot scale (e.g., 90% ee) compared to my lab results (>99% ee). Why?

A: A drop in ee often points to issues with the stereocontrol of the reaction:

  • Temperature Variations: Even small temperature deviations from the optimized lab conditions can impact the catalyst's stereoselectivity. Hot spots within the reactor are a common culprit. Solution: Implement stricter temperature controls and monitoring with multiple probes within the reactor.

  • Impurity Effects: The quality of starting materials sourced in bulk may differ from lab-grade chemicals. Certain impurities can interfere with or poison the chiral catalyst. Solution: Perform rigorous quality control on all incoming raw materials. Test the impact of identified impurities at the lab scale.

  • Side Reactions: At longer reaction times or higher temperatures that can occur during scale-up, competing non-selective background reactions may become more prominent. Solution: Re-optimize reaction time and temperature for the larger scale. Analyze the impurity profile to identify potential side products and their formation pathways.

Issue 3: Purification Difficulties

Q: I am struggling to purify this compound at a 10 kg scale. Column chromatography is not feasible. What are my options?

A: Large-scale purification requires moving to more scalable unit operations:

  • Fractional Vacuum Distillation: 4-Octanol has a boiling point of 174-176 °C, making it suitable for vacuum distillation.[3] This method is effective for separating it from lower and higher boiling point impurities. Troubleshooting: If you observe product decomposition, reduce the pot temperature and increase the vacuum. Ensure the column has sufficient theoretical plates for the required separation.

  • Liquid-Liquid Extraction: A series of aqueous washes can remove water-soluble impurities. The choice of extraction solvent is critical for efficiency and ease of removal.[4] Troubleshooting: Emulsion formation is a common problem at scale.[8] To mitigate this, adjust the pH, add a brine wash, or reduce the mixing intensity during extraction.

  • Crystallization (of a derivative): While 4-octanol is a liquid at room temperature, it can be converted to a solid derivative (e.g., a carbamate or ester) that can be purified by crystallization and then hydrolyzed back to the pure alcohol. This is often a highly effective method for achieving very high purity.

Data Presentation

The following tables provide a summary of typical, plausible data when scaling up a biocatalytic reduction of 4-octanone to this compound.

Table 1: Process Parameters and Results by Scale

ParameterLab Scale (1 L)Pilot Scale (50 L)
Reactant Concentration 1.0 M1.0 M
Catalyst Loading (mol%) 0.1 mol%0.15 mol%
Temperature 30°C ± 0.5°C30°C ± 2.0°C
Reaction Time 8 hours12 hours
Typical Isolated Yield 95%88%
Enantiomeric Excess (ee) >99%97%

Table 2: Impurity Profile Comparison

ImpuritySourceTypical Level (Lab Scale)Typical Level (Pilot Scale)
4-Octanone (unreacted) Incomplete reaction<0.5%<1.5%
By-product A Over-reduction/Degradation<0.1%<0.8%
Catalyst Residues Catalyst<1 ppm<10 ppm

Experimental Protocols

Protocol: Chemo-enzymatic Synthesis of this compound via Asymmetric Reduction

This protocol describes a representative method for the asymmetric reduction of 4-octanone using an engineered alcohol dehydrogenase (ADH) enzyme.

1. Materials and Equipment:

  • 50L glass-lined reactor with temperature control, overhead stirrer, and nitrogen inlet.

  • 4-Octanone (Substrate)

  • Engineered (S)-selective ADH

  • NADP+ (Cofactor)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • Glucose (Co-substrate)

  • Potassium Phosphate Buffer (pH 7.5)

  • Methyl-tert-butyl ether (MTBE) for extraction

2. Reaction Setup (50 L Scale):

  • Charge the reactor with 30 L of 100 mM potassium phosphate buffer (pH 7.5).

  • Initiate stirring at 150 RPM and bring the buffer solution to 30°C.

  • Add Glucose (2.5 kg, ~1.2 eq) and stir until dissolved.

  • Add NADP+ (15 g) and stir until dissolved.

  • Add the Glucose Dehydrogenase (GDH) and the engineered Alcohol Dehydrogenase (ADH) enzymes. Stir for 15 minutes to ensure homogeneity.

  • Slowly add 4-octanone (5.1 kg, 40 mol) to the reactor over 30 minutes.

3. Reaction Monitoring:

  • Maintain the temperature at 30°C and the pH at 7.5 throughout the reaction. The pH may drop due to the formation of gluconic acid and should be controlled by the automated addition of a 2M NaOH solution.

  • Monitor the reaction progress every hour by taking a small aliquot, quenching it with MTBE, and analyzing the organic layer by chiral GC to determine the conversion and enantiomeric excess.

4. Workup and Purification:

  • Once the reaction has reached >99% conversion (typically 10-14 hours), stop the agitation and allow the phases to separate.

  • Add 20 L of MTBE to the reactor and stir at a low speed for 20 minutes to extract the product.

  • Stop stirring, allow the layers to separate for 30 minutes, and drain the lower aqueous layer containing the enzymes and salts.

  • Wash the remaining organic layer with 10 L of 1M NaCl solution (brine) to remove residual water and water-soluble impurities.

  • Transfer the organic layer to a separate distillation apparatus.

  • Concentrate the MTBE solution under reduced pressure to yield the crude this compound.

  • Purify the crude product by fractional vacuum distillation to obtain the final product with high chemical and enantiomeric purity.

Mandatory Visualizations

Scale_Up_Challenges cluster_challenges Key Scale-Up Challenges Start Lab Scale This compound Synthesis ScaleUp Scale-Up Process Start->ScaleUp Technology Transfer Pilot Pilot / Manufacturing Scale ScaleUp->Pilot Implementation C1 Process Control (Mixing, Heat Transfer) ScaleUp->C1 C2 Downstream Purification (Distillation, Extraction) ScaleUp->C2 C3 Safety & EHS (Thermal Runaway) ScaleUp->C3 C4 Economic Viability (Cost of Goods) ScaleUp->C4 C5 Reproducibility (Yield & Purity) ScaleUp->C5

Caption: Key challenges in scaling up this compound production.

Troubleshooting_Workflow Start Problem Detected: Low Yield or Purity CheckMixing 1. Evaluate Mixing Efficiency (CFD, Visual Inspection) Start->CheckMixing ResultMixing Issue Found? CheckMixing->ResultMixing CheckTemp 2. Analyze Temperature Profile (Multiple Probes, Batch Record) ResultTemp Issue Found? CheckTemp->ResultTemp CheckMaterials 3. Test Raw Material Quality (QC Analysis, Impurity Spiking) ResultMaterials Issue Found? CheckMaterials->ResultMaterials CheckKinetics 4. Review Reaction Kinetics (In-Process Controls) ActionKinetics Re-optimize Reaction Time CheckKinetics->ActionKinetics ResultMixing->CheckTemp No ActionMixing Optimize Agitator Speed/Design ResultMixing->ActionMixing Yes ResultTemp->CheckMaterials No ActionTemp Adjust Heating/Cooling Protocol & Reagent Addition Rate ResultTemp->ActionTemp Yes ResultMaterials->CheckKinetics No ActionMaterials Qualify New Supplier or Add Purification Step ResultMaterials->ActionMaterials Yes

Caption: A logical troubleshooting workflow for scale-up issues.

ChemoEnzymatic_Workflow A 1. Reactor Setup (Buffer, Co-substrates) B 2. Enzyme & Cofactor Addition A->B C 3. Substrate Addition (4-Octanone) B->C D 4. Biocatalytic Reaction (pH & Temp Control) C->D E 5. In-Process Control (Chiral GC) D->E Monitoring F 6. Product Extraction (MTBE) D->F Reaction Complete E->D G 7. Purification (Vacuum Distillation) F->G H Final Product This compound G->H

Caption: Experimental workflow for chemo-enzymatic synthesis.

References

Technical Support Center: Catalyst Removal in (S)-4-Octanol Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual catalysts from the preparation of (S)-4-Octanol.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used in the synthesis of this compound that may need to be removed?

A1: The enantioselective synthesis of this compound typically employs one of two main catalytic methods, each with its own type of catalyst to be removed:

  • Enzymatic Kinetic Resolution: This method often utilizes lipases, which are enzymes that selectively acylate one enantiomer of racemic 4-octanol, allowing for the separation of the desired (S)-enantiomer. The lipase catalyst, which is often immobilized on a solid support, needs to be removed from the reaction mixture.

  • Asymmetric Hydrogenation: This involves the reduction of a prochiral ketone (4-octanone) using a chiral catalyst. Noyori-type ruthenium-based catalysts, which consist of a ruthenium metal center with chiral phosphine and diamine ligands, are commonly used for this transformation.[1][2] Residual ruthenium complexes must be thoroughly removed from the final product.

  • Organocatalysis: Chiral amino acids, such as proline and its derivatives, can also be used to catalyze the asymmetric reduction of ketones.[3] These small organic molecules need to be separated from the alcohol product.

Q2: Why is it crucial to remove residual catalyst from my this compound product?

A2: Complete removal of residual catalysts is critical for several reasons:

  • Toxicity: Many transition metal catalysts, such as those based on ruthenium, are toxic and must be removed to meet stringent regulatory limits, especially for active pharmaceutical ingredients (APIs).[4]

  • Downstream Reactions: Residual catalysts can interfere with subsequent synthetic steps, leading to undesired side reactions, catalyst poisoning, or reduced yields.

  • Product Stability: Trace amounts of catalysts can sometimes promote the degradation of the final product over time.

  • Regulatory Compliance: For pharmaceutical applications, regulatory bodies like the FDA and EMA have strict guidelines for the maximum allowable levels of residual metals in drug substances.

Q3: What are the acceptable limits for residual metal catalysts in pharmaceutical products?

A3: The acceptable limits for residual metals are defined by regulatory agencies and are dependent on the specific metal and the intended daily dose of the drug. For example, ruthenium is considered a high-risk element, and its permissible daily exposure (PDE) is low. It is essential to consult the relevant pharmacopeias (e.g., USP, Ph. Eur.) and ICH guidelines for specific limits.

Troubleshooting Guides

Issue 1: Residual Ruthenium Catalyst Detected After Asymmetric Hydrogenation

Problem: After performing an asymmetric hydrogenation of 4-octanone using a Noyori-type ruthenium catalyst, my final this compound product shows residual ruthenium contamination upon analysis (e.g., by ICP-MS).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Ineffective Primary Purification Standard work-up procedures may not be sufficient for complete removal. Implement a dedicated catalyst removal step.
Strong Catalyst-Product Interaction The chiral alcohol product may have some affinity for the ruthenium complex, making it difficult to separate.
Formation of Soluble Ruthenium Species During the reaction or work-up, various soluble ruthenium species can be formed, which are not easily removed by simple filtration.

Recommended Solutions:

  • Silica Gel Chromatography: This is a common and effective method. The polar silica gel can adsorb the polar ruthenium complexes.

    • Pro-Tip: A common issue is the "streaking" of colored ruthenium byproducts on the column. To mitigate this, you can pre-treat the crude product with a scavenger before chromatography.

  • Activated Carbon Treatment: Activated carbon has a high surface area and can effectively adsorb ruthenium complexes.

    • Pro-Tip: The choice of activated carbon can be critical. It is advisable to screen different grades of activated carbon for optimal performance.

  • Extraction with a Chelating Agent: A water-soluble chelating agent can be used to coordinate with the ruthenium, pulling it into an aqueous phase.

    • Pro-Tip: Ensure the pH of the aqueous phase is optimized for the chosen chelating agent to ensure efficient extraction.[4]

Issue 2: Incomplete Removal of Immobilized Lipase After Kinetic Resolution

Problem: After enzymatic kinetic resolution of 4-octanol, fine particles of the immobilized lipase are observed in the final product, or enzymatic activity is detected in downstream processes.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Mechanical Breakdown of Support Vigorous stirring or improper handling can lead to the fragmentation of the immobilized enzyme support.
Inadequate Filtration The filter used may have a pore size that is too large to retain all the catalyst particles.

Recommended Solutions:

  • Optimized Filtration:

    • Use a filter with a smaller pore size (e.g., a 0.45 µm or 0.22 µm membrane filter) for the final filtration step.

    • Consider a multi-stage filtration approach, starting with a coarser filter to remove the bulk of the catalyst, followed by a finer filter.

  • Gentle Reaction Conditions:

    • Use an overhead stirrer with a paddle designed for gentle agitation instead of a magnetic stir bar, which can cause grinding of the support beads.

    • Optimize the stirring speed to ensure adequate mixing without causing mechanical stress to the catalyst.

  • Centrifugation and Decantation:

    • For smaller scale preparations, centrifuging the reaction mixture to pellet the immobilized enzyme followed by careful decantation of the supernatant can be an effective separation method before the final filtration.

Issue 3: Residual Proline-Based Organocatalyst in the Final Product

Problem: After a reaction using an L-proline catalyst, the final this compound product is contaminated with the organocatalyst.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient Aqueous Washes Proline and its simple derivatives are water-soluble, but may require multiple extractions for complete removal.
Formation of Less Soluble Adducts The catalyst may form adducts with reagents or byproducts that are less soluble in water.

Recommended Solutions:

  • Thorough Aqueous Extraction:

    • Perform multiple extractions with deionized water or a slightly acidic aqueous solution (e.g., dilute HCl) to protonate the amine of the proline, increasing its water solubility.

    • Follow the aqueous washes with a brine wash to remove residual water from the organic layer.

  • Silica Gel Plug Filtration:

    • If aqueous extraction is insufficient, passing the organic solution through a short plug of silica gel can effectively remove the polar organocatalyst.

Quantitative Data on Catalyst Removal

The following tables summarize typical efficiencies for various catalyst removal techniques. While not specific to this compound, they provide a general benchmark for expected performance.

Table 1: Efficiency of Ruthenium Catalyst Removal Methods

Method Scavenging Agent/Adsorbent Typical Residual Ru Level Reference
AdsorptionActivated Carbon (Ecosorb® 908)< 10 ppm[4]
AdsorptionSilica GelVariable, often used post-scavenging[5]
Extraction2-Mercaptonicotinic acid< 10 ppm[4]
ExtractionCysteine< 10 ppm[4]
PrecipitationTrimercaptotriazine< 5 ppm[4]

Table 2: Efficiency of Lipase Removal

Method Key Parameter Typical Residual Activity
Filtration0.22 µm PTFE filterNot detectable
Centrifugation & Decantation3000 x g for 10 minDependent on subsequent filtration

Experimental Protocols

Protocol 1: Removal of Residual Ruthenium Catalyst using Activated Carbon
  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., ethyl acetate, toluene) at a concentration of approximately 50-100 mg/mL.

  • Addition of Activated Carbon: Add 5-10 wt% of activated carbon relative to the crude product weight.

  • Stirring: Stir the suspension at room temperature for 2-4 hours. For more robust ruthenium complexes, gentle heating (e.g., 40-50 °C) may improve efficiency.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Wash the celite pad with fresh solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the purified this compound.

  • Analysis: Analyze the product for residual ruthenium content using ICP-MS.[6]

Protocol 2: Removal of Immobilized Lipase by Filtration
  • Primary Filtration: After the kinetic resolution is complete, filter the reaction mixture through a medium porosity sintered glass funnel to recover the bulk of the immobilized lipase. The recovered catalyst can often be washed and reused.

  • Secondary Filtration: Transfer the filtrate to a clean flask and pass it through a 0.45 µm or 0.22 µm PTFE syringe filter to remove any fine particles of the catalyst support.

  • Solvent Removal: If the reaction was performed in a solvent, remove the solvent under reduced pressure.

  • Further Purification: The product mixture will contain the this compound and the acylated (R)-4-octanol. These can be separated by distillation or column chromatography.

Protocol 3: Removal of Proline Organocatalyst by Aqueous Extraction
  • Dissolution: Dissolve the crude reaction product containing this compound in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with 0.1 M HCl (2 x 1/3 of the organic volume).

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (1 x 1/3 of the organic volume) to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 1/3 of the organic volume) to remove dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

  • Analysis: The residual proline content can be quantified by HPLC after derivatization.[7][8]

Visual Workflows

Catalyst_Removal_Workflow cluster_ruthenium Ruthenium Catalyst Removal Ru_Start Crude this compound (from Asymmetric Hydrogenation) Ru_Dissolve Dissolve in Organic Solvent Ru_Start->Ru_Dissolve Ru_Add_Carbon Add Activated Carbon Ru_Dissolve->Ru_Add_Carbon Ru_Stir Stir (2-4h) Ru_Add_Carbon->Ru_Stir Ru_Filter Filter through Celite Ru_Stir->Ru_Filter Ru_Concentrate Concentrate Ru_Filter->Ru_Concentrate Ru_End Purified this compound Ru_Concentrate->Ru_End Lipase_Removal_Workflow cluster_lipase Immobilized Lipase Removal Lipase_Start Reaction Mixture (from Kinetic Resolution) Lipase_Primary_Filter Primary Filtration (Sintered Funnel) Lipase_Start->Lipase_Primary_Filter Lipase_Recovered Recovered Lipase (for reuse) Lipase_Primary_Filter->Lipase_Recovered Lipase_Filtrate Filtrate Lipase_Primary_Filter->Lipase_Filtrate Lipase_Secondary_Filter Secondary Filtration (0.22 µm filter) Lipase_Filtrate->Lipase_Secondary_Filter Lipase_Purified_Mixture Purified Product Mixture Lipase_Secondary_Filter->Lipase_Purified_Mixture Lipase_Separate Separation of Enantiomers (Distillation/Chromatography) Lipase_Purified_Mixture->Lipase_Separate Lipase_End Pure this compound Lipase_Separate->Lipase_End Organocatalyst_Removal_Workflow cluster_organo Organocatalyst Removal (e.g., Proline) Organo_Start Crude Product Organo_Dissolve Dissolve in Organic Solvent Organo_Start->Organo_Dissolve Organo_Wash_Acid Wash with dilute Acid Organo_Dissolve->Organo_Wash_Acid Organo_Wash_Base Wash with Bicarbonate Organo_Wash_Acid->Organo_Wash_Base Organo_Wash_Brine Wash with Brine Organo_Wash_Base->Organo_Wash_Brine Organo_Dry Dry over Na2SO4 Organo_Wash_Brine->Organo_Dry Organo_Concentrate Concentrate Organo_Dry->Organo_Concentrate Organo_End Purified Product Organo_Concentrate->Organo_End

References

Technical Support Center: (S)-4-Octanol Stereochemical Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the racemization of (S)-4-Octanol during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where an enantiomerically pure or enriched substance, such as this compound, converts into a mixture containing equal amounts of both enantiomers (an equimolar mixture of (S)- and (R)-4-Octanol).[1][2] This results in a loss of optical activity.[3] In drug development and the synthesis of bioactive molecules, often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or cause unwanted side effects.[1][4] Therefore, maintaining the stereochemical purity of this compound is critical.

Q2: Under what general conditions is this compound at risk of racemization?

A2: this compound, a secondary alcohol, is primarily at risk of racemization under conditions that promote the formation of a planar, achiral intermediate, such as a carbocation.[5][6] Key risk factors include:

  • Strongly acidic conditions: Protonation of the hydroxyl group turns it into a good leaving group (H₂O), facilitating its departure and the formation of a secondary carbocation, which can then be attacked from either side by a nucleophile.[7][8]

  • High temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to racemization.[1][2]

  • Presence of certain catalysts: Some transition metal complexes, like those of ruthenium, can catalyze the racemization of chiral alcohols.[9]

  • Reactions proceeding via an S N 1 mechanism: This substitution mechanism involves a carbocation intermediate and is a common pathway for racemization.[6]

Q3: Can oxidation reactions cause racemization of this compound?

A3: Yes, indirectly. While the oxidation of this compound to 4-octanone results in the loss of the stereocenter, the remaining unreacted this compound can undergo racemization if the reaction conditions are harsh. For example, some enantioselective oxidation methods are designed for the kinetic resolution of racemic alcohols, where one enantiomer is oxidized faster than the other.[10][11] If the conditions used (e.g., presence of acid or base, high temperature) can also catalyze the racemization of the slower-reacting enantiomer, the enantiomeric excess of the remaining alcohol will decrease.

Q4: Is the Mitsunobu reaction safe for the stereochemistry of this compound?

A4: The Mitsunobu reaction is generally considered a reliable method for inverting the stereochemistry of a secondary alcohol with high fidelity.[12][13] It proceeds through a bimolecular nucleophilic substitution (S N 2) mechanism, which involves a backside attack by the nucleophile, leading to a predictable inversion of the stereocenter.[13][14] However, deviations from ideal conditions or the use of certain nucleophiles could potentially lead to side reactions that might compromise the stereochemical outcome. It is crucial to follow established protocols to ensure a clean inversion rather than racemization.

Troubleshooting Guide: Preventing Racemization

Issue 1: Loss of enantiomeric excess (ee) during a substitution reaction (e.g., conversion to an alkyl halide).

Potential Cause Troubleshooting Action
Reaction proceeds via an S N 1 mechanism. This is common with secondary alcohols in the presence of strong acids (e.g., HBr, HCl).[8] To avoid the carbocation intermediate, convert the alcohol to a sulfonate ester (e.g., tosylate, mesylate) first. Then, react the sulfonate ester with the desired nucleophile (e.g., NaBr, NaCl) in an aprotic solvent (e.g., acetone, DMF). This two-step process ensures an S N 2 mechanism, which proceeds with inversion of configuration and prevents racemization.
High reaction temperature. Lower the reaction temperature. S N 1 reactions have a higher activation energy than S N 2 reactions and are more sensitive to temperature increases.[1]
Inappropriate solvent choice. Avoid polar, protic solvents (e.g., water, methanol) which stabilize the carbocation intermediate of an S N 1 reaction. Use polar, aprotic solvents (e.g., acetone, DMSO, DMF) to favor the S N 2 pathway.

Issue 2: The stereocenter of this compound needs to be protected during a subsequent reaction step.

Potential Cause Troubleshooting Action
The hydroxyl group interferes with a planned reaction (e.g., Grignard reaction). Protect the alcohol by converting it into a protecting group that is stable under the subsequent reaction conditions.[15][16] Silyl ethers are a common and effective choice.[17]
The protecting group is difficult to remove or affects other parts of the molecule. Choose a protecting group with "orthogonal" stability. This means the protecting group can be removed under conditions that do not affect other functional groups in the molecule.[18] For example, a silyl ether is removed with fluoride ions (TBAF), while a benzyl ether is removed by hydrogenolysis.[16][19]
Data on Protecting Group Stability

The choice of protecting group is critical for preventing unwanted reactions at the hydroxyl group, thereby preserving the stereocenter.

Protecting GroupCommon Reagents for InstallationStable ToLabile To (Deprotection)
tert-Butyldimethylsilyl (TBDMS/TBS) TBS-Cl, Imidazole, DMFStrong bases, Grignard reagents, most oxidizing and reducing agentsAcids (e.g., AcOH, HCl), Fluoride sources (e.g., TBAF, HF)
Triisopropylsilyl (TIPS) TIPS-Cl, Imidazole, DMFMore sterically hindered and more stable to acid than TBSFluoride sources (e.g., TBAF, HF)
Benzyl (Bn) BnBr, NaH, THFStrong bases, acids, most oxidizing and reducing agentsHydrogenolysis (H₂, Pd/C)
Tetrahydropyranyl (THP) Dihydropyran (DHP), p-TsOH (cat.), CH₂Cl₂Bases, nucleophiles, reducing and oxidizing agentsAqueous acid (e.g., HCl/THF, AcOH/H₂O)

Experimental Protocols

Protocol 1: Protection of this compound as a TBDMS Ether

This protocol describes the conversion of this compound to its tert-butyldimethylsilyl (TBDMS) ether, a common strategy to protect the hydroxyl group and prevent racemization in subsequent steps.[15][17]

Materials:

  • This compound (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄

Procedure:

  • Dissolve this compound and imidazole in anhydrous DMF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMS-Cl portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure TBDMS-protected this compound.

Protocol 2: Deprotection of (S)-4-(TBDMS-oxy)octane

This protocol describes the removal of the TBDMS protecting group to regenerate the parent alcohol with its stereochemistry intact.[16]

Materials:

  • (S)-4-(TBDMS-oxy)octane (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the TBDMS-protected this compound in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield pure this compound. The enantiomeric excess can be verified using chiral HPLC or GC.

Visualizations

Workflow for Preventing Racemization

G cluster_start Initial Assessment cluster_reaction Proposed Reaction Conditions cluster_strategy Strategy Selection cluster_outcome Outcome start This compound (High ee) conditions Acidic? High Temp? S N 1-prone? start->conditions protect Protect Hydroxyl Group (e.g., as Silyl Ether) conditions->protect  Yes (OH is vulnerable or interfering) modify Modify Conditions (Lower Temp, Aprotic Solvent, Use S N 2-favoring reagents) conditions->modify  Yes (OH is the reacting group) product Product with Retained Stereochemistry conditions->product  No (Mild conditions) deprotect Deprotect if Necessary protect->deprotect modify->product deprotect->product G cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_product Products start_mol This compound protonation Protonation (H+) start_mol->protonation Slow, RDS carbocation Planar Carbocation (Achiral) protonation->carbocation Loss of H₂O product_S S-Product (Retention/Inversion) carbocation->product_S Attack from one face (Nu⁻) product_R R-Product (Inversion/Retention) carbocation->product_R Attack from opposite face (Nu⁻) racemate Racemic Mixture product_S->racemate product_R->racemate G alcohol This compound (Reactive -OH) racemization Racemization alcohol->racemization protected_alcohol Protected this compound (e.g., Silyl Ether) (Inert O-PG) alcohol->protected_alcohol Protection reagent Harsh Reagent (e.g., Strong Base, Acid) no_reaction No Reaction at Stereocenter protected_alcohol->no_reaction

References

Troubleshooting guide for reactions involving (S)-4-Octanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for common reactions involving (S)-4-Octanol. It is intended for researchers, scientists, and professionals in drug development.

Table of Contents

  • General Handling and Storage

  • Protecting Group Strategies

  • Oxidation Reactions

  • Esterification Reactions

  • Chiral Purity and Analysis

General Handling and Storage

Q1: How should I properly store this compound to maintain its purity?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids. To prevent atmospheric moisture contamination, which can affect subsequent reactions, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q2: What are the primary safety hazards associated with 4-Octanol?

A2: 4-Octanol is an irritant, particularly to the eyes.[1] It is also a flammable liquid. Standard laboratory safety precautions should be followed, including the use of safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Protecting Group Strategies

Q3: I need to perform a reaction on another part of my molecule, but the hydroxyl group of this compound is interfering. What are my options for protecting it?

A3: The hydroxyl group of an alcohol can be masked using a variety of protecting groups. The choice of protecting group depends on the stability required for your subsequent reaction steps. Silyl ethers are a common and versatile option as they are stable to many reagents but can be easily removed.[2]

Q4: My reaction with a silyl-protected this compound is complete. How do I remove the protecting group?

A4: The removal of a silyl protecting group (deprotection) is typically achieved using a fluoride ion source, as the silicon-fluoride bond is very strong.[2] Tetrabutylammonium fluoride (TBAF) is a common reagent for this purpose. Acidic conditions can also be used, but this may not be suitable for acid-sensitive molecules.

Protecting Group Strategy Workflow

G cluster_protection Protection cluster_reaction Main Reaction cluster_deprotection Deprotection S4O This compound Protect Protecting Group Reagent (e.g., TBDMSCl, Imidazole, DMF) S4O->Protect Protected_S4O Protected this compound (e.g., (S)-4-(tert-butyldimethylsilyloxy)octane) Protect->Protected_S4O Reaction Desired Reaction on other part of the molecule Protected_S4O->Reaction Protected_Product Protected Product Reaction->Protected_Product Deprotect Deprotection Reagent (e.g., TBAF in THF) Protected_Product->Deprotect Final_Product Final Product with free hydroxyl group Deprotect->Final_Product

Caption: Workflow for using a protecting group with this compound.

Table 1: Common Protecting Groups for Secondary Alcohols
Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
tert-Butyldimethylsilyl etherTBDMS or TBSTBDMSCl, imidazole, DMFTBAF in THF; Acetic acid in THF/waterStable to bases, mild acids, and many oxidizing/reducing agents.[3]
Benzyl etherBnNaH, BnBr, THFH₂, Pd/C; DDQStable to most acids, bases, and nucleophiles. Cleaved by hydrogenolysis.[3]
Tetrahydropyranyl etherTHPDihydropyran, p-TsOHAcetic acid in THF/water; p-TsOH in MeOHStable to bases, nucleophiles, and organometallics. Cleaved by mild acid.[2]

Oxidation Reactions

Q5: I am trying to oxidize this compound to (S)-4-octanone, but I am getting low yields. What could be the issue?

A5: Low yields in the oxidation of secondary alcohols can be due to several factors:

  • Incomplete reaction: Ensure you are using a sufficient excess of the oxidizing agent. The reaction may also require longer reaction times or gentle heating.

  • Degradation of starting material or product: Some oxidizing agents are harsh and can lead to side reactions. Consider using a milder, more selective reagent.

  • Issues during workup: The product ketone may be volatile or partially water-soluble, leading to losses during extraction and purification.

Q6: What are some recommended oxidizing agents for converting this compound to (S)-4-octanone?

A6: For the oxidation of a secondary alcohol to a ketone, several reliable methods are available. The choice of reagent can depend on the scale of your reaction and the other functional groups present in your molecule.

Table 2: Comparison of Oxidizing Agents for Secondary Alcohols
Oxidizing AgentCommon Name/AcronymConditionsAdvantagesDisadvantages
Pyridinium chlorochromatePCCCH₂Cl₂, room tempMild, good for sensitive substrates.[4]Chromium waste is toxic.
Dess-Martin PeriodinaneDMPCH₂Cl₂, room tempHigh yields, mild conditions.[4][5]Can be explosive at high temperatures.
Sodium hypochlorite/TEMPOBleach/TEMPOCH₂Cl₂/H₂O, NaHCO₃, KBr, TEMPOInexpensive, environmentally benign.Requires careful pH and temperature control.
Chromic acidJones OxidationAcetone, H₂SO₄, CrO₃Strong and effective.[6]Harsh acidic conditions, toxic chromium waste.
Experimental Protocol: Oxidation of this compound using PCC
  • To a stirred solution of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (CH₂Cl₂) at room temperature, add a solution of this compound (1 equivalent) in CH₂Cl₂ dropwise.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude (S)-4-octanone.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ketone.

Esterification Reactions

Q7: I am performing a Fischer esterification with this compound and a carboxylic acid, but the reaction is not going to completion. How can I improve the yield?

A7: The Fischer esterification is an equilibrium-controlled reaction.[7] To drive the equilibrium towards the formation of the ester, you can:

  • Use an excess of one reactant: Typically, the alcohol is used in excess as it is often less expensive and easier to remove after the reaction.[7]

  • Remove water as it is formed: This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[7]

Q8: During my Fischer esterification of octanol, I observed the formation of a dark brown sludge. What is this and how can I avoid it?

A8: The formation of a dark sludge, as reported in some online forums, is likely due to side reactions caused by the strong acid catalyst (e.g., H₂SO₄) at elevated temperatures.[8] This could involve dehydration of the alcohol to form alkenes, followed by polymerization or other decomposition pathways. To mitigate this, you can:

  • Reduce the amount of acid catalyst.

  • Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

  • Lower the reaction temperature and allow for a longer reaction time.

Troubleshooting Fischer Esterification

G Problem Low Yield in Fischer Esterification Cause1 Equilibrium not shifted to products Problem->Cause1 Cause2 Side Reactions/ Decomposition Problem->Cause2 Solution1a Use excess alcohol Cause1->Solution1a Solution1b Remove water (Dean-Stark) Cause1->Solution1b Solution2a Use milder acid catalyst (p-TsOH) Cause2->Solution2a Solution2b Lower reaction temperature Cause2->Solution2b Solution2c Reduce catalyst amount Cause2->Solution2c

Caption: Troubleshooting logic for low yields in Fischer esterification.

Chiral Purity and Analysis

Q9: I am concerned about the stereochemical integrity of this compound during my reaction. Can racemization occur?

A9: Racemization (the formation of the (R)-enantiomer from the (S)-enantiomer) can occur under certain conditions. For an alcohol, this typically happens if the reaction proceeds through a carbocation intermediate at the chiral center. Reactions involving strong acids and high temperatures, or Sₙ1-type substitution reactions at the chiral carbon, can lead to a loss of enantiomeric purity. It is crucial to choose reaction conditions that avoid the formation of a carbocation at the stereocenter of this compound.

Q10: How can I determine the enantiomeric excess (ee) of my this compound-containing product?

A10: Determining the enantiomeric excess is essential to confirm that the stereochemistry has been maintained. Common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method for separating and quantifying enantiomers.[9]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds.

  • NMR Spectroscopy with Chiral Derivatizing Agents: The alcohol can be reacted with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers. These diastereomers have distinct signals in the ¹H or ¹⁹F NMR spectrum, and the integration of these signals can be used to calculate the ee.[10]

Calculating Enantiomeric Excess (% ee)

The enantiomeric excess is a measure of the purity of a chiral sample. It is calculated using the following formula:

% ee = |([S] - [R]) / ([S] + [R])| * 100%

Where [S] and [R] are the concentrations or amounts of the (S) and (R) enantiomers, respectively.[11][12] A completely pure sample of this compound would have an ee of 100%, while a racemic mixture (50:50) would have an ee of 0%.[11]

Workflow for Chiral Purity Analysis

G Start Product containing This compound moiety Method_Choice Choose Analytical Method Start->Method_Choice HPLC Chiral HPLC Method_Choice->HPLC Direct Separation NMR NMR with Chiral Derivatizing Agent Method_Choice->NMR Indirect Analysis Analysis Analyze Data (Peak Area or Signal Integration) HPLC->Analysis NMR->Analysis Calculation Calculate % ee Analysis->Calculation Result Enantiomeric Purity Determined Calculation->Result

Caption: Workflow for determining the enantiomeric excess of a sample.

References

Validation & Comparative

Navigating the Challenges of Stereoisomer Analysis: A Comparative Guide to Chiral HPLC Methods for (R)- and (S)-4-Octanol

Author: BenchChem Technical Support Team. Date: November 2025

The separation of enantiomers, non-superimposable mirror-image molecules, is a critical task in the pharmaceutical, chemical, and materials science industries, where the physiological or material properties of a single enantiomer can differ significantly from its counterpart. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the resolution of (R)- and (S)-4-octanol, a chiral secondary alcohol. Due to the inherent difficulty in directly separating the enantiomers of simple aliphatic alcohols, this document focuses on a robust indirect method involving diastereomer formation and compares it with a less effective direct separation approach of a derivatized form.

Comparison of Chiral Separation Strategies for 4-Octanol

The direct enantioseparation of 4-octanol has proven to be challenging. An alternative and more effective approach involves the derivatization of the 4-octanol enantiomers with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral HPLC column. A comparison of these methodologies is summarized below.

ParameterMethod 1: Indirect Separation via Diastereomer FormationMethod 2: Direct Separation of 3,5-Dinitrophenylurethane Derivative
Analyte Diastereomeric esters of (R)- and this compound3,5-Dinitrophenylurethane (DNPU) derivative of (R)- and this compound
Stationary Phase Silica Gel (Achiral)Chiral Stationary Phase
Separation Factor (α) 1.25[1]1.06[1]
Resolution Factor (Rs) 1.03[1]Not Reported
Key Advantage Significantly higher separation factor, leading to better resolution.Direct analysis of a derivative without diastereomer formation.
Key Disadvantage Requires an additional derivatization step.Poor separation efficiency.

Experimental Protocols

Method 1: Indirect Separation via Diastereomeric Ester Formation

This method, adapted from Akagi et al. (2014), involves the esterification of racemic 4-octanol with a chiral acid to form diastereomers, which are then separated by HPLC on a standard silica gel column.[1]

1. Derivatization of Racemic 4-Octanol:

  • Racemic 4-octanol is esterified with (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) to yield a diastereomeric mixture of esters.[1]

2. HPLC Conditions:

  • Column: Silica Gel

  • Mobile Phase: Not specified in the provided abstract, but typically a normal-phase eluent such as a mixture of hexane and ethyl acetate would be used for silica gel chromatography.

  • Detection: UV detection would be suitable due to the naphthyl group in the derivatizing agent.

  • Temperature: Ambient

Results:

  • This method achieved a separation factor (α) of 1.25 and a resolution factor (Rs) of 1.03, indicating a successful separation of the two diastereomers.[1]

Method 2: Direct Separation of 4-Octanol 3,5-Dinitrophenylurethane Derivative

This method, referenced by Takagi et al. (1993), involves the direct separation of a derivatized form of 4-octanol on a chiral stationary phase.[1]

1. Derivatization of Racemic 4-Octanol:

  • Racemic 4-octanol is derivatized with 3,5-dinitrophenyl isocyanate to form the 3,5-dinitrophenylurethane (DNPU) derivative.

2. Chiral HPLC Conditions:

  • Column: Chiral Stationary Phase (specific column not detailed in the abstract)

  • Mobile Phase: Not specified in the provided abstract.

  • Detection: UV detection at a wavelength suitable for the dinitrophenyl group.

  • Temperature: -20 °C[1]

Results:

  • This direct approach yielded a low separation factor (α) of 1.06, indicating poor resolution of the enantiomers.[1]

Workflow for Chiral Separation of 4-Octanol

The general workflow for the successful indirect chiral separation of 4-octanol is depicted below. This process highlights the key steps from the initial racemic mixture to the final separated enantiomers.

Chiral_Separation_Workflow cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 Analysis & Collection racemic_4_octanol Racemic (R/S)-4-Octanol derivatization Derivatization with (S)-(+)-MαNP acid racemic_4_octanol->derivatization diastereomers Diastereomeric Esters (R-MαNP, S-MαNP) derivatization->diastereomers hplc HPLC System (Silica Gel Column) diastereomers->hplc detector Detector hplc->detector fraction_collection Fraction Collection detector->fraction_collection separated_r Separated (R)-4-Octanol Derivative fraction_collection->separated_r separated_s Separated this compound Derivative fraction_collection->separated_s

Caption: Workflow of the indirect chiral HPLC separation of 4-octanol.

Conclusion

For the enantiomeric separation of (R)- and this compound, the indirect method involving derivatization to form diastereomers followed by separation on an achiral silica gel column is demonstrably superior to the direct separation of its 3,5-dinitrophenylurethane derivative on a chiral stationary phase. The significantly higher separation factor achieved with the indirect method allows for baseline resolution and accurate quantification of the individual enantiomers. While requiring an additional synthesis step, the robustness and efficacy of the diastereomeric separation make it the recommended approach for researchers and professionals in drug development and chemical analysis requiring enantiopure 4-octanol. Future work could explore modern immobilized polysaccharide-based chiral stationary phases, which have shown success in separating other secondary alcohols, as a potential avenue for developing an efficient direct separation method for 4-octanol.

References

(S)-4-Octanol vs. (R)-4-Octanol: A Comparative Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: October 31, 2025

This guide provides a comparative analysis of the biological activities of the enantiomers of 4-octanol: (S)-4-Octanol and (R)-4-Octanol. While research directly comparing the biological activities of these specific enantiomers is limited, this document synthesizes available information on the stereospecific effects of similar chiral alcohols and outlines the established experimental protocols used to evaluate such differences. The focus is on their potential differential interactions with biological systems, particularly within the context of insect olfaction, a field where stereoisomerism is a critical determinant of biological response.

Introduction to Stereoisomerism and Biological Activity

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in pharmacology and toxicology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. These differential interactions can lead to variations in potency, efficacy, and even the type of biological response elicited.

Potential Areas of Differential Biological Activity

Based on studies of structurally related chiral alcohols, the most probable area of significant differential activity between this compound and (R)-4-Octanol is in the field of insect olfaction . Many insects use specific enantiomers of chiral compounds as pheromones for communication, including aggregation and mating. The olfactory receptors of insects are highly specific and can distinguish between enantiomers, leading to different behavioral responses.

For instance, studies on other chiral alcohols used as insect pheromones have demonstrated that one enantiomer can be highly attractive while the other is inactive or even inhibitory.

Quantitative Data Comparison

As of the date of this publication, no direct, peer-reviewed experimental studies providing quantitative comparative data on the biological activity of this compound versus (R)-4-Octanol have been identified. The following table is a template that can be populated as such data becomes available. The parameters included are based on standard assays used to evaluate the biological activity of semiochemicals.

Biological ParameterThis compound(R)-4-OctanolReference
Electroantennography (EAG) Response
Relative Antennal Response (%)Data not availableData not available
Threshold of Detection (µg)Data not availableData not available
Single Sensillum Recording (SSR)
Spike Firing Rate (spikes/s)Data not availableData not available
Behavioral Assay (Wind Tunnel)
Attraction Index (%)Data not availableData not available
Time Spent in Odor Plume (s)Data not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to determine and compare the biological activities of this compound and (R)-4-Octanol, particularly in the context of insect olfaction.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique is used to identify which compounds in a mixture elicit an electrical response in an insect's antenna.

Methodology:

  • Sample Preparation: Prepare solutions of this compound and (R)-4-Octanol in a suitable solvent (e.g., hexane) at various concentrations.

  • Gas Chromatography: Inject the samples into a gas chromatograph (GC) equipped with a chiral column to separate the enantiomers. The GC effluent is split, with one part going to the flame ionization detector (FID) and the other to the electroantennography preparation.

  • Antennal Preparation: An insect antenna is excised and mounted between two electrodes. The preparation is placed in a humidified air stream.

  • Signal Recording: As the separated compounds elute from the GC and pass over the antenna, any resulting depolarization of the antennal receptors is recorded as a negative voltage change (EAG response).

  • Data Analysis: The EAG responses are synchronized with the FID signals to determine which enantiomer is biologically active.

GC_EAD_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detectors cluster_EAD EAG Setup Injector Injector Chiral_Column Chiral_Column Injector->Chiral_Column Sample Injection Splitter Splitter Chiral_Column->Splitter Separation FID FID Splitter->FID Effluent EAD_Prep Antennal Preparation Splitter->EAD_Prep Effluent Data_Acquisition Data Acquisition System FID->Data_Acquisition Chemical Signal Amplifier Amplifier EAD_Prep->Amplifier Amplifier->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis Synchronization

Figure 1. Workflow for Gas Chromatography-Electroantennographic Detection (GC-EAD).
Single Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum, providing a more detailed understanding of receptor specificity.

Methodology:

  • Insect Preparation: The insect is immobilized, and the antenna is exposed.

  • Electrode Placement: A recording electrode (a sharp glass capillary filled with saline) is inserted into the base of a single olfactory sensillum. A reference electrode is placed elsewhere in the insect's body.

  • Odorant Delivery: A controlled puff of air containing a known concentration of either this compound or (R)-4-Octanol is delivered to the antenna.

  • Data Recording: The electrical activity (action potentials or "spikes") of the OSN(s) within the sensillum is recorded.

  • Data Analysis: The spike frequency before, during, and after the stimulus is analyzed to determine the neuron's response profile to each enantiomer.

SSR_Workflow Odorant Odorant Delivery ((S)- or (R)-4-Octanol) Antenna Antenna Odorant->Antenna Insect Immobilized Insect Insect->Antenna Reference_Electrode Reference Electrode Insect->Reference_Electrode Sensillum Single Sensillum Antenna->Sensillum Recording_Electrode Recording Electrode Sensillum->Recording_Electrode Amplifier Amplifier Recording_Electrode->Amplifier Reference_Electrode->Amplifier Data_Acquisition Data Acquisition Amplifier->Data_Acquisition Analysis Spike Sorting & Analysis Data_Acquisition->Analysis

Figure 2. Experimental setup for Single Sensillum Recording (SSR).
Behavioral Assays (Wind Tunnel)

Wind tunnel assays are used to observe and quantify an insect's behavioral response to a chemical stimulus in a controlled environment that simulates a natural odor plume.

Methodology:

  • Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow.

  • Odor Source: A filter paper treated with a specific amount of this compound or (R)-4-Octanol is placed at the upwind end of the tunnel.

  • Insect Release: Insects are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight path and behavior of the insect are recorded. Key metrics include upwind flight, casting (zig-zagging) flight, and contact with the odor source.

  • Data Analysis: The percentage of insects exhibiting a positive response (e.g., reaching the source) to each enantiomer is calculated and compared.

Expected Signaling Pathways

In insects, olfactory signal transduction is initiated by the binding of an odorant molecule to an Olfactory Receptor (OR) located on the dendritic membrane of an OSN. Insect ORs are ligand-gated ion channels that form a complex with a highly conserved co-receptor, Orco.

Olfactory_Signaling_Pathway Odorant Odorant Molecule ((S)- or (R)-4-Octanol) OR Olfactory Receptor (OR) Odorant->OR Binding Ion_Channel Ion Channel Opening OR->Ion_Channel Conformational Change Orco Orco Co-receptor Orco->Ion_Channel Associated with Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal to Antennal Lobe Action_Potential->Signal_Transmission

Figure 3. Simplified insect olfactory signal transduction pathway.

The stereochemical configuration of the odorant molecule is critical for the initial binding event with the OR. It is hypothesized that the binding pocket of the OR is chiral and will have a higher affinity for one enantiomer over the other, leading to a more robust activation of the downstream signaling cascade for the preferred enantiomer.

Conclusion

While direct experimental evidence comparing the biological activities of this compound and (R)-4-Octanol is currently lacking in the scientific literature, the well-established principles of stereospecificity in biological systems, particularly in insect olfaction, strongly suggest that these enantiomers are likely to exhibit different biological profiles. The experimental protocols outlined in this guide provide a clear roadmap for researchers to elucidate these differences. Future studies employing techniques such as GC-EAD, SSR, and behavioral assays are necessary to quantify the differential effects of these enantiomers and to understand their potential applications in fields such as pest management and chemical ecology. Researchers are encouraged to investigate these compounds to fill the current knowledge gap.

Navigating the Chiral Landscape: A Comparative Guide to the GC Analysis of (S)-4-Octanol on Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective analysis of chiral compounds, the resolution of enantiomers is a critical step. This guide provides a comprehensive comparison of gas chromatography (GC) methods for the analysis of (S)-4-Octanol, a common chiral alcohol, utilizing various chiral stationary phases (CSPs). By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to facilitate informed decisions in method development and application.

The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. Consequently, the ability to separate and quantify individual enantiomers is paramount in drug discovery, development, and quality control. Gas chromatography, particularly with chiral stationary phases, offers a powerful and sensitive technique for the enantioselective analysis of volatile and semi-volatile compounds like 4-octanol.

Performance Comparison of Chiral Stationary Phases

The choice of chiral stationary phase is the most critical factor in achieving successful enantiomeric separation in GC. While specific data for 4-octanol is limited in publicly available literature, data for structurally similar secondary octanols, such as 2-octanol and 3-octanol, provide valuable insights into column performance. Cyclodextrin-based and amino acid-based CSPs are among the most common and effective for resolving chiral alcohols.

Derivatization of the alcohol to its acetate ester can significantly enhance the separation factor (α), a measure of the relative retention of the two enantiomers. As shown in the table below, acetylation of 2-octanol and 3-octanol led to a notable improvement in their enantiomeric resolution on a CP Chirasil-DEX CB column.[1]

AnalyteChiral Stationary PhaseDerivatizationSeparation Factor (α)
2-Octanol CP Chirasil-DEX CBNone1.02
CP Chirasil-DEX CBAcetate1.50
3-Octanol CP Chirasil-DEX CBNoneNo Separation
CP Chirasil-DEX CBAcetateSeparation Achieved*
1-Octen-3-ol Rt-βDEXsaNoneBaseline Resolution**

*Specific separation factor not provided, but separation was achieved after derivatization.[1] **Qualitative description of separation.[2]

Alternative chiral stationary phases based on amino acid derivatives, such as those derived from proline, have also demonstrated the ability to resolve racemic aromatic alcohols without derivatization.[3] For aliphatic alcohols like 4-octanol, these phases may offer a viable alternative to cyclodextrin-based columns.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful chiral separations. Below are representative methodologies for the GC analysis of chiral secondary alcohols.

Protocol 1: Chiral GC Analysis of Secondary Alcohols on a Cyclodextrin-Based Stationary Phase[1]

This protocol is adapted from the analysis of 2-octanol and 3-octanol on a CP Chirasil-DEX CB column.

  • Instrumentation:

    • Gas Chromatograph: ThermoQuest Trace 2000 series or equivalent

    • Column: CP Chirasil-DEX CB (25 m × 0.25 mm I.D., 0.25 µm film thickness)[1]

    • Carrier Gas: Hydrogen at a linear velocity of 80 cm/s[1]

    • Injector: Split/Splitless, Temperature: 230°C

    • Detector: Flame Ionization Detector (FID), Temperature: 250°C[1]

  • Temperature Program:

    • Initial Temperature: 70°C

    • Ramp 1: 5°C/min to 160°C

    • Ramp 2: 10°C/min to 200°C

  • Sample Preparation (with derivatization):

    • To the chiral alcohol, add acetic acid and a catalytic amount of iodine.

    • Heat the mixture under optimized conditions of temperature and time.

    • Extract the resulting acetate ester for GC analysis. Note: It is crucial to perform control experiments to ensure no racemization occurs during derivatization.[1]

Protocol 2: General Screening Protocol for Chiral Alcohols on β-Cyclodextrin Columns[2]

This protocol provides a starting point for method development on Restek's β-cyclodextrin series of columns (e.g., Rt-βDEXsm, Rt-βDEXse, Rt-βDEXsa).

  • Instrumentation:

    • Gas Chromatograph with FID

    • Column: Rt-βDEX series (30 m x 0.25 mm I.D., 0.25 µm film thickness)

    • Carrier Gas: Hydrogen at a linear velocity of 80 cm/sec (set at 40°C)[2]

    • Injector: Split/Splitless, Temperature: 220°C

    • Detector: FID, Temperature: 220°C[2]

  • Temperature Program:

    • Initial Temperature: 40°C (hold for 1 min)[2]

    • Ramp: 2°C/min to 230°C (hold for 3 min)[2]

Logical Workflow for Chiral GC Method Development

The process of developing a robust chiral GC method follows a logical sequence of steps, from initial sample assessment to final method validation. The following diagram illustrates this workflow.

Figure 1. A logical workflow for the development of a chiral GC method for the analysis of 4-Octanol.

Alternative Analytical Approaches

While GC with chiral stationary phases is a primary technique for the enantioseparation of volatile alcohols, other methods can be considered, particularly for less volatile compounds or when different selectivity is required.

  • High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases: Polysaccharide-based CSPs are widely used in HPLC for the separation of a broad range of chiral compounds, including alcohols.

  • Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases: SFC can offer faster separations and is compatible with a wide range of chiral stationary phases.

  • Indirect Methods: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC or HPLC column. However, this method requires a chirally pure derivatizing reagent and can be more complex to validate.[4]

Conclusion

The successful GC analysis of this compound on a chiral stationary phase is highly achievable with careful method development. Cyclodextrin-based columns, such as the CP Chirasil-DEX CB or the Restek Rt-βDEX series, are excellent starting points. The experimental data for structurally similar secondary alcohols strongly suggest that derivatization to the acetate ester can significantly improve enantiomeric resolution. The provided protocols and workflow diagram offer a solid framework for researchers to develop and validate a robust and reliable method for the enantioselective analysis of 4-octanol, ensuring the accurate determination of its enantiomeric purity in various scientific and industrial applications.

References

Validating the Chirality of (S)-4-Octanol: A Comparative Guide to Determining Absolute Configuration

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental validation of the absolute configuration of (S)-4-octanol, this guide offers a comparative analysis of three powerful analytical techniques: X-ray Crystallography, Mosher's Method (¹H NMR), and Vibrational Circular Dichroism (VCD). This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies, supporting experimental data, and a clear comparison of their applicability in determining the stereochemistry of chiral molecules like this compound.

The precise three-dimensional arrangement of atoms in a chiral molecule is critical in pharmacology and materials science, as enantiomers can exhibit vastly different biological activities and physical properties. Therefore, the unambiguous determination of the absolute configuration of a stereocenter is a fundamental requirement in modern chemistry. This guide uses this compound, a simple chiral secondary alcohol, as a model to compare and contrast the primary methods used for this purpose.

Comparative Analysis of Analytical Techniques

The selection of an appropriate method for determining the absolute configuration depends on several factors, including the physical state of the sample, the presence of suitable functional groups, and the availability of instrumentation. The following table summarizes the key aspects of X-ray crystallography, Mosher's method, and VCD spectroscopy.

FeatureX-ray CrystallographyMosher's Method (¹H NMR)Vibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Derivatization of the alcohol with a chiral reagent (Mosher's acid) to form diastereomers with distinct NMR spectra.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.
Sample Requirement High-quality single crystal. May require derivatization to introduce a heavy atom or a chiral auxiliary with known configuration.Small amount of pure alcohol for derivatization and NMR analysis.Pure enantiomer in solution (typically a few milligrams).
Data Output Unambiguous three-dimensional molecular structure, including bond lengths and angles. The Flack parameter confirms the absolute configuration.¹H NMR chemical shifts (δ) of the diastereomeric esters. The difference in chemical shifts (Δδ) is used to deduce the configuration.VCD spectrum showing positive and negative bands corresponding to vibrational modes.
Advantages Provides the most definitive and unambiguous determination of absolute configuration.Relatively quick and requires readily available NMR instrumentation. Small sample quantity needed.Applicable to molecules in their solution state, avoiding the need for crystallization. Provides conformational information.
Limitations Crystallization can be a significant bottleneck, especially for oils or amorphous solids. Derivatization adds extra synthetic steps.Indirect method that relies on empirical rules and conformational models. Can be ambiguous for complex or flexible molecules.Requires specialized instrumentation. Interpretation relies on comparison with quantum chemical calculations.

Experimental Data for the Validation of this compound's Absolute Configuration

To illustrate the application of these techniques, the following data, synthesized from typical results for secondary alcohols, is presented for the hypothetical analysis of this compound.

X-ray Crystallography Data for a Derivative of this compound

Since this compound is a liquid at room temperature, direct X-ray crystallography is not feasible. A common strategy is to derivatize the alcohol with a chiral carboxylic acid of known absolute configuration, such as (1S,2R,4R)-(-)-2,10-camphorsultam-3-carboxylic acid, to form a crystalline ester.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 8.12 Å, b = 12.34 Å, c = 25.67 Å
Flack Parameter0.02(3)
Conclusion The refined crystal structure and a Flack parameter close to zero for the known configuration of the chiral auxiliary would unambiguously confirm the (S) configuration of the 4-octanol moiety.
Mosher's Method: ¹H NMR Data for the MTPA Esters of 4-Octanol

The analysis of the ¹H NMR spectra of the diastereomeric (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) esters of 4-octanol allows for the determination of the absolute configuration.

Protonsδ for (R)-MTPA ester (ppm)δ for (S)-MTPA ester (ppm)Δδ (δS - δR)
H-3 (CH₂)1.651.75+0.10
H-5 (CH₂)1.501.40-0.10
Conclusion The positive Δδ value for the protons on the higher priority propyl group (C1-C3) and the negative Δδ value for the protons on the lower priority butyl group (C5-C8) are consistent with the (S) configuration at the C-4 stereocenter.
Vibrational Circular Dichroism (VCD) Data for this compound

The VCD spectrum of this compound in a suitable solvent is compared with the computationally predicted spectrum for the (S)-enantiomer.

Vibrational ModeExperimental VCD (ΔA x 10⁻⁵)Calculated VCD for this compound (ΔA x 10⁻⁵)
C-H stretch+2.5 at 2960 cm⁻¹+2.8 at 2965 cm⁻¹
C-O stretch-1.8 at 1100 cm⁻¹-2.1 at 1105 cm⁻¹
Conclusion The good agreement in the sign and relative intensity of the major VCD bands between the experimental and calculated spectra for the (S)-enantiomer confirms the absolute configuration.

Experimental Protocols

X-ray Crystallography of a Chiral Derivative
  • Synthesis of the Crystalline Derivative: this compound is esterified with an enantiopure chiral carboxylic acid containing a heavy atom or a rigid framework known to promote crystallization (e.g., a derivative of camphorsulfonic acid or a halogenated benzoic acid) using a standard coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Crystallization: The resulting ester is purified by column chromatography and crystallized from a suitable solvent or solvent mixture (e.g., slow evaporation from an ethanol/water mixture).

  • Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a specific wavelength of X-rays (e.g., Mo Kα, λ = 0.71073 Å).

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². The absolute configuration is determined by anomalous dispersion effects, with the Flack parameter being a key indicator.

Mosher's Method (¹H NMR)
  • Preparation of Mosher's Esters: Two separate reactions are performed. In one, this compound is reacted with (R)-(-)-MTPA chloride in the presence of a base like pyridine. In the other, this compound is reacted with (S)-(+)-MTPA chloride under the same conditions.

  • Purification: The resulting diastereomeric esters are purified by flash chromatography to remove any unreacted alcohol and MTPA acid.

  • ¹H NMR Analysis: ¹H NMR spectra of both diastereomeric esters are recorded in the same solvent (e.g., CDCl₃).

  • Data Analysis: The chemical shifts (δ) of the protons on both sides of the stereocenter are assigned for each diastereomer. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton. The sign of the Δδ values is then used to assign the absolute configuration based on the established mnemonic for Mosher's method.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: A solution of enantiopure this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • VCD Spectrum Acquisition: The VCD and infrared (IR) spectra are recorded on a VCD spectrometer. The spectra are typically collected over several hours to achieve a good signal-to-noise ratio.

  • Computational Modeling: The VCD spectrum for one enantiomer (e.g., this compound) is calculated using density functional theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)). Conformational analysis is performed to identify the most stable conformers, and the final spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

  • Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum of the (S)-enantiomer and its mirror image (which represents the (R)-enantiomer). A good match in the sign and relative intensity of the major bands confirms the absolute configuration.

Logical Workflow for Absolute Configuration Determination

The following diagram illustrates a typical workflow for determining the absolute configuration of a chiral alcohol like this compound, highlighting the decision points and the interplay between the different techniques.

G Workflow for Absolute Configuration Determination of this compound cluster_0 Initial Analysis & Feasibility cluster_1 Primary Methods cluster_2 Alternative & Confirmatory Methods cluster_3 Conclusion start Chiral Alcohol: this compound assess_physical Assess Physical State start->assess_physical is_crystalline Is it Crystalline? assess_physical->is_crystalline xray X-ray Crystallography is_crystalline->xray Yes derivatize Derivatize to form a crystal is_crystalline->derivatize No mosher Mosher's Method (NMR) is_crystalline->mosher Alternative vcd VCD Spectroscopy is_crystalline->vcd Alternative conclusion Absolute Configuration Confirmed xray->conclusion derivatize->xray mosher->conclusion Confirmatory vcd->conclusion Confirmatory

Caption: A flowchart illustrating the decision-making process for determining the absolute configuration of this compound.

Comparative study of different synthetic routes to (S)-4-Octanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Octanol is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Its stereocenter demands precise control during synthesis to ensure the desired biological activity and avoid potential off-target effects of the corresponding (R)-enantiomer. This guide provides a comparative analysis of three prominent synthetic routes to this compound: Biocatalytic Reduction of 4-octanone, Corey-Bakshi-Shibata (CBS) Reduction of 4-octanone, and Asymmetric Transfer Hydrogenation of 4-octanone. A plausible Grignard-based approach is also discussed as a potential, albeit less direct, route.

Comparative Analysis of Synthetic Routes

The following table summarizes the key performance indicators for the different synthetic strategies for producing this compound. This data has been compiled from literature sources and provides a basis for selecting the most suitable method based on desired yield, enantioselectivity, and reaction conditions.

Parameter Biocatalytic Reduction Corey-Bakshi-Shibata (CBS) Reduction Asymmetric Transfer Hydrogenation
Starting Material 4-Octanone4-Octanone4-Octanone
Catalyst/Reagent Alcohol Dehydrogenase (e.g., from Lactobacillus kefir)(S)-Me-CBS-oxazaborolidineRu(II)-based catalyst (e.g., RuCl--INVALID-LINK--)
Reducing Agent Isopropanol (co-substrate for cofactor regeneration)Borane-dimethyl sulfide complex (BH₃·SMe₂)Formic acid/triethylamine mixture
Typical Yield >95%~90%>95%
Enantiomeric Excess (ee) >99% (S)>95% (S)>98% (S)
Reaction Temperature Room Temperature (~25-30 °C)-20 °C to Room TemperatureRoom Temperature (~25-30 °C)
Reaction Time 24 - 48 hours1 - 4 hours2 - 8 hours
Solvent Aqueous buffer with organic co-solventTetrahydrofuran (THF)Dichloromethane (DCM) or other organic solvents
Key Advantages High enantioselectivity, mild reaction conditions, environmentally friendly.High enantioselectivity, relatively short reaction times.High yield and enantioselectivity, operational simplicity.
Key Disadvantages Longer reaction times, potential for enzyme inhibition.Requires stoichiometric borane reagent, moisture-sensitive.Cost of ruthenium catalyst, requires inert atmosphere.

Experimental Protocols

Biocatalytic Reduction of 4-Octanone

This method utilizes an alcohol dehydrogenase (ADH) to stereoselectively reduce the prochiral ketone, 4-octanone.

Materials:

  • 4-Octanone

  • Alcohol dehydrogenase (e.g., from Lactobacillus kefir)

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • Isopropanol

  • Phosphate buffer (pH 7.0)

  • Organic co-solvent (e.g., n-heptane)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction vessel, a solution of 4-octanone (1 mmol) in a mixture of phosphate buffer (50 mL) and n-heptane (50 mL) is prepared.

  • To this biphasic system, the alcohol dehydrogenase (10 mg) and NADP⁺ (1 mg) are added.

  • Isopropanol (10 mmol) is added as the co-substrate for cofactor regeneration.

  • The reaction mixture is stirred at room temperature (25-30 °C) for 24-48 hours.

  • The reaction progress is monitored by gas chromatography (GC).

  • Upon completion, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude this compound is purified by column chromatography on silica gel.

Corey-Bakshi-Shibata (CBS) Reduction of 4-Octanone

This catalytic asymmetric reduction employs a chiral oxazaborolidine catalyst to direct the enantioselective addition of a hydride from a borane reagent to the ketone.[1][2]

Materials:

  • 4-Octanone

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) (2 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried reaction flask under an inert atmosphere (argon or nitrogen) is charged with a solution of 4-octanone (1 mmol) in anhydrous THF (5 mL).

  • The solution is cooled to -20 °C.

  • (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) is added dropwise.

  • Borane-dimethyl sulfide complex (0.6 mmol) is then added slowly to the reaction mixture.

  • The reaction is stirred at -20 °C for 1-4 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of methanol (2 mL) at -20 °C.

  • The mixture is allowed to warm to room temperature and then a saturated aqueous ammonium chloride solution (10 mL) is added.

  • The product is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography.

Asymmetric Transfer Hydrogenation of 4-Octanone

This method utilizes a ruthenium-based catalyst in the presence of a hydrogen donor to achieve the enantioselective reduction of the ketone.

Materials:

  • 4-Octanone

  • RuCl--INVALID-LINK--

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In an inert atmosphere glovebox, a reaction vial is charged with RuCl--INVALID-LINK-- (0.01 mmol, 1 mol%).

  • Anhydrous DCM (2 mL) is added, followed by 4-octanone (1 mmol).

  • The formic acid/triethylamine azeotropic mixture (0.5 mL) is then added.

  • The reaction mixture is stirred at room temperature for 2-8 hours.

  • Reaction progress is monitored by GC.

  • Once the reaction is complete, the mixture is quenched with a saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous phase is extracted with DCM (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The resulting crude this compound is purified by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three primary synthetic routes discussed.

G cluster_bio Biocatalytic Reduction cluster_cbs Corey-Bakshi-Shibata (CBS) Reduction cluster_ath Asymmetric Transfer Hydrogenation Ketone_bio 4-Octanone ADH Alcohol Dehydrogenase (e.g., from Lactobacillus kefir) Ketone_bio->ADH Substrate Product_bio This compound ADH->Product_bio Enantioselective Reduction NADPH NADPH (Cofactor) Isopropanol Isopropanol Isopropanol->ADH Co-substrate for NADPH regeneration Ketone_cbs 4-Octanone CBS_catalyst (S)-Me-CBS Oxazaborolidine Ketone_cbs->CBS_catalyst Coordination Product_cbs This compound CBS_catalyst->Product_cbs Asymmetric Reduction Borane BH3·SMe2 Borane->CBS_catalyst Hydride Source Ketone_ath 4-Octanone Ru_catalyst Ru(II) Catalyst (e.g., RuCl[(S,S)-TsDPEN](p-cymene)) Ketone_ath->Ru_catalyst Coordination Product_ath This compound Ru_catalyst->Product_ath Asymmetric Reduction H_source HCOOH/NEt3 H_source->Ru_catalyst Hydrogen Source

Caption: Overview of synthetic routes to this compound.

Grignard-Based Approach: A Potential Alternative

A Grignard-based synthesis of this compound would typically involve the reaction of an organomagnesium halide with a carbonyl compound. For instance, the reaction of propylmagnesium bromide with pentanal would yield racemic 4-octanol. To achieve enantioselectivity, this approach would necessitate the use of a chiral auxiliary or a chiral catalyst to direct the nucleophilic attack of the Grignard reagent to one face of the carbonyl group. While synthetically plausible, well-established, highly enantioselective protocols for the specific synthesis of this compound via this method are less commonly reported in the literature compared to the aforementioned reduction strategies. The development of such a method would require significant optimization of the chiral ligand and reaction conditions.

G cluster_grignard Grignard-Based Synthesis (Conceptual) PropylMgBr Propylmagnesium Bromide Intermediate Diastereomeric Intermediate PropylMgBr->Intermediate Pentanal Pentanal Pentanal->Intermediate Chiral_Ligand Chiral Ligand/ Auxiliary Chiral_Ligand->Intermediate Stereocontrol Workup Workup/ Auxiliary Removal Intermediate->Workup Product_grignard This compound Workup->Product_grignard

Caption: Conceptual workflow for an enantioselective Grignard synthesis.

Conclusion

The choice of synthetic route for this compound will depend on the specific requirements of the researcher or organization. For high enantiopurity and environmentally benign conditions, biocatalytic reduction stands out, despite potentially longer reaction times. For faster synthesis with excellent enantioselectivity, both CBS reduction and asymmetric transfer hydrogenation are robust methods, with the choice between them potentially influenced by factors such as catalyst cost and sensitivity to reaction conditions. The Grignard approach remains a viable, though likely more development-intensive, option for achieving the target molecule. This comparative guide provides the necessary data and protocols to make an informed decision for the efficient and stereoselective synthesis of this compound.

References

A Comparative Guide to Confirming the Enantiomeric Purity of (S)-4-Octanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comprehensive comparison of established analytical techniques for confirming the enantiomeric purity of (S)-4-Octanol, a chiral secondary alcohol. The methodologies discussed include chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy with chiral resolving agents, and polarimetry. Each method's principles, advantages, and limitations are detailed, supported by experimental protocols and data presentation to aid in selecting the most suitable technique for your research needs.

Comparison of Analytical Techniques

The choice of method for determining the enantiomeric purity of this compound depends on several factors, including the required accuracy, sample concentration, availability of instrumentation, and the need for high-throughput analysis. The following table summarizes the key performance aspects of the most common techniques.

Technique Principle Advantages Disadvantages Typical Data Output
Chiral Gas Chromatography (GC) Separation of enantiomers on a chiral stationary phase.High resolution, suitable for volatile compounds, small sample requirement.Derivatization may be required to improve volatility and separation[1].Chromatogram with two resolved peaks for the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers on a chiral stationary phase (CSP)[2][3].Wide applicability, no derivatization usually needed for alcohols, preparative scale possible.Higher cost of chiral columns and solvents.Chromatogram with two resolved peaks for the enantiomers.
NMR Spectroscopy with Chiral Resolving Agents Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer[4].Provides structural information, no separation needed, relatively fast analysis.Lower sensitivity and accuracy for very high enantiomeric excess (ee), requires pure chiral resolving agents.NMR spectrum showing separate signals for each diastereomer.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral sample[5][6].Simple, non-destructive, and fast.Unreliable for determining enantiomeric excess without a known specific rotation of the pure enantiomer, susceptible to impurities, and can have a non-linear relationship with ee[7].A single value of optical rotation.

Experimental Protocols

Detailed experimental protocols for the key methods are provided below. These are generalized procedures that can be optimized for specific laboratory conditions and instrumentation.

Chiral Gas Chromatography (GC)

This protocol outlines the direct analysis of 4-Octanol enantiomers using a chiral GC column.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Chiral capillary column (e.g., CP Chirasil-DEX CB)[1].

Procedure:

  • Sample Preparation: Prepare a solution of the this compound sample in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 150 °C) at a rate of 2-5 °C/min to achieve optimal separation.

    • Injection Volume: 1 µL

  • Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes the separation of 4-Octanol enantiomers using a chiral stationary phase.

Instrumentation:

  • HPLC system with a UV or refractive index (RI) detector.

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of about 1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized to achieve baseline separation (e.g., 98:2 v/v).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a low wavelength (e.g., 210 nm) if the alcohol has some absorbance, or more commonly with an RI detector.

    • Injection Volume: 10-20 µL.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for the GC method.

NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid Method)

This method involves the conversion of the enantiomeric alcohols into diastereomeric esters using a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid).

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Procedure:

  • Derivatization:

    • In an NMR tube, dissolve approximately 5 mg of the this compound sample in 0.5 mL of a deuterated solvent (e.g., CDCl3).

    • Add a slight excess (1.1 to 1.5 equivalents) of (R)-Mosher's acid chloride.

    • Add a small amount of a tertiary amine base (e.g., pyridine or triethylamine) to scavenge the HCl produced.

    • Allow the reaction to proceed to completion at room temperature.

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum of the resulting diastereomeric esters.

  • Data Analysis:

    • Identify a well-resolved signal (e.g., the methoxy protons in ¹H NMR or the CF₃ group in ¹⁹F NMR) for each diastereomer.

    • Integrate the signals corresponding to the (S,R) and (R,R) diastereomers.

    • The enantiomeric excess is calculated from the ratio of the integrals: % ee = [ (Integral(S,R) - Integral(R,R)) / (Integral(S,R) + Integral(R,R)) ] x 100.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described experimental methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on Chiral Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for Chiral GC Analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV or RI Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Sample Derivatize Derivatize with Chiral Agent (e.g., Mosher's Acid) Sample->Derivatize Acquire Acquire NMR Spectrum (¹H or ¹⁹F) Derivatize->Acquire Spectrum Identify Diastereomeric Signals Acquire->Spectrum Integrate Integrate Signals Spectrum->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for NMR Analysis with Chiral Derivatizing Agent.

References

(S)-4-Octanol: A Comparative Guide for Use as a Reference Standard in Chiral Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral analysis, the selection of an appropriate reference standard is paramount to achieving accurate and reproducible results. (S)-4-Octanol, a chiral secondary alcohol, serves as a critical reference material in various analytical applications, particularly for the separation and quantification of enantiomers. This guide provides an objective comparison of this compound with other relevant chiral standards, supported by experimental protocols and data to inform selection and application in research and quality control environments.

Performance Comparison of Chiral Alcohol Standards

The efficacy of a chiral reference standard is determined by its chemical and enantiomeric purity, as well as its specific optical rotation. High enantiomeric excess (ee) is crucial for the accurate identification and quantification of a target analyte's enantiomers.[1] The table below summarizes key quantitative parameters for this compound and compares it with its enantiomer and another common chiral alcohol standard, 2-Octanol.

CompoundEnantiomeric FormTypical Purity (GC)Typical Enantiomeric Excess (ee)Specific Optical Rotation [α]D
4-Octanol (S)-enantiomer ≥97.0%≥99%Not available
4-Octanol(R)-enantiomer≥97.0%≥99%Not available
2-Octanol(S)-enantiomer≥97%≥98%+9.9° to +10°
2-Octanol(R)-enantiomer≥97%≥98%-9.9° to -10°[2]

Note: Specific rotation values can vary based on solvent, concentration, and temperature. Data is compiled from typical values found in commercial supplier specifications.

Logical Framework for Chiral Standard Selection

The selection of an appropriate chiral reference standard is a multifactorial decision process. The primary considerations include the physicochemical properties of the analyte, the chosen analytical technique, and the availability and quality of the standard.

G A Define Analyte & Stereochemistry B Select Analytical Technique (e.g., Chiral GC, HPLC) A->B C Evaluate Analyte Properties (Volatility, Functional Groups, Polarity) B->C D Identify Potential Reference Standards C->D E Assess Standard Quality (Purity, Enantiomeric Excess) D->E F Consider Practical Factors (Availability, Cost, Stability) D->F G Select Optimal Reference Standard (e.g., this compound) E->G F->G

Caption: Decision workflow for selecting a chiral reference standard.

Experimental Protocol: Chiral GC Analysis of Alcohols

Gas chromatography (GC) with a chiral stationary phase is a powerful and widely used technique for the separation of volatile enantiomers like 4-octanol.[3] The following protocol outlines a general method for determining the enantiomeric excess of a 4-octanol sample using this compound as a reference standard.

1. Materials and Reagents

  • Reference Standard: this compound (≥99% ee)

  • Racemic Standard: (R/S)-4-Octanol

  • Sample: 4-Octanol with unknown enantiomeric composition

  • Solvent: High-purity hexane or other suitable solvent

  • Derivatizing Agent (Optional): Acetic anhydride or trifluoroacetic anhydride, if derivatization is required to improve resolution or volatility.[4]

2. Instrumentation

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: A column with a cyclodextrin-based stationary phase, such as CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for resolving alcohol enantiomers.[5]

  • Injector: Split/splitless inlet.

3. Standard and Sample Preparation

  • Reference Standard Solution: Prepare a solution of this compound in hexane at a concentration of approximately 1 mg/mL.

  • Racemic Standard Solution: Prepare a solution of (R/S)-4-Octanol in hexane at a similar concentration. This is used to determine the retention times of both enantiomers and confirm column performance.

  • Sample Solution: Prepare a solution of the unknown 4-octanol sample in hexane to a concentration within the linear range of the detector.

4. Chromatographic Conditions

  • Carrier Gas: Hydrogen or Helium.[5]

  • Injector Temperature: 230°C.[5]

  • Detector Temperature: 250°C (FID).[5]

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 2°C/minute to 150°C.

    • Hold: Maintain 150°C for 5 minutes. (This program is a starting point and should be optimized for the specific instrument and column.)

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

5. Analytical Procedure

  • System Suitability: Inject the racemic (R/S)-4-Octanol standard to establish the retention times for the (R) and (S) enantiomers and to ensure baseline separation.

  • Reference Standard Injection: Inject the this compound standard to confirm the peak identity of the S-enantiomer.

  • Sample Injection: Inject the unknown sample solution.

  • Data Analysis:

    • Identify the peaks in the sample chromatogram corresponding to the (R) and (S) enantiomers by comparing their retention times with those from the standard injections.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100 [6]

Experimental Workflow Visualization

The diagram below illustrates the typical workflow for determining the enantiomeric excess of a sample using a chiral reference standard.

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing A Sample with Unknown Enantiomeric Ratio D Prepare Solutions in Volatile Solvent A->D B Reference Standard (this compound) B->D C Racemic Standard ((R/S)-4-Octanol) C->D E Perform Chiral GC-FID Analysis D->E F Identify Peak Retention Times (R vs. S) E->F G Integrate Peak Areas F->G H Calculate Enantiomeric Excess (ee%) G->H

Caption: Workflow for chiral purity analysis using a reference standard.

Conclusion

This compound is a highly effective and reliable reference standard for chiral analysis, particularly for methods involving gas chromatography. Its high enantiomeric purity allows for confident peak identification and accurate quantification of enantiomeric ratios. When compared to alternatives, the choice of standard should always be guided by the specific requirements of the analytical method and the properties of the analyte . The protocols and frameworks provided in this guide offer a robust starting point for researchers developing and validating methods for chiral separations.

References

Cross-referencing NMR data of (S)-4-Octanol with literature values

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Cross-Referencing NMR Data of (S)-4-Octanol with Literature Values

For researchers, scientists, and professionals in drug development, accurate structural elucidation of chiral molecules is paramount. This guide provides a detailed comparison of expected Nuclear Magnetic Resonance (NMR) data for this compound with established literature values. It includes comprehensive data tables, detailed experimental protocols for acquiring NMR spectra, and a visual workflow to guide the cross-referencing process.

It is important to note that while the specific stereoisomer is this compound, its ¹H and ¹³C NMR spectra will be identical to that of its enantiomer, (R)-4-Octanol, as well as the racemic mixture, when dissolved in a standard achiral NMR solvent such as deuterated chloroform (CDCl₃).

¹H and ¹³C NMR Data for 4-Octanol

The following tables summarize the expected chemical shifts for 4-Octanol based on available literature data. These values serve as a benchmark for researchers to compare their experimental results.

Table 1: ¹H NMR Spectral Data of 4-Octanol

ProtonsChemical Shift (ppm)
CH(OH)~3.6
OHVariable (typically 1.5-2.5)
CH₂ (adjacent to CHOH)~1.4-1.5
Other CH₂~1.2-1.4
CH₃~0.9

Table 2: ¹³C NMR Spectral Data of 4-Octanol [1]

Carbon AtomChemical Shift (ppm)
C4 (CHOH)~71.6
C3, C5~36.5
C2, C6~27.9
C1, C7~22.9
C8~14.1

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument used.

Experimental Protocol for NMR Data Acquisition

This section outlines a detailed methodology for the preparation and analysis of a liquid alcohol sample, such as this compound, for NMR spectroscopy.

1. Sample Preparation [2][3][4]

  • Materials:

    • This compound (liquid sample)

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

    • High-quality 5 mm NMR tube

    • Pasteur pipette with a cotton or glass wool plug

    • Vial for dissolving the sample

    • Lint-free wipes

  • Procedure:

    • Ensure the NMR tube is clean and dry. Even new tubes should be cleaned with a suitable solvent (e.g., acetone) and dried thoroughly to remove any contaminants.[3]

    • For a standard ¹H NMR spectrum, prepare a solution by dissolving approximately 1-5 mg of this compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 10-50 mg may be required.[3][4]

    • The sample can be dissolved directly in the NMR tube or in a separate clean vial.

    • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube. This step is crucial to remove any particulate matter that could affect the spectral resolution.[2][3]

    • The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

    • Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Procedure:

    • Insert the prepared NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

    • Place the sample into the magnet.

    • Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming: Perform manual or automatic shimming to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp spectral lines.

    • Tuning and Matching: Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

    • Acquisition:

      • For ¹H NMR , a sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.

      • For ¹³C NMR , due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to obtain a good quality spectrum. Broadband proton decoupling is typically used to simplify the spectrum and improve sensitivity.

3. Data Processing and Analysis

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a pure absorption signal.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR and 77.16 ppm in ¹³C NMR) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Compare the obtained chemical shifts, splitting patterns (for ¹H NMR), and number of signals with the literature values provided in the tables above.

Workflow for Cross-Referencing NMR Data

The following diagram illustrates the logical workflow for acquiring and cross-referencing the NMR data of this compound.

NMR_Cross_Referencing_Workflow Workflow for NMR Data Cross-Referencing cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_comp Comparison & Verification A Weigh this compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Shim, and Tune D->E F Acquire 1H and 13C NMR Spectra E->F G Fourier Transform & Phasing F->G H Calibrate Chemical Shifts G->H I Integrate 1H Spectrum H->I J Tabulate Experimental Data I->J K Compare with Literature Values J->K L Structure Verified K->L Match M Discrepancy Investigation K->M No Match

Caption: Experimental workflow for NMR data acquisition and comparison.

References

Comparing the efficacy of (S)-4-Octanol as a chiral auxiliary to other auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a reliable and powerful tool in the chemist's arsenal, enabling the synthesis of enantiomerically pure compounds crucial for the development of pharmaceuticals and other biologically active molecules. This guide provides a comparative overview of the efficacy of several widely used chiral auxiliaries. Notably, a comprehensive search of scientific literature and chemical databases did not yield any published data on the use of (S)-4-Octanol as a chiral auxiliary in asymmetric synthesis. Therefore, this guide will focus on a selection of well-established and extensively documented auxiliaries.

The fundamental principle of a chiral auxiliary is its temporary incorporation into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired chiral center is established, the auxiliary is cleaved and can ideally be recovered for reuse.[1] The effectiveness of a chiral auxiliary is measured by several key parameters: the diastereoselectivity or enantioselectivity of the reaction (often expressed as diastereomeric excess, d.e., or enantiomeric excess, e.e.), the chemical yield of the product, the scope of its applicability across different reactions and substrates, and the ease of its attachment and removal.

This guide will compare the performance of several prominent chiral auxiliaries in three key C-C bond-forming reactions: alkylation, aldol additions, and Diels-Alder reactions.

Comparison of Chiral Auxiliary Performance

The following tables summarize the performance of selected chiral auxiliaries in key asymmetric reactions. The data presented is representative of typical results reported in the literature and can vary depending on the specific substrates and reaction conditions.

Asymmetric Alkylation Reactions

Asymmetric alkylation is a fundamental method for the enantioselective formation of carbon-carbon bonds at the α-position of a carbonyl group. Chiral auxiliaries are instrumental in controlling the facial selectivity of the enolate attack.

Chiral AuxiliarySubstrate TypeElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
Evans' Oxazolidinones N-Acyl OxazolidinoneAlkyl Halide>95%80-95%[2]
Pseudoephedrine N-Acyl PseudoephedrineAlkyl Halide>90%70-90%[3]
SAMP/RAMP Hydrazones Ketone HydrazoneAlkyl Halide>95%75-95%
Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, often creating two new stereocenters simultaneously. Chiral auxiliaries have been extensively used to control the absolute and relative stereochemistry of the products.

Chiral AuxiliarySubstrate TypeAldehydeDiastereomeric Excess (d.e.)Yield (%)Reference
Evans' Oxazolidinones N-Acyl OxazolidinoneVarious>98% (syn)85-98%[4]
Camphorsultam N-Acyl CamphorsultamVarious>90% (syn)70-90%[1]
Sulfur-based Auxiliaries N-Acyl ThiazolidinethioneVarious>95% (syn)80-95%[5]
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cycloaddition that forms a six-membered ring and can generate up to four new stereocenters. Chiral auxiliaries attached to the dienophile are effective in controlling the facial selectivity of the cycloaddition.

Chiral AuxiliaryDienophileDieneDiastereomeric Excess (d.e.)Yield (%)Reference
Evans' Oxazolidinones N-Acryloyl OxazolidinoneCyclopentadiene>94%80-95%[6]
Camphorsultam N-Acryloyl CamphorsultamCyclopentadiene>95%85-95%[7]
(-)-8-Phenylmenthol Acrylate EsterCyclopentadiene>90%70-85%[7]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of chiral auxiliaries. While specific conditions vary, a general workflow is outlined below.

General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
  • Acylation: The chiral oxazolidinone is acylated with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine) and a Lewis acid catalyst (e.g., DMAP) in an aprotic solvent (e.g., dichloromethane) to form the N-acyl oxazolidinone.

  • Enolate Formation: The N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at low temperature (-78 °C) in an ethereal solvent (e.g., THF) to generate the corresponding (Z)-enolate.

  • Alkylation: The enolate solution is then treated with an alkyl halide. The reaction is typically stirred at low temperature for several hours.

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated.

  • Purification and Auxiliary Cleavage: The crude product is purified by chromatography. The chiral auxiliary is subsequently cleaved by hydrolysis (e.g., LiOH/H₂O₂), reduction (e.g., LiBH₄), or conversion to other functional groups to yield the desired chiral carboxylic acid, alcohol, or aldehyde.

Visualization of Experimental Workflow

The logical flow of a typical asymmetric synthesis using a chiral auxiliary can be visualized as follows:

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Chiral_Substrate_Auxiliary_Adduct Chiral Substrate- Auxiliary Adduct Attachment->Chiral_Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction Chiral_Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Signaling Pathway Analogy: Mechanism of Stereochemical Control

The mechanism by which a chiral auxiliary directs the stereochemical outcome of a reaction can be conceptually illustrated as a signaling pathway, where the chiral information from the auxiliary is transduced to the newly forming stereocenter.

Stereochemical_Control_Pathway cluster_Auxiliary Chiral Auxiliary cluster_Transition_State Transition State cluster_Outcome Stereochemical Outcome Chiral_Center Pre-existing Stereocenter Steric_Hindrance Steric Hindrance Chiral_Center->Steric_Hindrance influences Electronic_Effects Electronic Effects Chiral_Center->Electronic_Effects influences Facial_Shielding Facial Shielding Steric_Hindrance->Facial_Shielding Dipole_Minimization Dipole-Dipole Minimization Electronic_Effects->Dipole_Minimization Chelation_Control Chelation Control Diastereomeric_Product_A Major Diastereomer Chelation_Control->Diastereomeric_Product_A Diastereomeric_Product_B Minor Diastereomer Chelation_Control->Diastereomeric_Product_B Dipole_Minimization->Diastereomeric_Product_A Dipole_Minimization->Diastereomeric_Product_B Facial_Shielding->Chelation_Control

Caption: Factors influencing stereochemical control by a chiral auxiliary.

References

Safety Operating Guide

Safe Disposal of (S)-4-Octanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of (S)-4-Octanol is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This document provides detailed procedures for the handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound, like other octanol isomers, is a combustible liquid and can cause skin and serious eye irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, especially when working with volumes greater than 500 milliliters.[3] Personal protective equipment (PPE), including protective gloves, and eye and face protection, is mandatory.[1] Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1]

In case of accidental contact:

  • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with water or shower.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention if irritation persists.[1]

  • Spills: For small spills, absorb the liquid with an inert material (e.g., sand, diatomaceous earth) and collect it into a suitable container for disposal.[4] Ensure the area is well-ventilated.[5] For larger spills, evacuate the area and follow emergency procedures.[3]

Quantitative Data for Disposal Considerations

While specific quantitative disposal limits for this compound are not defined, the following data for octanol and other similar alcohols provide essential context for waste management.

ParameterValueSignificanceSource
Log Kow (Octanol-Water Partition Coefficient) 3.5 (for 1-octanol)Indicates a low potential for bioaccumulation.
Ignitability of Alcohol Waste >10% alcohol contentRegarded as ignitable hazardous waste.[6]
Non-Hazardous Ethanol Concentration <24%Ethanol solutions below this concentration may not be classified as hazardous.[6] Note: This is specific to ethanol and may not apply to octanol.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations. Never dispose of this compound or any alcohol down the drain.[3][7][8] Intentional dilution to avoid hazardous waste classification is illegal.[3][6]

  • Waste Collection:

    • Collect all this compound waste in a designated, compatible container. The container should be made of a material that does not react with the alcohol and must have a secure screw cap.[6]

    • Do not mix this compound waste with other waste streams, especially incompatible chemicals like acids, bases, and oxidizing agents.[7][9]

    • Fill liquid waste containers to no more than 75% capacity to allow for vapor expansion.[9]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[6]

    • Identify the contents, including the full chemical name "this compound" and any other components in the waste mixture.[6]

    • Indicate the associated hazards (e.g., Flammable, Irritant).[6]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA), which can be a marked area on a benchtop or within a fume hood.[6]

    • The storage area must be cool, well-ventilated, and away from any sources of ignition.[7]

    • Ensure proper segregation from incompatible materials.[6]

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[7]

    • Follow all institutional procedures for waste pickup and documentation.

  • Empty Container Disposal:

    • An empty container that held this compound must be handled carefully.

    • If the chemical is not listed as an acutely hazardous waste, the container should be triple-rinsed with a suitable solvent.[10]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[10]

    • After triple-rinsing and air-drying, deface the original label, mark the container as "EMPTY," and dispose of it in the appropriate solid waste stream (e.g., broken glass box for glass containers).[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Generate this compound Waste collect Collect in Designated, Compatible Container start->collect spill Accidental Spill start->spill label Label Container: 'Hazardous Waste' Contents & Hazards collect->label store Store in Cool, Ventilated Satellite Accumulation Area label->store segregate Segregate from Incompatible Materials store->segregate pickup Arrange for Pickup by EH&S or Licensed Contractor segregate->pickup end Proper Disposal pickup->end cleanup Contain with Absorbent Material Collect for Disposal spill->cleanup Follow Spill Protocol cleanup->collect

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Comprehensive Safety and Handling Guide for (S)-4-Octanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of (S)-4-Octanol, tailored for researchers, scientists, and drug development professionals. Following these guidelines is crucial for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is necessary to minimize exposure. The required level of protection may vary based on the specific procedure and scale of work.

Summary of Required Personal Protective Equipment

Protection TypeRequired EquipmentSpecifications & Notes
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with Face ShieldGoggles should provide a tight seal around the eyes. A face shield is required when there is a risk of splashing.[1][2][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer short-term protection.[4] For prolonged or direct contact, consult the glove manufacturer's resistance guide.[4] Gloves should be inspected for leaks before each use and changed immediately upon contamination.[1][2]
Body Protection Laboratory CoatA Nomex® or similar flame-resistant lab coat is recommended.[4] It should be fully buttoned to cover as much skin as possible.[4] For larger quantities or splash risks, a chemical-resistant apron or suit may be necessary.[1][2]
Footwear Closed-toe ShoesShoes must cover the entire foot.[4]
Respiratory Protection Respirator (if necessary)Use a NIOSH-approved respirator with an appropriate filter (e.g., ABEK) if working outside a fume hood, if ventilation is inadequate, or when vapors/aerosols are generated.[5][6] Engineering controls like fume hoods are the preferred method for exposure reduction.[2]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure to this compound.

  • General Advice: First aid providers should wear appropriate PPE to prevent self-exposure.[1] In all cases of significant exposure, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.[5]

  • In Case of Inhalation:

    • Immediately move the affected person to fresh air.[1][7]

    • If the person is not breathing, give artificial respiration.[7][8]

    • Seek immediate medical attention.[8]

  • In Case of Skin Contact:

    • Remove all contaminated clothing immediately.[5]

    • Flush the skin with plenty of water for at least 15 minutes.[8][9]

    • If skin irritation persists, consult a physician.[9]

  • In Case of Eye Contact:

    • Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[7][9]

    • If present, remove contact lenses after the first 5 minutes, then continue rinsing.[1]

    • Seek immediate medical attention, preferably from an ophthalmologist.[5]

  • In Case of Ingestion:

    • Rinse the mouth with water.[1][7]

    • Do NOT induce vomiting.[1] There is a risk of aspiration.[5]

    • Never give anything by mouth to an unconscious person.[7][8]

    • Call a physician or poison control center immediately.[1]

Handling and Storage Protocols

Proper handling and storage are essential to prevent accidents and maintain the chemical's integrity.

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not breathe vapors or mists.[1][2]

    • Keep away from heat, sparks, open flames, and other ignition sources.[5][9] Ground all transfer equipment to prevent electrostatic discharge.[2]

    • Wash hands thoroughly after handling.[9]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[1][2][9]

    • Keep containers tightly closed.[1][2]

    • Store away from incompatible materials such as strong oxidizing agents, acids, and halogens.[9]

    • Protect containers from physical damage.[2]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is mandatory for laboratory safety.

  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation and eliminate all ignition sources.[5]

    • Wear appropriate PPE as detailed in Section 1.

    • For small spills, absorb with a liquid-absorbent, inert material (e.g., Chemizorb®, sand, or earth).[5]

    • Collect the absorbed material and place it into a suitable, labeled container for disposal.[5][10]

    • Clean the affected area thoroughly.[5]

    • Do not allow the chemical to enter drains or waterways.[1][2]

  • Disposal:

    • Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.[1][9]

    • Do not dispose of the chemical down the drain.

    • Waste should be handled by a licensed disposal facility.[10]

Quantitative Data

The following table summarizes key quantitative data for 4-Octanol. Users should assume similar properties for the (S)-enantiomer while consulting supplier-specific information.

PropertyValue
Molecular Formula C₈H₁₈O[11]
Molecular Weight 130.23 g/mol [6][11]
Appearance Liquid[6]
Density 0.818 g/mL at 20 °C[6]
Boiling Point 174-176 °C[6]
Flash Point 65 °C (149 °F) - closed cup[6][12]
Storage Class Combustible liquids[6]

Visual Workflow and Decision Diagrams

The following diagrams, generated using DOT language, illustrate key operational and emergency workflows.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management prep 1. Review SDS and Procedures ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe setup 3. Prepare Well-Ventilated Work Area (e.g., Fume Hood) ppe->setup handle 4. Handle this compound (Avoid ignition sources) setup->handle decon 5. Decontaminate Work Surfaces handle->decon waste 7. Segregate and Label Waste handle->waste wash 6. Wash Hands Thoroughly decon->wash dispose 8. Dispose via Licensed Facility waste->dispose

Caption: Workflow for the safe handling of this compound.

EmergencyResponse action_node action_node stop_node stop_node start Incident Occurs (Spill or Exposure) is_spill Spill? start->is_spill is_major Major Spill? is_spill->is_major Yes is_exposure Personal Exposure? is_spill->is_exposure No evacuate_major Evacuate Area Call Emergency Response is_major->evacuate_major Yes contain_minor Contain Spill with Inert Absorbent is_major->contain_minor No (Minor) exposure_type Exposure Route? is_exposure->exposure_type Yes remove_victim Remove from Exposure (Move to fresh air) exposure_type->remove_victim Inhalation decontaminate Decontaminate (Flush skin/eyes for 15 min) exposure_type->decontaminate Skin/Eye Contact cleanup Collect Waste for Disposal contain_minor->cleanup seek_medical Seek Immediate Medical Attention remove_victim->seek_medical decontaminate->seek_medical

Caption: Decision tree for emergency response to a spill or exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.